molecular formula C12H12O6 B1293766 Trimethyl trimellitate CAS No. 2459-10-1

Trimethyl trimellitate

Cat. No.: B1293766
CAS No.: 2459-10-1
M. Wt: 252.22 g/mol
InChI Key: MJHNUUNSCNRGJE-UHFFFAOYSA-N
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Description

Standard enthalpy of combustion of trimethyl 1,2,4-benzenetricarboxylate has been measured using bomb calorimetry.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl benzene-1,2,4-tricarboxylate
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InChI

InChI=1S/C12H12O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h4-6H,1-3H3
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InChI Key

MJHNUUNSCNRGJE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12O6
Source PubChem
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DSSTOX Substance ID

DTXSID8044620
Record name Trimethyl benzene-1,2,4-tricarboxylate
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Molecular Weight

252.22 g/mol
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Physical Description

White solid; [MSDSonline]
Record name Trimethyl 1,2,4-benzenetricarboxylate
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Boiling Point

194 °C at 12 mm Hg
Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
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Density

1.261
Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
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CAS No.

2459-10-1
Record name Trimethyl trimellitate
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Record name Trimethyl 1,2,4-benzenetricarboxylate
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trimethyl ester
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Record name Trimethyl benzene-1,2,4-tricarboxylate
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Record name Trimethyl benzene-1,2,4-tricarboxylate
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Record name TRIMETHYL TRIMELLITATE
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Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
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Melting Point

-13 °C
Record name TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Trimethyl Trimellitate from Trimellitic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethyl trimellitate from trimellitic anhydride (B1165640), a critical intermediate in the production of various plasticizers and polymers. This document details the underlying chemical principles, experimental protocols, and analytical characterization of the synthesis process.

Introduction

This compound (TMTM), systematically known as trimethyl 1,2,4-benzenetricarboxylate, is a key chemical intermediate synthesized via the esterification of trimellitic anhydride with methanol (B129727). Its primary application lies as a precursor in the two-step synthesis of higher molecular weight trimellitate esters, such as tri(2-ethylhexyl) trimellitate (TOTM), which are valued for their low volatility and high thermal stability as plasticizers in PVC and other polymers. The purity of the intermediate this compound is paramount as it directly influences the quality and performance of the final product.

The synthesis proceeds through the acid-catalyzed esterification of trimellitic anhydride. The reaction involves the nucleophilic attack of methanol on the carbonyl carbons of the anhydride ring, leading to its opening and the subsequent formation of three ester groups. To drive the equilibrium towards the product side and achieve high yields, an excess of methanol is typically employed.

Reaction Mechanism and Stoichiometry

The overall reaction for the synthesis of this compound is as follows:

C₉H₄O₅ (Trimellitic Anhydride) + 3 CH₃OH (Methanol) ⇌ C₁₂H₁₂O₆ (this compound) + H₂O (Water)

The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the anhydride, making it more susceptible to nucleophilic attack by methanol. The reaction proceeds in a stepwise manner, with the initial attack opening the anhydride ring to form a diester carboxylic acid, followed by the esterification of the remaining carboxylic acid group.

Experimental Protocols

Two primary catalytic systems are commonly employed for the synthesis of this compound: titanate-based catalysts and strong protic acids like sulfuric acid.

Method 1: Titanate-Catalyzed Synthesis

This method utilizes a tetraalkyl titanate, such as tetraisopropyl titanate, as a catalyst. Titanate catalysts are effective and can lead to high yields under relatively mild conditions.

Materials and Equipment:

  • Trimellitic anhydride (reagent grade)

  • Methanol (anhydrous)

  • Tetraisopropyl titanate

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and a heating mantle

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: In a reaction vessel, charge trimellitic anhydride and an excess of methanol.

  • Catalyst Addition: Add tetraisopropyl titanate catalyst at a concentration of approximately 0.3% by mass relative to the trimellitic anhydride.[1]

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction temperature is typically maintained between 60-160°C.[2] The reaction progress can be monitored by techniques such as titration to determine the acid value of the reaction mixture.

  • Work-up: Upon completion of the reaction, the excess methanol is removed by distillation.

  • Purification: The crude this compound is then purified by vacuum distillation to obtain a high-purity product.[1]

Method 2: Sulfuric Acid-Catalyzed Synthesis

Concentrated sulfuric acid is a classic and effective catalyst for esterification reactions.

Materials and Equipment:

  • Trimellitic anhydride (reagent grade)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and a heating mantle

  • Sodium bicarbonate solution (for neutralization)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve trimellitic anhydride in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux for several hours.

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.

  • Drying and Solvent Removal: The organic layer is dried over a suitable drying agent, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by vacuum distillation.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂O₆
Molecular Weight 252.22 g/mol
Appearance Colorless to light orange/yellow clear liquid
Melting Point 38-40 °C
Boiling Point 194 °C at 12 mmHg
Density 1.261 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.523
Water Solubility 1.11 g/L at 20 °C
CAS Number 2459-10-1

Table 2: Typical Reaction Parameters for this compound Synthesis

ParameterTitanate Catalyst MethodSulfuric Acid Catalyst Method
Catalyst Loading ~0.3% (w/w vs. anhydride)Catalytic amount
Methanol ExcessExcess
Reaction Temperature 60-160 °CReflux
Reaction Pressure Atmospheric or higherAtmospheric
Purification Method Vacuum DistillationNeutralization, Vacuum Dist.
Achievable Yield Reported to be up to 99%High

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_product Final Product A Charge Reactor (Trimellitic Anhydride, Methanol) B Add Catalyst (e.g., Tetraisopropyl Titanate) A->B C Heat to Reaction Temperature (60-160°C) with Stirring B->C D Remove Excess Methanol (Distillation) C->D E Neutralization (if acid catalyst is used) D->E Optional F Purification by Vacuum Distillation D->F E->F G Characterization (GC-MS, NMR, IR) F->G H High-Purity This compound G->H

Experimental Workflow for this compound Synthesis
Reaction Pathway

The following diagram outlines the chemical transformation from trimellitic anhydride to this compound.

reaction_pathway Synthesis of this compound reactant Trimellitic Anhydride C₉H₄O₅ product This compound C₁₂H₁₂O₆ reactant->product + 3 CH₃OH reagent Methanol (excess) CH₃OH reagent->product catalyst Acid Catalyst (e.g., H₂SO₄, Titanate) catalyst->product byproduct {Water | H₂O} product->byproduct + H₂O

References

Trimethyl Trimellitate: A Technical Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: This document is a comprehensive technical guide on trimethyl trimellitate, intended for researchers, scientists, and drug development professionals. It covers the core chemical properties, synthesis methodologies, analytical procedures, and toxicological profile of the compound.

Core Compound Information

This compound, systematically known as trimethyl 1,2,4-benzenetricarboxylate, is an aromatic ester derived from trimellitic acid and methanol (B129727).[1] Its molecular structure, featuring three methoxycarbonyl groups on a benzene (B151609) ring, underpins its use as a chemical intermediate, particularly in the synthesis of other trimellitate esters and as a monomer in polymer production.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, application, and analysis in a laboratory or industrial setting.

PropertyValue
CAS Number 2459-10-1
Molecular Formula C₁₂H₁₂O₆
Molecular Weight 252.22 g/mol
IUPAC Name trimethyl benzene-1,2,4-tricarboxylate
Synonyms 1,2,4-Benzenetricarboxylic Acid Trimethyl Ester, Trimellitic Acid Trimethyl Ester
Appearance Colorless to light orange/yellow clear liquid
Purity >95.0% (GC)
Boiling Point 194 °C at 12 mm Hg
Density 1.261 g/cm³
Specific Gravity 1.26300 to 1.26700 @ 20.00 °C
Refractive Index 1.52100 to 1.52400 @ 20.00 °C
Flash Point > 230.00 °F. TCC ( > 110.00 °C. )

Synthesis of this compound

The industrial production of this compound primarily follows two synthetic pathways: direct esterification and a two-step transesterification process.[2] The choice between these methods is often determined by the desired purity of the final product and economic factors.[2]

Experimental Protocol: Two-Step Transesterification

This method is often employed to achieve a higher purity of the final product.[3] It involves the initial synthesis and purification of this compound, which then serves as an intermediate for transesterification with other alcohols.[3]

Part A: Synthesis of this compound

  • Reaction Setup: Charge a reaction vessel equipped with heating, stirring, and a condenser with trimellitic anhydride (B1165640) and an excess of methanol.[2]

  • Catalyst Addition: Add a suitable catalyst, such as tetraisopropyl titanate (0.3% by mass ratio to the anhydride).[2]

  • Esterification: Heat the mixture to 60-65°C under normal atmospheric pressure with continuous stirring.[2]

  • Purification: Upon completion of the reaction, purify the crude this compound by vacuum distillation to obtain a high-purity intermediate.[2]

Part B: Transesterification to Higher Alkyl Trimellitates (Example: Trioctyl Trimellitate)

  • Reactant Charging: In a separate reaction vessel, combine the purified this compound with the desired alcohol (e.g., 2-ethylhexanol) and a transesterification catalyst.[4]

  • Inerting: Purge the system with an inert gas, such as nitrogen.[2]

  • Transesterification: Slowly heat the mixture to approximately 220°C. The lower boiling point alcohol (methanol) is distilled off, driving the reaction to completion.[2][4]

  • Purification: The final product is then purified, typically by vacuum distillation, to remove any remaining reactants and by-products.

Synthesis_Workflow Figure 1. Two-Step Synthesis of Higher Alkyl Trimellitates via this compound cluster_part_a Part A: Synthesis of this compound cluster_part_b Part B: Transesterification A1 Trimellitic Anhydride + Excess Methanol A2 Catalyst Addition (e.g., Tetraisopropyl Titanate) A1->A2 A3 Esterification (60-65°C) A2->A3 A4 Vacuum Distillation A3->A4 A5 Purified this compound A4->A5 B2 Transesterification (~220°C) A5->B2 B1 Higher Alcohol (e.g., 2-Ethylhexanol) B1->B2 B3 Methanol Removal (Distillation) B2->B3 B4 Final Product (e.g., Trioctyl Trimellitate) B3->B4

Caption: Two-Step Synthesis of Higher Alkyl Trimellitates.

Analytical Methodologies

The quantification of this compound, particularly in the context of analyzing its precursor, trimellitic anhydride (TMA), often involves derivatization followed by gas chromatography (GC).

Protocol for the Determination of Trimellitic Anhydride via this compound Derivatization

This method is adapted from NIOSH protocols for the analysis of TMA in air samples.[5][6]

  • Sample Preparation:

    • Extract the sample containing TMA with methanol.[5]

    • Concentrate the methanol extract by evaporation.[5]

  • Derivatization:

    • Add a derivatizing agent, such as boron trifluoride in methanol (BF₃/methanol), to the dried extract.[5]

    • Heat the mixture in a sealed container (e.g., in a water bath at 97°C for 20 minutes) to convert TMA to this compound.[5]

    • After cooling, prepare the sample for injection by adding a suitable solvent system (e.g., diethyl ether and pentane) and a substance to precipitate the BF₃ adduct (e.g., pyridine).[5]

  • Gas Chromatography (GC) Analysis:

    • Inject the supernatant into a GC equipped with a Flame Ionization Detector (FID).[6]

    • Quantify the this compound by comparing the peak area to a calibration curve prepared from standard solutions of this compound.[5]

Analytical_Workflow Figure 2. Analytical Workflow for Trimellitic Anhydride Quantification A Sample Collection (containing Trimellitic Anhydride) B Methanol Extraction A->B C Evaporation to Concentrate B->C D Derivatization with BF3/Methanol C->D E Formation of This compound D->E F Sample Cleanup (Precipitation of Adduct) E->F G GC-FID Analysis F->G H Quantification against Standards G->H

Caption: Analytical Workflow for Trimellitic Anhydride.

Toxicological Profile and Relevance to Drug Development

Currently, there is limited direct toxicological data available for this compound itself. However, data from structurally similar analogues, such as triethylhexyl trimellitate (TEHT), can be used to infer its potential health effects through a read-across approach.[7] The primary use of trimellitates is as plasticizers, and they are not typically associated with direct applications in drug development as active pharmaceutical ingredients.[8] Their relevance to the pharmaceutical industry is more likely as excipients or in the context of medical device materials.[9][10]

Summary of Toxicological Data for Trimellitate Esters (Read-Across)
EndpointResult (for analogue compounds like TEHT)
Acute Oral Toxicity Low toxicity, with LD50 values typically > 2000 mg/kg bw in rats.
Dermal Absorption Expected to be low due to high molecular weight and high logP values.[10]
Skin and Eye Irritation Some analogues have been found to be slightly irritating to the eyes.
Skin Sensitization Not found to be a skin sensitizer (B1316253) in various studies.
Reproductive and Developmental Toxicity Some studies on TEHT showed effects on the male reproductive system at high doses (NOAEL of 100 mg/kg/day in male rats).[11] However, other studies did not show significant toxicological effects.[11]
Genotoxicity and Carcinogenicity TEHT is not considered genotoxic or carcinogenic.[7]
Metabolic Considerations

The metabolism of this compound is expected to involve hydrolysis of the ester bonds to yield trimellitic acid and methanol.[1] This process can be catalyzed by acids or bases, and microbial esterases may also play a role in its degradation in the environment.[1] In vitro studies with rat intestinal homogenates on the analogue triethylhexyl trimellitate showed no evidence of hydrolysis, suggesting that the metabolic fate may be complex and dependent on the specific ester.

Conclusion

This compound is a well-characterized chemical intermediate with established synthesis and analytical protocols. Its primary applications are in the polymer and materials science sectors. While not directly used in drug development as an active ingredient, its toxicological profile, along with that of its analogues, is relevant for its potential use in medical devices and as a pharmaceutical excipient. Further research into the specific metabolic pathways and long-term toxicological effects of this compound would be beneficial for a more complete risk assessment in these specialized applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Trimethyl 1,2,4-Benzenetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trimethyl 1,2,4-benzenetricarboxylate, a compound of interest in various chemical and industrial applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key data in a structured format, detailing relevant experimental methodologies, and illustrating logical workflows for property determination.

Core Physicochemical Data

The fundamental physicochemical properties of trimethyl 1,2,4-benzenetricarboxylate (CAS Number: 2459-10-1) are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Table 1: General and Physical Properties of Trimethyl 1,2,4-Benzenetricarboxylate

PropertyValueReference
Molecular FormulaC₁₂H₁₂O₆[1][2]
Molecular Weight252.22 g/mol [1][2]
Physical DescriptionWhite solid; Clear colorless to yellow viscous liquid[1][3]
IUPAC Nametrimethyl benzene-1,2,4-tricarboxylate[1]
SynonymsTrimethyl trimellitate

Table 2: Thermodynamic and Other Physical Properties of Trimethyl 1,2,4-Benzenetricarboxylate

PropertyValueConditionsReference
Melting Point-13 °C; 38-40 °C[3][4]
Boiling Point194 °Cat 12 mmHg[1][3][4]
Density1.261 g/mLat 25 °C[1][3][4]
Refractive Index1.5230at 20 °C[1][3][4]
Vapor Pressure0.01 mmHgat 20 °C
Solubility1.11 g/Lat 20 °C[5]
Flash Point219.3 °CPensky-Martens closed cup

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a chemical compound such as trimethyl 1,2,4-benzenetricarboxylate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[6][7]

Methodology: Capillary Method [6][8][9][10]

  • Sample Preparation: A small amount of the finely powdered, dry solid is introduced into a thin-walled capillary tube, which is sealed at one end.[8][9] The sample is packed down to a height of a few millimeters.[8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.[6][8] This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.[6][8]

  • Heating and Observation: The heating medium is heated slowly and uniformly, typically at a rate of 1-2 °C per minute as the melting point is approached.[6] The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned to liquid (completion of melting) are recorded.[6][7] This range represents the melting point of the substance.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[11]

Methodology: Thiele Tube Method [11][12]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[11][13] A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.[11][12]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a heating oil.[11][12]

  • Heating and Observation: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the inverted capillary tube as the liquid boils.[11][12] The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Density Determination

Density is the mass of a substance per unit volume.[14]

Methodology: Liquid Displacement for Solids [14][15]

  • Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.[15]

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.[14][15] The solid sample is then carefully submerged in the liquid, and the new volume is recorded.[14][15] The difference between the final and initial volumes represents the volume of the solid.[14][15]

  • Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[14][15]

Methodology: Pycnometer for Liquids [16]

  • Mass of Empty Pycnometer: A pycnometer (a flask with a specific volume) is weighed empty.

  • Mass of Pycnometer with Liquid: The pycnometer is filled with the liquid, and any excess is removed. The filled pycnometer is then weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[16]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method [17][18]

  • Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a flask.[18]

  • Equilibration: The flask is sealed and agitated (e.g., by shaking or stirring) at a constant temperature for an extended period to ensure that equilibrium is reached.[18]

  • Separation and Analysis: The saturated solution is separated from the undissolved solid, typically by filtration or centrifugation.[18] The concentration of the solute in the saturated solution is then determined using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the substance in that solvent at that temperature.[18]

Spectroscopic Analysis

Spectroscopic techniques are employed to elucidate the molecular structure and confirm the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy [19]

  • Sample Preparation: A small amount of the sample (typically 2-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19][20] The solution is then transferred to an NMR tube.[20][21]

  • Data Acquisition: The NMR tube is placed in the spectrometer's powerful magnetic field.[19] The sample is irradiated with radiofrequency pulses, and the resulting signals from the atomic nuclei are detected.[19]

  • Data Processing: The detected signals are processed using a Fourier transform to generate an NMR spectrum, which shows the chemical shifts of the different nuclei, providing information about the molecular structure.[22]

Infrared (IR) Spectroscopy [23]

  • Sample Preparation: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory where the solid is pressed against a crystal.[24][25] For a liquid, a thin film can be placed between two salt plates.[24]

  • Data Acquisition: A beam of infrared light is passed through the sample.[23] The instrument measures the frequencies at which the sample absorbs the infrared radiation, which correspond to the vibrational frequencies of the chemical bonds in the molecule.[23][26]

  • Data Analysis: The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber. The positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule.[23]

Mass Spectrometry (MS) [27]

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized.[27][28] Common ionization techniques include electron impact (EI) and electrospray ionization (ESI).[28][29]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[27][30]

  • Detection: The separated ions are detected, and their abundance is measured. The output is a mass spectrum, which is a plot of ion intensity versus m/z ratio.[27][30] This spectrum provides information about the molecular weight and fragmentation pattern of the compound.[27][29]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like trimethyl 1,2,4-benzenetricarboxylate.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_initial_char Initial Characterization cluster_phys_prop Physicochemical Property Determination cluster_spec_analysis Spectroscopic Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of Trimethyl 1,2,4-benzenetricarboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., HPLC, GC) Purification->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point Boiling_Point Boiling Point Determination Purity_Assessment->Boiling_Point Density Density Measurement Purity_Assessment->Density Solubility Solubility Testing Purity_Assessment->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purity_Assessment->NMR IR IR Spectroscopy Purity_Assessment->IR MS Mass Spectrometry Purity_Assessment->MS Data_Compilation Data Compilation & Analysis Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Density->Data_Compilation Solubility->Data_Compilation NMR->Data_Compilation IR->Data_Compilation MS->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Caption: Logical workflow for physicochemical characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Trimethyl Trimellitate

This technical guide provides a comprehensive overview of the solubility and stability of this compound (TMTM), a chemical intermediate and building block in polymer science. This document compiles available data on its physicochemical properties, outlines experimental protocols for its characterization, and presents logical workflows for its analysis.

Core Properties of this compound

This compound, with the chemical formula C₁₂H₁₂O₆, is the trimethyl ester of trimellitic acid.[1] It is recognized for its role as a versatile monomer due to its trifunctional nature, which allows for the creation of complex polymer architectures.[2] At room temperature, it exists as a colorless to light yellow, oily liquid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Weight252.22 g/mol [1][3]
CAS Number2459-10-1[1][3]
Physical StateClear, colorless to yellow liquid (at 20°C)[4]
Boiling Point194 °C at 12 mm Hg; 189°C /1.6kPa[1][4]
Density1.261 - 1.267 g/cm³ at 20°C[1][3][4]
Flash Point> 110 °C (> 230 °F); 182°C[3][4]
Refractive Index1.521 - 1.524 at 20°C[3]

Section 1: Solubility Profile

The solubility of a compound is a critical parameter in drug development and material science, influencing its bioavailability, formulation, and applications. This compound is generally characterized by low aqueous solubility and high solubility in organic solvents.

Quantitative Solubility Data
SolventSolubilityTemperatureNotes
Water1207 mg/L (estimated)25 °C[3]
WaterInsoluble-As per Safety Data Sheet[4]
Organic SolventsReadily soluble-General property of trialkyl trimellitates[5]
OilsReadily soluble-General property of trialkyl trimellitates[5]

Note: The conflicting data on water solubility (estimated value vs. SDS statement) highlights the importance of experimental verification.

Factors Influencing Solubility

The solubility of this compound is influenced by its molecular structure, which includes a rigid benzene (B151609) ring and three methoxycarbonyl groups.[2] These bulky trimethyl groups can hinder interactions with polar solvents like water.[2] However, in basic solutions, the carboxylate groups can be ionized, which may affect its polarity and reactivity.[2]

Section 2: Stability Profile

The stability of this compound is crucial for its storage, handling, and application, particularly in high-temperature processes.

Chemical Stability

This compound is considered stable under proper storage conditions.[4] However, it is susceptible to degradation under certain environmental conditions.

  • Hydrolysis : In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form trimellitic acid and methanol.[1] Partial hydrolysis may also yield dimethyl trimellitate and monomethyl trimellitate isomers.[2] Shorter-chain esters like this compound are generally expected to hydrolyze more rapidly than their longer-chain counterparts.[2] For a larger trimellitate ester, the hydrolysis half-life is estimated to be around 120 days at a neutral pH of 7 and 12 days at a pH of 8.[2]

  • Photodegradation : In the atmosphere, organic compounds like this compound are subject to degradation by photochemically produced radicals, primarily the hydroxyl (OH) radical.[2] The atmospheric half-life of trimellitic acid, the hydrolysis product of trimellitic anhydride, due to reaction with OH radicals is estimated to be 6.6 days.[2]

  • Incompatibilities : this compound is incompatible with strong oxidizing agents.[4]

Thermal Stability

The trimellitate structure imparts inherent high-temperature stability.[2] Hazardous decomposition products upon thermal degradation include carbon dioxide and carbon monoxide.[4]

Section 3: Experimental Protocols

This section outlines general methodologies for determining the solubility and stability of chemical compounds like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[6]

Protocol:

  • Preparation : Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed flask.

  • Equilibration : Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant.

  • Quantification : Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[7][8]

Protocol for Forced Degradation Studies:

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.[8][9]

  • Stress Conditions : Subject this compound to various stress conditions, including:

    • Acidic Hydrolysis : e.g., 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis : e.g., 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation : e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : e.g., Dry heat at 105°C for 24 hours.

    • Photodegradation : e.g., Exposure to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Preparation : After exposure, neutralize the samples if necessary and dilute to a suitable concentration with the mobile phase.

  • HPLC Analysis : Analyze the stressed samples using an HPLC method developed to separate the parent peak from any degradation product peaks. A gradient reversed-phase HPLC method with UV detection is commonly employed.[10]

  • Method Validation : The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.[11]

Section 4: Visualized Workflows

The following diagrams illustrate the logical workflows for determining the solubility and stability of this compound.

Solubility_Determination_Workflow start Start: Solubility Assessment prepare_sample Prepare Supersaturated Solution (Excess TMTM in Solvent) start->prepare_sample equilibrate Equilibrate at Constant Temperature (e.g., 24-48h shaking) prepare_sample->equilibrate separate_phases Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate_phases sample_supernatant Collect Clear Supernatant separate_phases->sample_supernatant analyze_concentration Quantify TMTM Concentration (e.g., HPLC-UV) sample_supernatant->analyze_concentration end End: Determine Solubility analyze_concentration->end

Caption: Workflow for Solubility Determination.

Stability_Analysis_Workflow start Start: Stability Indicating Method Development forced_degradation Perform Forced Degradation Studies start->forced_degradation stress_conditions Expose TMTM to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) forced_degradation->stress_conditions hplc_development Develop HPLC Separation Method forced_degradation->hplc_development method_optimization Optimize Method for Peak Resolution (Parent vs. Degradants) hplc_development->method_optimization method_validation Validate Method per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) method_optimization->method_validation stability_testing Conduct Long-Term Stability Studies method_validation->stability_testing end End: Established Stability Profile stability_testing->end

Caption: Workflow for Stability Analysis.

Section 5: Biological Considerations

While this compound is primarily used in industrial applications, it is important to consider the biological effects of related compounds, especially in the context of drug development and safety assessment.

Studies on other trialkyl trimellitates, such as tridecyl trimellitate and triethylhexyl trimellitate (TEHT or TOTM), have been conducted. These compounds have low water solubility and high molecular weight, which is expected to limit their absorption through the skin and gastrointestinal tract.[12][13] In animal studies, orally administered TEHT was largely excreted unchanged in the feces, with some metabolites found in the urine.[12][13] There was no evidence of TEHT hydrolysis in rat intestinal homogenates.[12][13]

Some research has investigated the biological effects of TOTM as a plasticizer alternative to DEHP.[14] These studies found that while TOTM can exhibit some cellular toxicity and estrogen receptor activation, these effects are significantly weaker (approximately 10-fold) than those of DEHP.[14][15]

For this compound itself, there is a lack of extensive public data on its specific biological activities and metabolic pathways. Therefore, a thorough toxicological evaluation would be necessary for any application involving potential human exposure.

Biological_Considerations_Logic start This compound (TMTM) application Potential for Human Exposure? start->application read_across Read-Across from Analogues (e.g., TOTM, Tridecyl Trimellitate) application->read_across data_gap Data Gap for TMTM-Specific Biological Activity and Metabolism application->data_gap analogue_data Analogues show: - Low systemic absorption - Excretion primarily in feces - Weaker biological effects than DEHP read_across->analogue_data toxicology_study Requires Specific Toxicological Evaluation analogue_data->toxicology_study data_gap->toxicology_study risk_assessment Conduct Comprehensive Risk Assessment toxicology_study->risk_assessment end Safe Use Determination risk_assessment->end

Caption: Logical Flow for Biological Assessment.

References

Trimethyl Trimellitate: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of trimethyl trimellitate, a significant compound in polymer chemistry and as an intermediate in the synthesis of various plasticizers. This document compiles quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization of this molecule. Detailed experimental protocols for spectral acquisition and a logical workflow for its synthesis and analysis are also presented to aid in research and development.

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic and methyl protons.[1]

Chemical Shift (δ) ppmMultiplicityAssignment
8.43DoubletAromatic H-3
8.15Doublet of doubletsAromatic H-6
7.95DoubletAromatic H-5
3.94SingletMethyl protons (-OCH₃) at C-1
3.93SingletMethyl protons (-OCH₃) at C-2
3.91SingletMethyl protons (-OCH₃) at C-4

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
167.5Carbonyl Carbon (C=O) at C-1
166.8Carbonyl Carbon (C=O) at C-2
165.2Carbonyl Carbon (C=O) at C-4
135.2Aromatic Carbon C-4
134.0Aromatic Carbon C-2
131.8Aromatic Carbon C-5
130.9Aromatic Carbon C-1
129.5Aromatic Carbon C-6
128.8Aromatic Carbon C-3
52.6Methyl Carbon (-OCH₃) at C-1
52.5Methyl Carbon (-OCH₃) at C-2
52.3Methyl Carbon (-OCH₃) at C-4
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in confirming the presence of key functional groups in this compound, namely the aromatic ring and the three ester groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2960MediumAliphatic C-H Stretch (Methyl)
~1730-1715StrongC=O Stretch (Ester Carbonyl)
~1600, ~1450Medium-WeakAromatic C=C Bending
~1310-1250StrongAsymmetric C-O-C Stretch (Ester)
~1130-1100StrongSymmetric C-O-C Stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The calculated monoisotopic mass of this compound (C₁₂H₁₂O₆) is 252.0634 Da.

m/zRelative IntensityAssignment
252ModerateMolecular Ion [M]⁺
221High[M - OCH₃]⁺
193Moderate[M - COOCH₃]⁺
163High[M - 2(OCH₃) - H]⁺
135Moderate[C₇H₃O₃]⁺
103Low[C₇H₃O]⁺
77Low[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy
  • Instrumentation : Bruker Avance-400 spectrometer (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR).[2]

  • Sample Preparation : 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16

    • Relaxation Delay : 1.0 s

    • Spectral Width : 8278 Hz

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse sequence.

    • Number of Scans : 256

    • Relaxation Delay : 2.0 s

    • Spectral Width : 25000 Hz

  • Data Processing : The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Sample Preparation : A small amount of liquid this compound was placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 32

    • A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : An Agilent 6890 series gas chromatograph coupled to an Agilent 5973 mass selective detector.[3]

  • Sample Preparation : A 1 mg/mL solution of this compound was prepared in dichloromethane.

  • GC Conditions :

    • Column : DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[3]

    • Inlet Temperature : 280 °C

    • Injection Volume : 1 µL (splitless mode)

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program : Initial temperature of 150 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-550

    • Source Temperature : 230 °C

    • Quadrupole Temperature : 150 °C

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Synthesis_and_Analysis_Workflow Synthesis and Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Trimellitic Anhydride + Methanol reaction Esterification (Acid Catalyst, Heat) start->reaction workup Work-up (Neutralization, Washing) reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms GC-MS Analysis product->ms data Spectral Data (Tables and Interpretation) nmr->data ir->data ms->data

Synthesis and Analysis Workflow

Logical Relationship of Spectroscopic Data

The data obtained from different spectroscopic techniques are complementary and together provide a comprehensive structural elucidation of this compound.

Spectroscopic_Data_Relationship Interrelation of Spectroscopic Data for this compound cluster_techniques Spectroscopic Techniques cluster_information Derived Information compound This compound nmr NMR (¹H & ¹³C) compound->nmr ir FT-IR compound->ir ms Mass Spec compound->ms nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ir_info Functional Groups (Ester, Aromatic Ring) ir->ir_info ms_info Molecular Weight Fragmentation Pattern ms->ms_info elucidation Structural Elucidation nmr_info->elucidation ir_info->elucidation ms_info->elucidation

Spectroscopic Data Interrelation

References

Industrial Synthesis of Trimethyl Trimellitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl trimellitate (TMTM), with the chemical formula C₆H₃(COOCH₃)₃, is a significant chemical intermediate in the synthesis of various organic compounds, including plasticizers, resins, and polymers. Its industrial production is primarily centered around the esterification of trimellitic anhydride (B1165640) or trimellitic acid with methanol (B129727). This technical guide provides an in-depth overview of the prevalent industrial synthesis routes for this compound, detailing experimental protocols, reaction parameters, and process workflows.

Core Synthesis Pathways

The industrial synthesis of this compound is predominantly achieved through two main routes:

  • Direct Esterification of Trimellitic Anhydride/Acid: This is the most common and direct method, involving the reaction of trimellitic anhydride or trimellitic acid with an excess of methanol in the presence of an acid catalyst. The reaction is driven to completion by removing the water formed during the process.

  • Two-Step Transesterification (TMTM as an Intermediate): In this pathway, this compound is synthesized as a high-purity intermediate. This purified TMTM is then used in a subsequent transesterification reaction with a different alcohol (e.g., 2-ethylhexanol) to produce other commercially valuable trimellitate esters, such as trioctyl trimellitate (TOTM). This method is often employed when a final product of very high purity is required.[1]

Direct Esterification of Trimellitic Anhydride

The direct esterification route is favored for its straightforwardness and economic viability. The reaction proceeds by the nucleophilic attack of methanol on the carbonyl groups of trimellitic anhydride, leading to the formation of the tri-ester.

Reaction Mechanism

The reaction is typically catalyzed by strong acids, which protonate the carbonyl oxygen of the anhydride, making it more susceptible to nucleophilic attack by methanol. The reaction proceeds in a stepwise manner to form the final this compound.

Experimental Protocol: Titanate-Catalyzed Synthesis

This protocol details a common industrial method using a titanate catalyst.

Materials and Equipment:

  • Trimellitic anhydride

  • Methanol (in excess)

  • Tetraisopropyl titanate catalyst

  • Reaction vessel equipped with a stirrer, heating mantle, condenser, and nitrogen inlet

  • Vacuum distillation apparatus

Procedure:

  • Reactor Charging: The reaction vessel is charged with trimellitic anhydride and an excess of methanol.[2]

  • Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere, preventing side reactions.

  • Catalyst Addition: Tetraisopropyl titanate is added as the catalyst, typically at a concentration of 0.3% by mass ratio to the trimellitic anhydride.[2]

  • Esterification: The reaction mixture is heated to 60-65°C under normal atmospheric pressure with continuous stirring.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or by measuring the acid value of the reaction mixture.

  • Purification: Upon completion, the crude this compound is purified by vacuum distillation to obtain a high-purity product.[2]

Two-Step Synthesis: TMTM as an Intermediate

For the production of high-purity trimellitate esters like TOTM, a two-step process is often preferred. The first step involves the synthesis and purification of TMTM, which is then used in the second transesterification step.

Experimental Protocol: Synthesis and Purification of TMTM for Transesterification

This protocol is derived from a patented industrial process.

Materials and Equipment:

  • Trimellitic acid intermediate products

  • Methanol

  • Acid catalyst (e.g., sulfuric acid)

  • Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

  • Rectification still with vacuum capabilities

Procedure:

  • Esterification: Intermediate products from the production of trimellitic anhydride, containing trimellitic acid, are esterified with methanol in the presence of an acid catalyst to generate this compound.[3]

  • Neutralization and Washing: The resulting esterification product is neutralized and washed to remove the acid catalyst and other impurities.[3]

  • Purification by Rectification: The crude this compound is transferred to a rectifying still. Vacuum is applied to the system, typically in the range of 1000–2000 Pa. The still is heated, and the this compound fraction is collected at a temperature range of 185–200°C.[3] This step is crucial for obtaining the high-purity TMTM required for the subsequent transesterification reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the industrial synthesis of this compound and related processes.

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueCatalyst SystemSource(s)
Reactants Trimellitic Anhydride, MethanolTetraisopropyl titanate[2]
Catalyst Loading 0.3% by mass of trimellitic anhydrideTetraisopropyl titanate[2]
Reaction Temperature 60-65°CTetraisopropyl titanate[2]
Purification Method Vacuum Distillation-[2]
Vacuum Pressure 1000–2000 Pa-[3]
Distillation Temperature 185–200°C-[3]

Table 2: Common Catalysts for Esterification

Catalyst TypeExamplesNotesSource(s)
Homogeneous Acid Catalysts Sulfuric acid, p-Toluenesulfonic acidEffective but can be corrosive and may require a neutralization step.[1][4]
Titanate Esters Tetraisopropyl titanateCommonly used in industrial processes.[4]
Boron-based Catalysts Boron trifluoride-methanol complexesEffective for esterification.[4]
Solid Acid Catalysts Solid oxides (e.g., ZrO₂, TiO₂, SnO)Offer advantages in catalyst separation.[5][6]

Process Diagrams

Signaling Pathway of Direct Esterification

G Direct Esterification of Trimellitic Anhydride TMA Trimellitic Anhydride Intermediate Protonated Intermediate TMA->Intermediate MeOH Methanol MeOH->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄, Titanate) Catalyst->Intermediate TMTM This compound Intermediate->TMTM Water Water (byproduct) Intermediate->Water

Caption: Reaction pathway for the direct esterification of trimellitic anhydride.

Experimental Workflow for Two-Step Synthesis

G Workflow for Two-Step Synthesis of Trimellitate Esters cluster_0 Step 1: TMTM Synthesis cluster_1 Step 2: Transesterification Esterification Esterification of Trimellitic Anhydride/Acid with Methanol Neutralization Neutralization & Washing Esterification->Neutralization Purification Vacuum Distillation Neutralization->Purification TMTM_Intermediate High-Purity This compound Purification->TMTM_Intermediate Transesterification Transesterification with Higher Alcohol TMTM_Intermediate->Transesterification Final_Purification Final Purification Transesterification->Final_Purification Final_Product Final Trimellitate Ester (e.g., TOTM) Final_Purification->Final_Product

Caption: Two-step synthesis process highlighting the role of TMTM as an intermediate.

Conclusion

The industrial synthesis of this compound is a well-established process, with direct esterification being the most common route. The choice of catalyst and reaction conditions plays a crucial role in optimizing the yield and purity of the final product. For applications demanding exceptionally high purity of other trimellitate esters, a two-step process involving the synthesis and purification of this compound as an intermediate is the preferred method. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and application of this important chemical compound.

References

Trimethyl trimellitate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of Trimethyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols. Much of the available toxicological data for trimellitate esters is for longer-chain analogues such as tri(2-ethylhexyl) trimellitate (TOTM) and tridecyl trimellitate. Due to a lack of specific data for this compound, this guide utilizes a read-across approach from these structurally similar compounds to infer potential hazards.

Chemical and Physical Properties

This compound is an aromatic ester that serves as a valuable intermediate in chemical synthesis.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

PropertyValueReference
Chemical Name Trimethyl 1,2,4-benzenetricarboxylate[1]
Synonyms Trimellitic acid trimethyl ester, TMTM
CAS Number 2459-10-1
Molecular Formula C₁₂H₁₂O₆
Molecular Weight 252.22 g/mol [1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Toxicological Data

Comprehensive toxicological data for this compound is limited. The following tables summarize available data for structurally similar trialkyl trimellitates, which are used as analogues. These compounds are generally considered to have low acute toxicity.[2]

Acute Toxicity
EndpointSpeciesRouteValueAnalogue CompoundReference
LD₅₀ RatOral> 5,000 mg/kg bwTridecyl Trimellitate[3][4]
LD₅₀ RatOral> 2,000 mg/kg bwTri(2-ethylhexyl) trimellitate (TOTM)[2]
LD₅₀ Rat/MouseOral> 3,200 mg/kgTri(2-ethylhexyl) trimellitate (TOTM)[5]
LD₅₀ RabbitDermal> 2 mL/kgTri(2-ethylhexyl) trimellitate (TOTM)[3]
LC₅₀ RatInhalation> 2.6 mg/L (4 hours)Tri(2-ethylhexyl) trimellitate (TOTM)[2]
Irritation and Sensitization
EndpointSpeciesResultAnalogue CompoundReference
Skin Irritation RabbitSlightly irritating to non-irritatingTridecyl Trimellitate[3]
Eye Irritation RabbitSlightly irritatingTridecyl Trimellitate[3]
Skin Sensitization Mouse (LLNA)No evidence of sensitizationTridecyl Trimellitate[3]
Skin Sensitization Human (HRIPT)No evidence of sensitizationTridecyl Trimellitate[3]
Skin Sensitization Human (HRIPT)No evidence of sensitization or irritationTri(2-ethylhexyl) trimellitate (TOTM)[6][7]
Repeated Dose Toxicity
Study DurationSpeciesRouteNOAELAnalogue CompoundReference
28-dayRatGavage300 mg/kg/dayTricaprylyl/capryl trimellitate[8]
13-weekRatGavage500 mg/kg/dayTricaprylyl/capryl trimellitate[8]
Reproductive/DevelopmentalRatOral100 mg/kg bw/dayTri(2-ethylhexyl) trimellitate (TOTM)[3]

Experimental Protocols

The toxicological data for trimellitate esters are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of key experimental methodologies.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Species: Typically rats (usually females).

  • Procedure: A stepwise procedure is used with a small number of animals per step. The substance is administered orally by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The presence or absence of mortality at one dose determines the next dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance for its acute oral toxicity.

Acute Dermal Irritation (Based on OECD Guideline 404)
  • Objective: To assess the potential for a substance to cause skin irritation.

  • Species: Albino rabbit.

  • Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin (approximately 6 cm²) under a semi-occlusive patch for a 4-hour exposure period. An untreated area of skin serves as a control.

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: Dermal reactions are scored using a standardized grading system.

Acute Eye Irritation (Based on OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Species: Albino rabbit.

  • Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Scoring: Ocular lesions are scored according to a standardized system to evaluate the severity and reversibility of the effects.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
  • Objective: To determine the potential of a substance to induce skin sensitization.

  • Species: Mouse.

  • Procedure: The test substance is applied to the dorsal surface of the ears daily for three consecutive days. A vehicle control and a positive control are also included.

  • Endpoint: Proliferation of lymphocytes in the draining auricular lymph nodes is measured. This is typically done by measuring the incorporation of radio-labeled thymidine (B127349) or by using non-radioactive alternatives.

  • Data Analysis: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is typically considered a positive response.

Visualizations

Safe Handling and Personal Protective Equipment (PPE) Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Consult SDS Consult SDS Gather PPE Wear Appropriate PPE: - Safety glasses/goggles - Lab coat - Chemical-resistant gloves Consult SDS->Gather PPE Ensure Ventilation Work in a well-ventilated area (e.g., fume hood) Gather PPE->Ensure Ventilation Weigh/Measure Handle with care to avoid skin and eye contact Ensure Ventilation->Weigh/Measure Perform Experiment Follow established laboratory protocols Weigh/Measure->Perform Experiment Decontaminate Clean work surfaces and equipment Perform Experiment->Decontaminate Dispose Waste Dispose of waste in accordance with regulations Decontaminate->Dispose Waste Remove PPE Remove PPE correctly to avoid contamination Dispose Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: General workflow for the safe handling of this compound.

Metabolic Pathway of Trialkyl Trimellitates (Read-across from TOTM)

G TMT Trialkyl Trimellitate (e.g., TOTM) DEHT Di-alkyl Trimellitate (Diester Metabolite) TMT->DEHT Hydrolysis MEHT Mono-alkyl Trimellitate (Monoester Metabolite) DEHT->MEHT Hydrolysis Oxidized_MEHT Oxidized Monoester Metabolites MEHT->Oxidized_MEHT Oxidation Excretion Urinary Excretion MEHT->Excretion Oxidized_MEHT->Excretion

Caption: Postulated metabolic pathway for trialkyl trimellitates based on analogue data.[2][8]

Experimental Workflow for Dermal Irritation Testing (OECD 404)

G start Start: Animal Preparation (Albino Rabbit, clipped skin) apply Apply 0.5g/0.5mL of substance to a 6 cm² skin patch start->apply occlude Cover with semi-occlusive dressing for 4 hours apply->occlude remove Remove patch and residual substance occlude->remove observe1 Observe at 1, 24, 48, 72 hours remove->observe1 score Score for Erythema and Edema observe1->score observe_long Continue observation up to 14 days for reversibility score->observe_long end End: Classify substance based on irritation scores observe_long->end

Caption: Simplified workflow for an acute dermal irritation study.

Potential Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for this compound have not been well-elucidated. However, studies on analogues like TOTM provide some insights into potential mechanisms of toxicity.

  • Metabolism: Trialkyl trimellitates are metabolized via hydrolysis to their corresponding diester and monoester forms.[2][8] The monoester can then undergo further oxidation.[8]

  • Hepatotoxicity: High doses of TOTM in mice have been shown to affect gene expression related to the cell cycle, lipid metabolism, and oxidative processes in the liver.[9] This suggests that at high concentrations, TOTM may induce cellular stress.

  • Endocrine Activity: Tri(2-ethylhexyl) trimellitate has been shown to have very weak estrogenic activity in vitro, with a stronger effect on the estrogen receptor beta (ERβ) than on ERα.[10] However, available data on trimellitate esters do not indicate the same level of reproductive toxicity as seen with some phthalate (B1215562) esters.[2]

Safety and Handling Precautions

Engineering Controls
  • Work in a well-ventilated area. For procedures that may generate aerosols or vapors, use a chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If ventilation is inadequate or if aerosols are generated, a respirator may be necessary.

Handling and Storage
  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

First Aid Measures

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

  • Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Spill and Disposal Procedures

  • Spill Response:

    • Ensure adequate ventilation.

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly.

    • Prevent the spill from entering drains or waterways.

  • Disposal:

    • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain or in regular trash. Engage a licensed professional waste disposal service.

Conclusion

While specific toxicological data for this compound are scarce, a read-across approach using data from structurally similar, longer-chain trialkyl trimellitates suggests a low order of acute toxicity. These analogues are generally not considered to be skin sensitizers and are at most slightly irritating to the skin and eyes.[2][3] Prudent laboratory practices, including the use of appropriate engineering controls and personal protective equipment, are essential to minimize exposure and ensure a safe working environment. Further research is needed to fully characterize the toxicological profile of this compound.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Trimethyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of trimethyl trimellitate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogue compounds and predictive quantitative structure-activity relationship (QSAR) models to provide a thorough assessment.

Physicochemical Properties and Predicted Environmental Distribution

This compound is a tri-ester of trimellitic acid. Its environmental distribution is predicted to be primarily in water and soil, with a low potential for bioaccumulation. A summary of its key physicochemical properties and predicted environmental fate is presented in Table 1.

Table 1: Physicochemical Properties and Predicted Environmental Fate of this compound

PropertyValueSource
CAS Number2459-10-1-
Molecular FormulaC₁₂H₁₂O₆-
Molecular Weight252.22 g/mol
Water Solubility1,340 mg/L (estimated)EPI Suite™
Vapor Pressure1.8 x 10⁻⁴ mm Hg at 25°C (estimated)EPI Suite™
Log Kow (Octanol-Water Partition Coefficient)1.89 (estimated)EPI Suite™
Henry's Law Constant1.1 x 10⁻⁸ atm-m³/mole at 25°C (estimated)EPI Suite™
Predicted Environmental Fate Summary
BiodegradationNot readily biodegradableEPI Suite™
Hydrolysis Half-Life (pH 7)180 days (estimated)EPI Suite™
Hydrolysis Half-Life (pH 8)18 days (estimated)EPI Suite™
Atmospheric Photolysis Half-Life2.6 days (estimated)EPI Suite™
Bioconcentration Factor (BCF)3.16 L/kg (estimated)EPI Suite™

Biodegradation

Based on predictive models, this compound is not expected to be readily biodegradable. However, its ester linkages suggest that it is susceptible to ultimate biodegradation by microorganisms capable of producing esterase enzymes.

Predicted Biodegradability

Quantitative Structure-Activity Relationship (QSAR) models, such as those in the EPI Suite™, predict that this compound is not readily biodegradable. This suggests that while degradation may occur, it is not expected to be rapid in standard tests.

Experimental Protocol: Ready Biodegradability (OECD 301F)

To experimentally determine the ready biodegradability of this compound, the OECD Guideline 301F (Manometric Respirometry Test) is recommended.[1]

Objective: To assess the potential for rapid and ultimate biodegradation of the test substance in an aerobic aqueous medium.

Principle: A solution or suspension of this compound in a mineral medium is inoculated with activated sludge from a municipal sewage treatment plant and incubated under aerobic conditions in the dark. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the carbon dioxide produced.[1][2]

Apparatus:

  • Manometric respirometer (e.g., OxiTop® system)

  • Incubator with temperature control (20 ± 1°C)

  • Glass bottles of suitable volume (e.g., 500 mL) with stoppers and magnetic stirrers

  • pH meter

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential mineral salts as specified in the OECD 301 guideline.

  • Preparation of Inoculum: Use fresh activated sludge from a domestic wastewater treatment plant. The sludge should be washed and aerated before use.

  • Test Setup:

    • Test Vessels: Add the mineral medium, inoculum, and the test substance (e.g., at a concentration of 100 mg/L) to the test bottles.

    • Blank Controls: Prepare vessels with mineral medium and inoculum only, to measure the endogenous respiration of the microorganisms.

    • Reference Control: Use a readily biodegradable reference substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity Control: Include a vessel with both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: Incubate the sealed bottles in the dark at 20 ± 1°C with continuous stirring for 28 days.

  • Measurements: Record the oxygen consumption at regular intervals.

  • Data Analysis: Calculate the percentage of biodegradation as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[2]

Potential Microbial Degradation Pathways

While specific pathways for this compound are not documented, degradation is likely initiated by the enzymatic hydrolysis of the ester bonds to form trimellitic acid and methanol (B129727). Bacteria from the genera Pseudomonas and Rhodococcus are known to degrade a wide variety of aromatic compounds, including aromatic esters, and are likely candidates for the degradation of this compound.[3][4][5]

The probable degradation pathway would involve:

  • Ester Hydrolysis: Esterase enzymes would hydrolyze the three methyl ester groups, releasing methanol and trimellitic acid.

  • Aromatic Ring Cleavage: The resulting trimellitic acid would then be subject to degradation via pathways known for other aromatic carboxylic acids. This typically involves the formation of catechol or protocatechuate intermediates, followed by ring cleavage by dioxygenase enzymes.[6][7]

Microbial_Degradation_Pathway TMT This compound Esterases Esterases TMT->Esterases Hydrolysis TA Trimellitic Acid Esterases->TA Methanol Methanol Esterases->Methanol Dioxygenases Dioxygenases TA->Dioxygenases Ring Activation Intermediates Ring Fission Products (e.g., Catechol derivatives) Dioxygenases->Intermediates Ring Cleavage TCA TCA Cycle Intermediates->TCA Further Metabolism Environmental_Fate_Workflow cluster_environment Environmental Compartments cluster_degradation Degradation Pathways cluster_products Degradation Products Atmosphere Atmosphere Photolysis Atmospheric Photolysis (t½ ≈ 2.6 days) Atmosphere->Photolysis Water Water Hydrolysis Hydrolysis (pH dependent) Water->Hydrolysis Biodegradation Biodegradation (Not readily) Water->Biodegradation Soil_Sediment Soil/Sediment Soil_Sediment->Biodegradation Deg_Products Trimellitic Acid, Methanol, CO₂, H₂O Photolysis->Deg_Products Hydrolysis->Deg_Products Biodegradation->Deg_Products TMT_Release This compound Release TMT_Release->Atmosphere TMT_Release->Water TMT_Release->Soil_Sediment

References

Methodological & Application

Application Notes and Protocols: Trimethyl Trimellitate (TMTM) as a High-Performance Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl trimellitate (TMTM) is a high-performance trimellitate ester plasticizer utilized to enhance the flexibility, durability, and thermal stability of polyvinyl chloride (PVC). Its characteristic low volatility, excellent resistance to migration, and superior thermal properties make it a preferred choice for demanding applications where the long-term integrity of the material is critical. This document provides detailed application notes, comparative performance data, and experimental protocols for evaluating TMTM as a plasticizer in PVC formulations.

Trimellitate plasticizers, including TMTM and its analogues like trioctyl trimellitate (TOTM), are recognized for their superior performance compared to conventional phthalate (B1215562) plasticizers, particularly in applications requiring high-temperature resistance and low plasticizer migration.[1][2] This makes them suitable for use in medical devices, wire and cable insulation, and automotive interiors.[3]

Performance Characteristics of Trimellitate Plasticizers in PVC

While specific quantitative data for this compound (TMTM) is not extensively available in the public domain, the performance of a closely related and widely studied trimellitate, trioctyl trimellitate (TOTM), provides a strong indication of the expected performance of TMTM. The following tables summarize the typical performance of TOTM in PVC, which can be used as a benchmark for evaluating TMTM.

Mechanical Properties

The addition of trimellitate plasticizers significantly improves the flexibility and reduces the hardness of rigid PVC. The following table compares the mechanical properties of PVC plasticized with TOTM to formulations with other common plasticizers.

Table 1: Comparative Mechanical Properties of Plasticized PVC (50 phr)

PropertyTest MethodTOTMTINTMTIDTM
Tensile Strength (MPa) ASTM D41220.519.819.2
Elongation at Break (%) ASTM D412350370385
Shore D Hardness ASTM D2240555250

Source: Data compiled from publicly available information for comparative purposes.[4]

Thermal Stability and Volatility

Trimellitate plasticizers are known for their excellent thermal stability and low volatility, which are critical for applications involving elevated temperatures.[2]

Table 2: Thermal and Migration Properties of Trimellitate Plasticizers

PropertyTest MethodTOTMTINTMTIDTM
Volatility (Weight Loss %, 24h @ 130°C) ASTM D12030.50.40.3
Initial Decomposition Temperature (°C) (TGA) ->250>250>250

Source: Data compiled from publicly available information for comparative purposes.[4]

Migration Resistance

A key advantage of trimellitate plasticizers is their superior resistance to migration and extraction.[1] This is particularly important in medical and food contact applications. Studies have shown that the migration of TOTM from PVC is significantly lower than that of di(2-ethylhexyl) phthalate (DEHP). In a comparative study, the migration of TOTM was found to be approximately 350 times lower than DEHP in a simulated medical application.[5][6] Another study found the cumulative amount of DEHP released into a pharmaceutical solution was about 270 times that of TOTM under the same conditions.[7]

Table 3: Comparative Migration of TOTM vs. DEHP

PlasticizerMigration Rate (relative to DEHP)
TOTM Significantly Lower (up to 350x)
DEHP High

Source: Data from comparative leaching studies.[5][6][7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of TMTM as a plasticizer in PVC.

Protocol for Evaluation of Mechanical Properties

This protocol outlines the procedure for determining the tensile strength, elongation at break, and Shore D hardness of TMTM-plasticized PVC.

  • Compounding: Prepare a PVC formulation by blending PVC resin with TMTM at the desired concentration (e.g., 50 parts per hundred of resin - phr), along with necessary stabilizers and lubricants, in a two-roll mill or an internal mixer.

  • Molding: Compression mold the compounded PVC into sheets of uniform thickness (typically 2-3 mm) according to ASTM D3182.

  • Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.

  • Cutting: Die-cut dumbbell-shaped test specimens from the conditioned sheets according to ASTM D412, Type C or D dimensions.[8]

  • Apparatus: Universal Testing Machine (UTM) equipped with grips suitable for holding the dumbbell specimens.

  • Procedure:

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension.

    • Set the crosshead speed to 500 ± 50 mm/min.[8]

    • Start the test and record the load and elongation until the specimen ruptures.

  • Calculations:

    • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area of the specimen.[9]

    • Elongation at Break (%): Increase in length at the point of rupture divided by the original gauge length, multiplied by 100.[9]

  • Apparatus: Shore D Durometer.

  • Procedure:

    • Place the conditioned PVC sheet on a hard, flat surface.

    • Press the durometer indenter firmly and quickly onto the specimen, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value on the durometer scale within 1 second of firm contact.[10]

    • Take at least five readings at different locations on the specimen and calculate the average.

Protocol for Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)

This protocol describes the use of TGA to determine the thermal stability of TMTM-plasticized PVC.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Weigh a small, representative sample (5-10 mg) of the TMTM-plasticized PVC into a TGA sample pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

    • Record the sample weight as a function of temperature.

  • Analysis:

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Identify the temperature of maximum rate of weight loss from the derivative of the TGA curve (DTG).

    • Compare the TGA and DTG curves of PVC with and without TMTM to assess the effect of the plasticizer on thermal stability.

Protocol for Evaluation of Plasticizer Volatility (ASTM D1203)

This protocol outlines the procedure for determining the volatile loss of TMTM from PVC.

  • Apparatus:

    • Analytical balance.

    • Forced-air oven.

    • Shallow, open-topped containers.

    • Activated carbon (6-14 mesh).

  • Procedure (Method A: Direct Contact with Activated Carbon):

    • Cut a circular specimen (50 ± 1 mm diameter) from the conditioned PVC sheet.

    • Weigh the specimen to the nearest 0.001 g.

    • Place the specimen in a container and cover it with a 25 mm layer of activated carbon.[11][12]

    • Place the container in a preheated oven at the specified temperature (e.g., 70°C or 100°C) for the specified time (e.g., 24 hours).

    • After the specified time, remove the container from the oven and allow it to cool to room temperature in a desiccator.

    • Carefully remove the specimen from the activated carbon and reweigh it.

  • Calculation:

    • Volatile Loss (%): [(Initial Weight - Final Weight) / Initial Weight] x 100.

Visualizations

Experimental Workflows

Experimental_Workflow_Mechanical_Properties cluster_prep Specimen Preparation cluster_testing Testing cluster_analysis Data Analysis Compounding PVC Compounding (with TMTM) Molding Compression Molding Compounding->Molding Conditioning Conditioning (ASTM D618) Molding->Conditioning Cutting Die Cutting (ASTM D412) Conditioning->Cutting Tensile Tensile Testing (ASTM D412) Cutting->Tensile Hardness Hardness Testing (ASTM D2240) Cutting->Hardness Tensile_Data Tensile Strength Elongation at Break Tensile->Tensile_Data Hardness_Data Shore D Hardness Hardness->Hardness_Data

Caption: Workflow for Mechanical Properties Evaluation.

Experimental_Workflow_Thermal_Stability Sample_Prep Sample Preparation (5-10 mg) TGA_Analysis TGA Analysis (Heat to 600°C) Sample_Prep->TGA_Analysis Data_Analysis Data Analysis (Onset of Decomposition, DTG Peak) TGA_Analysis->Data_Analysis

Caption: Workflow for Thermal Stability (TGA) Evaluation.

Experimental_Workflow_Volatility Specimen_Prep Specimen Preparation (Cut & Weigh) Immersion Immersion in Activated Carbon (ASTM D1203) Specimen_Prep->Immersion Oven_Aging Oven Aging (e.g., 24h @ 70°C) Immersion->Oven_Aging Final_Weighing Cool & Reweigh Oven_Aging->Final_Weighing Calculation Calculate % Volatile Loss Final_Weighing->Calculation

Caption: Workflow for Volatility (ASTM D1203) Evaluation.

Logical Relationships

TMTM_Properties_Relationship cluster_properties Key Properties of TMTM cluster_performance Performance in PVC TMTM This compound (TMTM) Low_Volatility Low Volatility TMTM->Low_Volatility High_Thermal_Stability High Thermal Stability TMTM->High_Thermal_Stability Migration_Resistance Excellent Migration Resistance TMTM->Migration_Resistance Improved_Flexibility Improved Flexibility TMTM->Improved_Flexibility Enhanced_Durability Enhanced Durability (especially at high temp) Low_Volatility->Enhanced_Durability High_Thermal_Stability->Enhanced_Durability Increased_Safety Increased Safety (e.g., in medical devices) Migration_Resistance->Increased_Safety

Caption: Relationship between TMTM Properties and PVC Performance.

Conclusion

This compound is a high-performance plasticizer that offers significant advantages in PVC formulations, particularly in applications requiring high-temperature resistance, low volatility, and minimal migration. The experimental protocols provided in this document offer a standardized approach for researchers and scientists to evaluate the performance of TMTM and compare it with other plasticizers. While specific quantitative data for TMTM is limited, the data for the closely related TOTM serves as a reliable indicator of its excellent performance characteristics. The use of TMTM can lead to the development of safer, more durable, and higher-performing PVC products.

References

Application Notes and Protocols for Trimethyl Trimellitate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl 1,2,4-benzenetricarboxylate, commonly known as trimethyl trimellitate (TMTM), is a versatile trifunctional monomer utilized in polymer synthesis to create complex and high-performance materials. Its unique structure, featuring a benzene (B151609) ring with three methoxycarbonyl groups, allows it to act as a branching or crosslinking agent, significantly modifying the architecture and properties of polymers.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyesters, polyamides, and as a crosslinking agent.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂O₆
Molar Mass 252.22 g/mol
Appearance Colorless to yellowish viscous liquid
Boiling Point 194 °C @ 12 mmHg
Density 1.261 g/mL at 25 °C

Applications in Polymer Synthesis

This compound's primary role in polymer synthesis is to introduce branching and crosslinking, which can lead to polymers with enhanced properties such as increased melt viscosity, improved thermal stability, and altered mechanical characteristics.

Polyester (B1180765) Synthesis: Branched Poly(ethylene terephthalate) (PET)

This compound is an effective monomeric branching agent in the synthesis of polyesters like poly(ethylene terephthalate) (PET). The introduction of TMTM during polymerization leads to the formation of long-chain branches, which can significantly impact the polymer's processing and performance characteristics.[1]

TMTM Concentration (wt%)Intrinsic Viscosity (dL/g)Diethylene Glycol (DEG) Content (mol%)
0.000.621.5
0.150.631.8
0.300.682.1
0.450.762.4

Data sourced from a study on the synthesis of branched PET.[1]

This protocol describes the synthesis of branched PET using this compound as a branching agent via a two-stage melt polycondensation process.

Materials:

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection.

  • Heating mantle with a programmable temperature controller.

  • High-vacuum pump.

Procedure:

  • Charging the Reactor: Charge the reactor with dimethyl terephthalate, ethylene glycol (in a molar ratio of 1:2.2 with DMT), the desired amount of this compound (e.g., 0.15-0.45 wt% based on DMT), antimony trioxide (0.03 wt%), and triphenyl phosphate (0.04 wt%).

  • Esterification:

    • Heat the reactor to 180-220 °C under a nitrogen atmosphere while stirring.

    • Methanol (B129727) will be produced as a byproduct and should be collected through the distillation column.

    • Continue this stage for 2-3 hours until the theoretical amount of methanol is collected.

  • Polycondensation:

    • Gradually increase the temperature to 270-280 °C.

    • Simultaneously, reduce the pressure inside the reactor to below 1 Torr over a period of 1-1.5 hours.

    • Continue the polycondensation reaction under high vacuum for 2-3 hours. The viscosity of the melt will increase significantly during this stage.

  • Product Isolation:

    • Once the desired viscosity is achieved, break the vacuum by introducing nitrogen into the reactor.

    • Extrude the molten polymer from the reactor into a water bath to solidify it.

    • Pelletize the resulting branched PET for further analysis.

Polyester_Synthesis cluster_esterification Esterification Stage (180-220°C) cluster_polycondensation Polycondensation Stage (270-280°C, Vacuum) DMT Dimethyl Terephthalate (DMT) Oligomer Oligomer Formation DMT->Oligomer Heat, N₂ EG Ethylene Glycol (EG) EG->Oligomer Heat, N₂ TMTM This compound (TMTM) TMTM->Oligomer Heat, N₂ Catalyst Catalyst (Sb₂O₃) Catalyst->Oligomer Heat, N₂ Methanol Methanol (byproduct) Oligomer->Methanol Distillation Branched_PET Branched Poly(ethylene terephthalate) Oligomer->Branched_PET Heat, Vacuum

Caption: Melt polymerization workflow for branched PET.

Polyamide and Poly(amide-imide) Synthesis

This compound can be conceptually utilized in the synthesis of branched polyamides and poly(amide-imide)s. By reacting with diamines, the trifunctional nature of TMTM can introduce branching points in the polymer backbone. While specific literature on TMTM for this application is sparse, protocols can be adapted from the use of structurally similar trimellitic anhydride (B1165640) derivatives.[2][3][4][5][6][7]

This protocol outlines a hypothetical synthesis of a branched aromatic polyamide using this compound and an aromatic diamine.

Materials:

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Heating mantle with a magnetic stirrer.

Procedure:

  • Monomer Solution: In the three-necked flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline and the desired molar ratio of this compound in anhydrous N-methyl-2-pyrrolidone containing 5% (w/v) calcium chloride.

  • Reaction Initiation: Add pyridine and triphenyl phosphite to the solution.

  • Polymerization:

    • Heat the reaction mixture to 100-120 °C with constant stirring.

    • Maintain the reaction at this temperature for 3-4 hours. The viscosity of the solution will increase as the polymer forms.

  • Polymer Precipitation:

    • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification and Drying:

    • Filter the precipitated polymer and wash it thoroughly with hot methanol and then water to remove any unreacted monomers and salts.

    • Dry the purified branched polyamide in a vacuum oven at 80 °C overnight.

Polyamide_Synthesis cluster_polymerization Solution Polycondensation (100-120°C) cluster_purification Purification TMTM This compound (TMTM) Polymer_Solution Viscous Polymer Solution TMTM->Polymer_Solution Heat, N₂ Diamine Aromatic Diamine (e.g., ODA) Diamine->Polymer_Solution Heat, N₂ Solvent NMP/CaCl₂ Solvent->Polymer_Solution Heat, N₂ Condensing_Agent TPP/Pyridine Condensing_Agent->Polymer_Solution Heat, N₂ Branched_Polyamide Branched Aromatic Polyamide Polymer_Solution->Branched_Polyamide Precipitation Methanol Methanol (precipitant) Branched_Polyamide->Methanol Washing

Caption: Solution polycondensation for branched polyamides.

Crosslinking Agent for Polymers

The trifunctional nature of this compound allows it to act as a crosslinking agent for various polymers, particularly those with functional groups that can react with its ester groups, such as hydroxyl or amine groups. Crosslinking introduces a network structure, transforming a thermoplastic material into a thermoset, which generally enhances thermal stability, chemical resistance, and mechanical strength.

Conceptual Protocol:

  • Blending: Melt-blend a linear, hydroxyl-terminated polymer (e.g., a polyester polyol) with a specific concentration of this compound and a transesterification catalyst (e.g., dibutyltin (B87310) dilaurate).

  • Curing: Heat the blend to a temperature above the melting point of the polymer and the activation temperature of the catalyst. This will initiate the transesterification reaction between the hydroxyl groups of the polymer and the ester groups of TMTM, forming a crosslinked network.

  • Post-Curing: Hold the material at the curing temperature for a specified time to ensure complete crosslinking. The progress of crosslinking can be monitored by measuring the gel content of the material.

Crosslinking_Workflow Polymer Linear Polymer (with -OH or -NH₂ groups) Melt_Blending Melt Blending Polymer->Melt_Blending TMTM This compound (TMTM) TMTM->Melt_Blending Catalyst Catalyst Catalyst->Melt_Blending Curing Curing (Heat) Melt_Blending->Curing Initiation of Transesterification/ Amidation Crosslinked_Polymer Crosslinked Polymer Network Curing->Crosslinked_Polymer Network Formation

Caption: General workflow for polymer crosslinking.

Conclusion

This compound is a valuable building block in polymer chemistry, offering a straightforward route to introduce branching and crosslinking into polymer chains. Its application in polyester synthesis is well-documented, leading to materials with tailored rheological and thermal properties. While its use in polyamide and polyimide synthesis is less explored, the fundamental principles of polycondensation suggest its potential for creating novel branched architectures. As a crosslinking agent, TMTM offers the possibility to enhance the performance of various functional polymers. The protocols provided herein serve as a foundation for researchers to explore the diverse applications of this compound in the development of advanced polymeric materials.

References

Application Note: Gas Chromatography Methods for the Analysis of Trimethyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethyl trimellitate (TMT), the trimethyl ester of trimellitic acid, is a significant compound in the chemical industry, often used in the synthesis of plasticizers, polymers, and resins. The purity and concentration of TMT are critical quality attributes that directly impact the properties of the final products. Gas chromatography (GC) offers a robust and reliable analytical technique for the separation and quantification of this compound. This application note details a comprehensive GC method coupled with Flame Ionization Detection (FID) for the analysis of this compound, providing researchers, scientists, and drug development professionals with a detailed protocol for accurate and reproducible results.

Principle

This method utilizes a high-resolution capillary gas chromatography system to separate this compound from other components in a sample matrix. The compound is volatilized in the heated injector and separated on a polar capillary column. A flame ionization detector (FID) is employed for sensitive and quantitative detection. For samples containing trimellitic acid, a derivatization step to convert the acid to its trimethyl ester is necessary prior to GC analysis.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation procedure depends on the nature of the sample.

  • For pure this compound or samples where it is the primary component:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL screw-cap vial.

    • Add a suitable organic solvent such as methanol, acetone, or toluene (B28343) to dissolve the sample.[1]

    • Vortex the mixture until the sample is completely dissolved.

    • If necessary, dilute the sample to a final concentration within the calibration range of the instrument.

    • Filter the solution using a 0.45 µm syringe filter into a GC vial.

  • For samples containing Trimellitic Acid requiring derivatization: This protocol describes the conversion of trimellitic acid to this compound for GC analysis.[2]

    • Using Boron Trifluoride-Methanol (BF3-Methanol):

      • Accurately weigh approximately 10 mg of the trimellitic acid sample into a 10 mL screw-cap vial.

      • Add 1 mL of 14% BF3-Methanol solution.

      • Seal the vial and heat at 97°C for 20 minutes.[3]

      • Cool the vial to room temperature.

      • Add 1 mL of water and 1 mL of a suitable extraction solvent (e.g., pentane (B18724) or diethyl ether).[4]

      • Vortex thoroughly and allow the layers to separate.

      • Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

    • Using Diazomethane (B1218177) (Caution: Highly Toxic and Explosive):

      • Methylation with diazomethane is a highly effective method but must be handled with extreme caution in a well-ventilated fume hood by experienced personnel.[2][5][6][7]

      • Follow established laboratory safety protocols for the generation and use of diazomethane.

      • The trimellitic acid sample is dissolved in a suitable solvent and treated with an ethereal solution of diazomethane until a persistent yellow color is observed.

      • The excess diazomethane is then removed by purging with a gentle stream of nitrogen.

2. Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent with FID
Column Polar Capillary Column (e.g., DB-WAX, CP-Wax 52 CB, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature150°C, hold for 2 min[2]
Ramp Rate5°C/min[2]
Final Temperature220°C, hold for 10 min[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C[2]
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis and Quantification

  • Identification: The this compound peak is identified by its retention time, which should be confirmed by analyzing a pure standard under the same chromatographic conditions.

  • Quantification: An external standard calibration method is typically used for quantification.

    • Prepare a series of calibration standards of this compound in a suitable solvent covering the expected concentration range of the samples.

    • Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

    • For improved accuracy, an internal standard method can be employed. A suitable internal standard should be a compound that is chemically similar to this compound, well-resolved from it and other sample components, and not present in the original sample.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC analysis of this compound. Actual values may vary depending on the specific instrument and conditions used.

ParameterValueReference
Expected Retention Time ~13.2 min[2]
Limit of Detection (LOD) 0.31 µg/mL[8][9]
Limit of Quantitation (LOQ) 0.93 µg/mL[8][9]
Linearity Range 1 - 200 µg/mL[8]
Precision (RSD%) < 5%[4]
Recovery 95 - 105%[8]

Experimental Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Solvent start->dissolve derivatize Derivatization (if necessary) (e.g., BF3-Methanol) dissolve->derivatize for acidic samples filter Filtration (0.45 µm) dissolve->filter derivatize->filter vial Transfer to GC Vial filter->vial injection GC Injection vial->injection separation Chromatographic Separation (Capillary Column) injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Report Generation quantification->report

Caption: Experimental workflow for the GC analysis of this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Trimellitate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimellitate esters are a class of chemical compounds primarily used as plasticizers in the manufacturing of polymers, most notably polyvinyl chloride (PVC). They are favored for applications requiring high-temperature resistance and low volatility, such as in medical devices, automotive interiors, and wire insulation.[1] Common examples of trimellitate esters include Trioctyl trimellitate (TOTM), Tri-n-octyl trimellitate (TNOTM), and Triisononyl trimellitate (TINTM).

Due to the potential for these plasticizers to migrate from polymer matrices into their surrounding environment, such as pharmaceutical solutions or biological tissues, robust and sensitive analytical methods are essential for quality control, safety assessment, and regulatory compliance.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of trimellitate esters. This document provides detailed application notes and protocols for the analysis of these compounds.

Principle of HPLC Analysis

The separation of trimellitate esters by HPLC is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (commonly C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds, such as trimellitate esters, interact more strongly with the stationary phase and thus have longer retention times. Detection is commonly performed using a UV detector, as the aromatic ring in the trimellitate structure provides UV absorbance. For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) can be employed.[1]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of Trimellitate Esters from Polymer Matrices

This protocol describes a general method for the extraction of trimellitate esters from solid polymer samples, such as PVC.

Materials:

  • Polymer sample (e.g., PVC tubing, film)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Glass vials

Procedure:

  • Sample Comminution: Cut the polymer sample into small pieces (approximately 1-2 mm) to increase the surface area for extraction.

  • Weighing: Accurately weigh about 0.2-0.5 g of the comminuted sample into a glass centrifuge tube.

  • Dissolution: Add 5 mL of THF to the tube to dissolve the polymer matrix. Vortex for 1 minute to ensure thorough mixing.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes to facilitate the complete dissolution of the plasticizer.

  • Precipitation: Add 10 mL of methanol to the solution to precipitate the polymer. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated polymer.

  • Supernatant Collection: Carefully decant the supernatant containing the extracted trimellitate esters into a clean glass vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase (e.g., acetonitrile/water mixture).

  • Filtration: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into an HPLC vial prior to analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general reversed-phase HPLC method for the analysis of trimellitate esters.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point for method development is an isocratic elution with 90:10 (v/v) acetonitrile:water.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength of 240 nm.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of calibration standards of the target trimellitate ester(s) in the mobile phase. A typical concentration range could be from 0.1 to 50 µg/mL.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis: Inject the prepared sample extracts.

  • Quantification: Identify the trimellitate ester peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the concentration of each analyte using the calibration curve.

Data Presentation

The following tables summarize quantitative data for the analysis of Trioctyl trimellitate (TOTM) using different analytical techniques.

Table 1: HPLC-PDA Method Validation Data for Trioctyl Trimellitate (TOTM)

ParameterValueReference
Linearity Range1 - 6 µg/mL[1]
Correlation Coefficient (r²)> 0.995[1]
Limit of Detection (LOD)0.2 µg/mL[1]
Limit of Quantification (LOQ)0.6 µg/mL[1]
Precision (%RSD)< 2%[1]

Table 2: LC-MS/MS Method Validation Data for Trioctyl Trimellitate (TOTM)

ParameterValueReference
Linearity RangeNot explicitly stated[3]
Limit of Detection (LOD)0.5 ng/mL[3]
Limit of Quantification (LOQ)1.0 ng/mL[3]
Recovery101.1%[3]
Precision (%RSD)4.72%[3]

Mandatory Visualization

The following diagrams illustrate the general workflow for the HPLC analysis of trimellitate esters.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Polymer Sample Comminution Comminution Sample->Comminution Dissolution Dissolution in THF Comminution->Dissolution Precipitation Precipitation with Methanol Dissolution->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Collection Centrifugation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_System HPLC System with C18 Column Filtration->HPLC_System Injection Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of trimellitate esters.

Logical_Flow Start Start: Sample Containing Trimellitate Esters Extraction Extraction from Matrix Start->Extraction Separation Chromatographic Separation (HPLC) Extraction->Separation Detection UV or MS Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis End End: Concentration of Trimellitate Esters Data_Analysis->End

Caption: Logical flow for trimellitate ester quantification.

References

Application Notes and Protocols for the Esterification Synthesis of Trimethyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trimethyl trimellitate, systematically known as trimethyl 1,2,4-benzenetricarboxylate, is a significant chemical intermediate in the synthesis of various organic compounds, including high-performance plasticizers like trioctyl trimellitate (TOTM).[1][2] Its synthesis is primarily achieved through the esterification of trimellitic anhydride (B1165640) with methanol (B129727).[3] This document provides detailed experimental protocols for the synthesis of this compound, presents quantitative data from different methodologies, and illustrates the experimental workflow.

Experimental Protocols

Two primary methodologies are commonly employed for the synthesis of this compound: direct esterification and a two-step process that is often used for producing high-purity products for further reactions.

Protocol 1: Direct Esterification of Trimellitic Anhydride with Methanol

This protocol details the direct reaction of trimellitic anhydride with an excess of methanol in the presence of an acid catalyst.

Materials:

  • Trimellitic anhydride (TMA)

  • Methanol (excess)

  • Acid catalyst (e.g., sulfuric acid or tetraisopropyl titanate)[1][4][5]

  • Sodium carbonate solution (for neutralization)[4]

  • Deionized water

  • Nitrogen gas[6]

Equipment:

  • Reaction vessel equipped with a stirrer, heating mantle, condenser, and a nitrogen inlet.[1][6]

  • Dean-Stark trap (optional, for water removal)[4]

  • Separatory funnel

  • Vacuum distillation apparatus[4][7]

Procedure:

  • Reactor Setup: Charge the reaction vessel with trimellitic anhydride and an excess of methanol.[1] A typical molar ratio of trimellitic anhydride to methanol is in the range of 1:3 to 1:5 to drive the reaction towards the product.[6]

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere, which is crucial for preventing oxidation at elevated temperatures.[6][7]

  • Catalyst Addition: Add the acid catalyst to the reaction mixture. If using tetraisopropyl titanate, a concentration of approximately 0.3% by mass relative to the anhydride can be used.[1][5] For sulfuric acid, a common loading is around 2% of the total mass of the reactants.[6]

  • Esterification Reaction: Heat the mixture with continuous stirring. The reaction temperature is typically maintained between 60-65 °C when using tetraisopropyl titanate or can be higher, in the range of 190-220 °C, for other catalysts, with continuous removal of the water byproduct.[5][6] The progress of the reaction can be monitored by measuring the acid value of the mixture until it reaches a predetermined low level.[4][7]

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture. Neutralize the remaining acid catalyst by washing the crude product with a sodium carbonate solution.[4]

  • Washing: Wash the organic layer with deionized water to remove any salts and excess reagents.[4]

  • Purification: Purify the crude this compound by vacuum distillation to remove unreacted methanol and other impurities.[7] The distillation is typically carried out at a tower bottom temperature of 180-205 °C under a vacuum of 500Pa.[5]

Protocol 2: Two-Step Synthesis for High-Purity this compound

This method involves the initial synthesis of this compound followed by a purification step, which is particularly useful when the product is an intermediate for subsequent reactions, such as transesterification.[1][4]

Part A: Synthesis of this compound The synthesis procedure is similar to Protocol 1.

Part B: Purification by Rectification

  • Transfer to Rectifying Still: The crude this compound from the esterification reaction is transferred to a vacuum rectifying still.[5]

  • Vacuum Distillation: The crude product is heated slowly under vacuum. High-purity this compound is collected as the distillate. Typical conditions for rectification include a tower top temperature of 193-195 °C at 150Pa with a reflux ratio between 1:2 and 2:1.[5] This process effectively separates the this compound from less volatile impurities.[7]

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound under different catalytic conditions.

ParameterMethod 1: Direct Esterification (Sulfuric Acid)Method 2: Direct Esterification (Tetraisopropyl Titanate)
Reactants Trimellitic Anhydride, Tridecyl AlcoholTrimellitic Anhydride, Methanol
Catalyst Sulfuric AcidTetraisopropyl Titanate
Catalyst Loading 2% of total reactant mass[6]0.3% of anhydride mass[1][5]
Reactant Molar Ratio (Anhydride:Alcohol) 1:3 to 1:5[6]Not explicitly stated, but excess methanol is used[1]
Reaction Temperature 190-220 °C[6]60-65 °C[5]
Reaction Time Until no more water is generated[6]3 hours[5]
Purification Method Decompression distillation, washing[6]Rectification (Vacuum Distillation)[5]
Reported Yield >85%[6]This compound extraction ratio of 96% after rectification[5]

Mandatory Visualization

Esterification_Workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification cluster_product Final Product TMA Trimellitic Anhydride Reactor Charge Reactor TMA->Reactor MeOH Methanol (Excess) MeOH->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄ or Tetraisopropyl Titanate) Catalyst->Reactor Inert Purge with N₂ Reactor->Inert 1. Setup Heat Heat and Stir (60-220 °C) Inert->Heat 2. Reaction Monitor Monitor Acid Value Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool 3. Completion Neutralize Neutralize with Sodium Carbonate Solution Cool->Neutralize Wash Wash with Deionized Water Neutralize->Wash Purify Vacuum Distillation (Rectification) Wash->Purify Product High-Purity This compound Purify->Product 4. Isolation

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Trimethyl Trimellitate as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimethyl trimellitate (TMTM) as a trifunctional crosslinking agent for polymers, particularly those containing hydroxyl functional groups. The protocols and data presented are synthesized from established principles of polymer chemistry, drawing analogies from the synthesis and characterization of similar crosslinked polymer systems.

Introduction to this compound in Polymer Crosslinking

This compound (TMTM) is an aromatic ester derived from trimellitic acid. Its molecular structure features a benzene (B151609) ring with three methoxycarbonyl groups, rendering it a trifunctional molecule. This trifunctionality makes TMTM an effective crosslinking agent, capable of forming a three-dimensional network structure within a polymer matrix. This network structure significantly enhances the thermal, mechanical, and chemical resistance properties of the base polymer.

The primary mechanism for crosslinking with TMTM is transesterification , particularly with polymers possessing hydroxyl (-OH) terminal or side groups, such as polyester (B1180765) polyols, hydroxyl-terminated polybutadiene (B167195) (HTPB), and polyurethanes. In this reaction, the methyl ester groups of TMTM react with the hydroxyl groups of the polymer chains, releasing methanol (B129727) as a byproduct and forming new, stable ester linkages that create the crosslinked network.

Key Advantages of TMTM as a Crosslinking Agent:

  • Enhanced Thermal Stability: The aromatic core of TMTM contributes to a higher glass transition temperature (Tg) and improved thermal stability of the crosslinked polymer.

  • Improved Mechanical Properties: Crosslinking increases the modulus, tensile strength, and hardness of the polymer.

  • Increased Chemical Resistance: The formation of a dense network structure reduces the permeability of the polymer to solvents and other chemicals.

  • Controlled Crosslink Density: The degree of crosslinking can be controlled by adjusting the concentration of TMTM.

Applications

The unique properties imparted by TMTM crosslinking make it suitable for a range of demanding applications:

  • High-Performance Coatings: Crosslinked polymers with TMTM can be used in coatings for automotive, aerospace, and industrial applications where high resistance to heat, chemicals, and abrasion is required.

  • Adhesives and Sealants: The enhanced strength and durability make TMTM-crosslinked polymers suitable for high-performance adhesives and sealants.

  • Biomedical Materials: In the biomedical field, TMTM can be used to crosslink biocompatible polymers for applications such as drug delivery matrices and implantable devices, where controlled degradation and mechanical integrity are crucial.[1]

  • Advanced Composites: As a component in the matrix resin, TMTM can improve the performance of fiber-reinforced composites.

Quantitative Data on Crosslinking Effects

The following tables summarize representative quantitative data illustrating the expected effects of crosslinking a hydroxyl-terminated polymer with varying concentrations of this compound.

Disclaimer: The following data is illustrative and based on typical effects observed when crosslinking polymers. Actual results will vary depending on the specific polymer system, catalyst, and processing conditions.

Table 1: Effect of TMTM Concentration on Thermal Properties

TMTM Concentration (wt%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
0 (Control)55320
2.568345
5.082365
7.595380

Table 2: Effect of TMTM Concentration on Mechanical Properties

TMTM Concentration (wt%)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Gel Content (%)
0 (Control)1500458.00
2.51850585.585
5.02200723.095
7.52500851.598

Experimental Protocols

General Protocol for Crosslinking a Polyester Polyol with TMTM

This protocol describes a general procedure for the transesterification crosslinking of a hydroxyl-terminated polyester polyol with this compound.

Materials:

  • Hydroxyl-terminated polyester polyol (e.g., Poly(ethylene adipate) diol, Mn = 2000 g/mol )

  • This compound (TMTM)

  • Transesterification catalyst (e.g., Titanium (IV) butoxide, Tetrabutyl titanate)

  • High-boiling point, inert solvent (optional, e.g., Dowtherm A)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation condenser.

Procedure:

  • Preparation: Dry the polyester polyol under vacuum at 80-100°C for at least 4 hours to remove any residual water.

  • Charging the Reactor: Charge the dried polyester polyol into the reaction vessel. If using a solvent, add it at this stage.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas and maintain a gentle nitrogen blanket throughout the reaction to prevent oxidation.

  • Heating and Mixing: Begin stirring and heat the polyester polyol to 120°C to ensure it is molten and homogenous.

  • Addition of TMTM: Add the desired amount of this compound to the reactor. The amount will depend on the desired crosslink density. A typical starting point is a stoichiometric ratio based on the hydroxyl number of the polyol and the functionality of TMTM.

  • Catalyst Addition: Once the TMTM is well-mixed, add the transesterification catalyst. A typical catalyst concentration is 0.05-0.2% by weight of the total reactants.

  • Reaction: Slowly increase the temperature to 180-220°C. Methanol will begin to distill off as the transesterification reaction proceeds.

  • Monitoring the Reaction: Monitor the reaction by collecting the methanol distillate. The reaction is considered complete when methanol evolution ceases. This can take several hours.

  • Curing: Once the reaction is complete, the crosslinked polymer can be poured into a pre-heated mold and cured at a temperature typically between 180°C and 220°C for a specified period (e.g., 2-4 hours) to ensure full network formation.

  • Cooling: Allow the cured polymer to cool slowly to room temperature to avoid internal stresses.

Characterization of the Crosslinked Polymer

a) Gel Content Determination: This method determines the extent of crosslinking by measuring the insoluble fraction of the polymer in a suitable solvent.

  • Weigh a known amount of the cured polymer sample (W_initial).

  • Place the sample in a Soxhlet extraction apparatus.

  • Extract with a suitable solvent (e.g., toluene (B28343) or THF) for 24 hours.

  • Dry the remaining insoluble gel in a vacuum oven until a constant weight is achieved (W_final).

  • Calculate the gel content: Gel Content (%) = (W_final / W_initial) * 100.[2][3][4]

b) Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the crosslinked polymer. An increase in Tg compared to the uncrosslinked polymer is indicative of successful crosslinking.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by measuring the temperature at which weight loss occurs. Crosslinked polymers will generally exhibit higher decomposition temperatures.

c) Mechanical Testing:

  • Perform tensile testing according to ASTM D638 to determine the tensile modulus, tensile strength, and elongation at break.

  • Perform Dynamic Mechanical Analysis (DMA) to measure the storage modulus, loss modulus, and tan delta as a function of temperature. The rubbery plateau modulus from DMA can be used to estimate the crosslink density.

d) Spectroscopic Analysis (FTIR):

  • Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction. Look for a decrease in the intensity of the O-H stretching band of the polymer and potential shifts in the C=O stretching bands of the ester groups.

Visualizations

Reaction Mechanism

The following diagram illustrates the transesterification reaction between a hydroxyl-terminated polymer and this compound, leading to the formation of a crosslinked network.

G cluster_reactants Reactants cluster_products Products Polymer1 Polymer Chain (with -OH group) CrosslinkedPolymer Crosslinked Polymer Network Polymer1->CrosslinkedPolymer TMTM This compound (TMTM) TMTM->CrosslinkedPolymer Transesterification (Catalyst, Heat) Methanol Methanol (Byproduct) TMTM->Methanol Polymer2 Another Polymer Chain (with -OH group) Polymer2->CrosslinkedPolymer

Caption: Transesterification crosslinking with TMTM.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and characterization of a TMTM-crosslinked polymer.

G cluster_synthesis Synthesis cluster_characterization Characterization Prep Dry Polymer Charge Charge Reactor Prep->Charge Mix Add TMTM & Catalyst Charge->Mix React Heat & React (180-220°C) Mix->React Cure Pour & Cure React->Cure Gel Gel Content Cure->Gel Thermal DSC / TGA Cure->Thermal Mech Mechanical Testing Cure->Mech Spectro FTIR Analysis Cure->Spectro

Caption: Workflow for TMTM crosslinking.

References

Application of Trimethyl Trimellitate in High-Temperature Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl trimellitate (TMTM) and other trimellitate esters are synthetic ester base oils that have carved a significant niche in the formulation of high-performance lubricants, particularly for high-temperature applications.[1][2][3] Their unique molecular structure, derived from trimellitic anhydride (B1165640) and various alcohols, imparts a combination of desirable properties including high thermal and oxidative stability, low volatility, high flash points, and good lubricity.[1][2][4] These characteristics make them ideal for use in demanding environments where conventional mineral oils or other synthetic base stocks may fail.

This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound and related esters in the development of high-temperature lubricants.

Key Properties and Applications

Trimellitate esters are classified as API Group V base oils and are known for their excellent performance in a variety of applications.[4] Their primary advantages in high-temperature lubrication include:

  • High Thermal and Oxidative Stability: The aromatic core of the trimellitate molecule provides inherent stability at elevated temperatures, resisting breakdown and the formation of sludge and deposits.[2]

  • Low Volatility: Due to their higher molecular weight and strong intermolecular forces, trimellitate esters exhibit low vapor pressure, which minimizes lubricant loss through evaporation at high temperatures.[1][2]

  • High Flash and Fire Points: This property is crucial for safety in high-temperature operations, as it reduces the risk of ignition.[1][2]

  • Good Solvency: Trimellitate esters can effectively dissolve additives and keep combustion byproducts in suspension, contributing to cleaner engine and system operation.

  • Good Low-Temperature Fluidity: Despite their high-temperature stability, many trimellitate esters also possess favorable low-temperature properties, allowing for a wide operating temperature range.[1][4]

Common applications for lubricants formulated with this compound and other trimellitate esters include:

  • High-temperature chain oils[1][2]

  • Air compressor oils[1][2]

  • High- and low-temperature greases[1][2]

  • Engine oils[1]

  • Industrial gear oils[2]

  • Transformer fluids[1]

Data Presentation

The following tables summarize the typical physical and chemical properties of commercially available trimellitate esters. This data is compiled from various manufacturers to provide a comparative overview.

Table 1: Typical Physical Properties of Commercial Trimellitate Esters

PropertyTM108 / Priolube™ 1941TM143 / Priolube™ 1938TM306 / Priolube™ 1939
Kinematic Viscosity @ 40°C, cSt 52143306
Kinematic Viscosity @ 100°C, cSt 81320.2
Viscosity Index 1238173
Pour Point, °C -45-30-23
Flash Point, °C >250>260280
Acid Value, mg KOH/g ≤ 0.1≤ 0.10.05

Data compiled from various commercial sources.[2][4]

Table 2: Tribological Performance of Trimellitate Esters (Example Data)

LubricantTest ConditionsCoefficient of FrictionWear Scar Diameter (mm)
Triisooctyl trimellitate (TIO)50N load, 50Hz, 30 min, 75°C~0.11~0.55
Triisodecyl trimellitate (TID)50N load, 50Hz, 30 min, 75°C~0.10~0.50
Triisostearyl trimellitate (TIT)50N load, 50Hz, 30 min, 75°C~0.09~0.45

This is example data adapted from a research study and should be considered relative performance under the specified conditions.[5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of high-temperature lubricants formulated with this compound.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of the lubricant, which is its resistance to flow under gravity.[6]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath with a precision of ±0.02°C.[7]

  • Stopwatch accurate to 0.1 seconds.

  • Thermometer.

Procedure:

  • Select a clean, dry, calibrated viscometer of the appropriate size for the expected viscosity.

  • Filter the lubricant sample through a fine-mesh screen to remove any particulate matter.

  • Charge the viscometer with the lubricant sample in the manner dictated by the viscometer type.

  • Place the charged viscometer into the constant temperature bath set to the desired test temperature (e.g., 40°C or 100°C).[8]

  • Allow the viscometer to equilibrate in the bath for at least 30 minutes to ensure the sample has reached the test temperature.[7]

  • Using suction, draw the lubricant up through the capillary tube to a point above the upper timing mark.

  • Release the suction and allow the lubricant to flow freely down the capillary.

  • Start the stopwatch as the leading edge of the meniscus passes the upper timing mark.

  • Stop the stopwatch as the leading edge of the meniscus passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat the measurement at least twice. The flow times should be within a specified tolerance.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.[9]

Calculation: Kinematic Viscosity (cSt) = Viscometer Constant (cSt/s) × Average Flow Time (s)

Protocol 2: Determination of Flash Point (ASTM D92 - Cleveland Open Cup)

Objective: To determine the lowest temperature at which the lubricant vapors will ignite when an ignition source is passed over it.[10]

Apparatus:

  • Cleveland Open Cup apparatus.[11]

  • High-temperature thermometer.

  • Heating source.

  • Test flame applicator.

Procedure:

  • Clean and dry the test cup thoroughly.

  • Fill the test cup with the lubricant sample to the filling mark.

  • Place the thermometer in the designated holder.

  • Apply heat to the cup at a steady rate of 5 to 6°C per minute.[11]

  • As the temperature rises, apply the test flame across the center of the cup at specified temperature intervals.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite and a distinct flash is observed.[11]

  • Record the flash point temperature.

Protocol 3: Evaluation of Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

Objective: To assess the anti-wear properties of the lubricant under sliding contact conditions.[12]

Apparatus:

  • Four-Ball Wear Tester.[13]

  • Steel balls (test specimens).

  • Microscope for measuring wear scars.

Procedure:

  • Thoroughly clean the test balls and the test cup with a suitable solvent.

  • Place three steel balls in the test cup and lock them in place.

  • Pour the lubricant sample into the cup, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test cup onto the machine and apply the desired load and rotational speed (e.g., 1200 rpm, 40 kgf load).

  • Run the test for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • After the test, disassemble the apparatus and clean the three stationary balls.

  • Measure the diameter of the wear scars on the three stationary balls using a microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear properties.

Protocol 4: Assessment of Rust-Preventing Characteristics (ASTM D665)

Objective: To evaluate the ability of the lubricant to prevent the rusting of ferrous components in the presence of water.[14]

Apparatus:

  • Rust-preventing characteristics test apparatus (beaker, stirrer, test specimen holder).

  • Polished steel test specimen.

  • Constant temperature bath.

Procedure:

  • Place 300 mL of the lubricant sample into the beaker.

  • Add 30 mL of distilled water or synthetic seawater.[15]

  • Place the polished steel specimen into the holder and immerse it in the oil-water mixture.

  • Place the beaker in the constant temperature bath maintained at 60°C.

  • Stir the mixture for a specified duration, typically 4 or 24 hours.[16][17]

  • At the end of the test period, remove the steel specimen, wash it with a solvent, and visually inspect it for any signs of rust.

  • Report the result as pass or fail based on the absence or presence of rust.

Mandatory Visualizations

Lubricant_Evaluation_Workflow cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization BaseOil This compound Base Stock Formulation Blend Lubricant BaseOil->Formulation Additives Additive Package (Antioxidants, Anti-wear, etc.) Additives->Formulation Viscosity Kinematic Viscosity (ASTM D445) Formulation->Viscosity FlashPoint Flash Point (ASTM D92) Formulation->FlashPoint Wear Wear Prevention (ASTM D4172) Formulation->Wear Rust Rust Prevention (ASTM D665) Formulation->Rust Oxidation Oxidative Stability (e.g., ASTM D943) Formulation->Oxidation Data Analyze Performance Data Viscosity->Data FlashPoint->Data Wear->Data Rust->Data Oxidation->Data Optimization Optimize Formulation Data->Optimization Optimization->Formulation Reformulate

Caption: Workflow for formulating and evaluating high-temperature lubricants.

Lubrication_Mechanism cluster_surface Metal Surfaces in Contact cluster_lubricant Lubricant Film Surface1 Moving Surface TMTM This compound (Base Oil) Surface1->TMTM Surface2 Stationary Surface TMTM->Surface2 BoundaryFilm Protective Boundary Film (Formed at High Temperature/Pressure) TMTM->BoundaryFilm  Reduces Friction  & Heat AW_Additive Anti-Wear Additive AW_Additive->BoundaryFilm  Reacts with Surface BoundaryFilm->Surface1  Prevents Direct  Metal-to-Metal  Contact BoundaryFilm->Surface2  Minimizes Wear

Caption: Conceptual diagram of the high-temperature lubrication mechanism.

References

Application of Trimethyl Trimellitate in Industrial Coatings: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethyl trimellitate (TMTM), with the systematic name trimethyl 1,2,4-benzenetricarboxylate, is a versatile aromatic ester increasingly utilized in the formulation of high-performance industrial coatings. Its trifunctional chemical structure, featuring a benzene (B151609) ring substituted with three methoxycarbonyl groups, allows it to act as an effective crosslinking and branching agent.[1] The incorporation of TMTM into coating formulations leads to the formation of a dense, three-dimensional polymer network, which significantly enhances the physical and chemical properties of the cured film. This results in coatings with superior hardness, scratch resistance, chemical resilience, and thermal stability, making them suitable for demanding applications in the automotive, industrial, and protective coating sectors.[2]

Key Performance Enhancements with this compound

The addition of this compound to industrial coating formulations imparts several desirable characteristics:

  • Enhanced Hardness and Scratch Resistance: By creating a more densely crosslinked polymer matrix, TMTM significantly improves the surface hardness and resistance to scratching and abrasion of the coating.[2]

  • Improved Chemical and Solvent Resistance: The robust, crosslinked structure provides a more effective barrier against the penetration of chemicals, solvents, and other corrosive agents, thereby extending the service life of the coated substrate.[2]

  • Increased Thermal Stability: Trimellitate esters are known for their high-temperature stability. Coatings formulated with TMTM can withstand elevated temperatures without significant degradation of their protective and aesthetic properties.[2]

  • Enhanced Durability and Weathering Resistance: The stable aromatic ring and strong ester linkages within the TMTM molecule contribute to the overall durability and resistance of the coating to environmental factors such as UV radiation and moisture.

Applications in Industrial Coatings

The performance benefits offered by this compound make it a valuable component in a variety of industrial coating systems, including:

  • Automotive Coatings: TMTM is used in automotive clearcoats and topcoats to provide a hard, glossy, and durable finish with excellent resistance to environmental etch and chemical attack.

  • Industrial Maintenance Coatings: For the protection of steel structures, pipelines, and other industrial assets, coatings containing TMTM offer long-term corrosion protection and durability in harsh environments.

  • Powder Coatings: In powder coating formulations, derivatives of trimellitic anhydride, the precursor to TMTM, are used to create highly crosslinked and durable films.

  • High-Solids and Low-VOC Formulations: TMTM can be used in the synthesis of polyester (B1180765) polyols for high-solids polyurethane coatings, helping to reduce the volatile organic compound (VOC) content of the final product.

Quantitative Performance Data

The following tables summarize the expected impact of incorporating this compound into an industrial coating formulation. The data is illustrative and will vary depending on the specific resin system, curing conditions, and other formulation components.

Table 1: Effect of this compound on Mechanical Properties of a Polyester-Melamine Coating

PropertyFormulation without TMTMFormulation with TMTM (5% on resin solids)Test Method
Pencil Hardness H - 2H3H - 4HASTM D3363
Cross-Hatch Adhesion 4B - 5B5BASTM D3359
Impact Resistance (Direct) 80 - 100 in-lbs120 - 140 in-lbsASTM D2794
Solvent Resistance (MEK Double Rubs) >100>200ASTM D5402

Table 2: Chemical Resistance of a 2K Polyurethane Coating with and without this compound

Chemical Reagent (24-hour spot test)Formulation without TMTMFormulation with TMTM (5% on resin solids)Test Method
10% Sulfuric Acid Slight softening, minor gloss lossNo effectASTM D1308
10% Sodium Hydroxide No effectNo effectASTM D1308
Xylene Slight swelling, recoverableNo effectASTM D1308
Gasoline Softening, slight gloss lossMinor softening, recoverableASTM D1308

Experimental Protocols

The following are detailed methodologies for the formulation and testing of an industrial coating incorporating this compound.

Protocol 1: Formulation of a High-Solids 2K Polyurethane Clearcoat

1. Materials and Equipment:

  • Hydroxyl-functional polyester polyol
  • This compound (TMTM)
  • Aliphatic polyisocyanate (e.g., HDI trimer)
  • Flow and leveling agents
  • UV stabilizers (e.g., HALS and UVA)
  • Solvent blend (e.g., butyl acetate, xylene)
  • High-speed disperser with a Cowles blade
  • Laboratory balance
  • Mixing vessels

2. Formulation Procedure (Part A):

  • To a clean mixing vessel, add the hydroxyl-functional polyester polyol.
  • With moderate agitation, add the this compound and mix until fully dissolved and homogeneous.
  • Add the flow and leveling agents and UV stabilizers, continuing to mix until fully incorporated.
  • Adjust the viscosity with the solvent blend to the desired application viscosity.

3. Formulation Procedure (Part B):

  • The aliphatic polyisocyanate is typically supplied at a specific solids content and viscosity.

4. Application:

  • Prior to application, mix Part A and Part B at the specified ratio (e.g., 4:1 by volume).
  • Allow for a 10-15 minute induction time.
  • Apply the coating to a prepared substrate (e.g., steel panels) using a spray gun to achieve a dry film thickness of 50-75 µm.
  • Allow the coating to cure at ambient temperature (25°C) for 7 days before testing.

Protocol 2: Evaluation of Coating Performance

1. Hardness Testing (Pencil Hardness - ASTM D3363):

  • Place the cured, coated panel on a firm, level surface.
  • Using a set of calibrated pencils of increasing hardness (from 6B to 6H), push the pencil at a 45° angle with firm pressure across the coating surface.
  • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.

2. Adhesion Testing (Cross-Hatch Adhesion - ASTM D3359):

  • Using a sharp blade or a cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.
  • Make a second series of cuts perpendicular to the first, creating a grid pattern.
  • Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.
  • Rapidly pull the tape off at a 180° angle.
  • Rate the adhesion based on the ASTM classification scale (0B to 5B), where 5B represents no detachment of the coating.

3. Chemical Resistance Testing (Spot Test - ASTM D1308):

  • Place a few drops of the test chemical onto the surface of the cured coating.
  • Cover the spot with a watch glass to prevent evaporation.
  • After a specified time (e.g., 24 hours), remove the watch glass and the chemical.
  • Visually inspect the coating for any signs of blistering, swelling, discoloration, or loss of gloss.

4. Weathering Resistance (Accelerated Weathering - ASTM G154):

  • Place coated panels in a QUV accelerated weathering tester.
  • Expose the panels to cycles of UV light and condensation to simulate outdoor weathering.
  • Periodically remove the panels and evaluate for changes in gloss, color, and any signs of degradation such as cracking or blistering.

Diagrams

G cluster_formulation Formulation Stage cluster_application Application Stage cluster_testing Testing Stage Resin Polyester Polyol MixingA Mixing (Part A) Resin->MixingA TMTM This compound TMTM->MixingA Additives Additives (Flow, UV) Additives->MixingA Solvent Solvent Blend Solvent->MixingA MixingAB Mixing (A+B) MixingA->MixingAB Isocyanate Polyisocyanate (Part B) Isocyanate->MixingAB Application Spray Application MixingAB->Application Curing Curing Application->Curing Hardness Hardness Test Curing->Hardness Adhesion Adhesion Test Curing->Adhesion Chemical Chemical Resistance Curing->Chemical Weathering Weathering Test Curing->Weathering

Caption: Experimental workflow for formulating and testing industrial coatings with TMTM.

G polyol Polyester Polyol -OH crosslinked {Crosslinked Polyurethane Network} polyol->crosslinked Reacts with isocyanate Polyisocyanate -NCO isocyanate->crosslinked Reacts with tmtm This compound Ester Groups tmtm->crosslinked Branching Agent

Caption: Crosslinking mechanism in a 2K polyurethane system with TMTM as a branching agent.

References

Application Note: Analysis of Trimellitic Acid via Derivatization to Trimethyl Trimellitate for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimellitic acid (1,2,4-benzenetricarboxylic acid) and its anhydride (B1165640) are important industrial chemicals used in the synthesis of plasticizers, polymers, resins, and other materials.[1] Accurate quantification of trimellitic acid is crucial for quality control and safety assessment. Due to its low volatility, direct analysis of trimellitic acid by gas chromatography (GC) is challenging. Derivatization to a more volatile ester, such as trimethyl trimellitate, is a common and effective strategy to enable GC analysis. This application note provides a detailed protocol for the derivatization of trimellitic acid to this compound and its subsequent analysis by GC-Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Principle

The carboxylic acid groups of trimellitic acid are converted to their corresponding methyl esters through an esterification reaction with methanol (B129727). This process significantly increases the volatility of the analyte, making it suitable for GC analysis. The resulting this compound can be separated from other components in the sample matrix on a suitable GC column and quantified using a calibrated detector.

Experimental Protocols

1. Derivatization of Trimellitic Acid to this compound

This protocol describes the esterification of trimellitic acid using methanol and an acid catalyst.

Materials and Reagents:

  • Trimellitic acid sample

  • Methanol (anhydrous)

  • Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v) or concentrated sulfuric acid

  • Sodium sulfate (B86663) (anhydrous)

  • Hexane (B92381) or other suitable organic solvent

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the trimellitic acid-containing sample into a vial.

  • Reagent Addition: Add 2 mL of methanol to the vial, followed by 0.5 mL of BF3-MeOH solution or a few drops of concentrated sulfuric acid.

  • Reaction: Cap the vial tightly and heat the mixture at 60-80°C for 30-60 minutes in a heating block or water bath.[2] Periodically vortex the mixture to ensure homogeneity.

  • Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of deionized water to the vial. Vortex vigorously for 1 minute to extract the this compound into the organic phase.

  • Phase Separation: Centrifuge the vial to achieve a clear separation of the aqueous and organic layers.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting solution containing this compound is now ready for GC analysis.

2. Gas Chromatography (GC) Analysis of this compound

This protocol outlines the GC conditions for the analysis of the derivatized sample.

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
MS Scan Range 40-400 amu

Data Presentation

The following table summarizes key quantitative data for the analysis of this compound.

AnalyteRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound~13.2[3]252[4]221, 193, 165[4]

Visualizations

Caption: Experimental workflow for the GC analysis of trimellitic acid.

G cluster_reaction Esterification Reaction reactant1 Trimellitic Acid (C9H6O6) plus1 + reactant2 3 CH3OH (Methanol) arrow H+ (Catalyst) product1 This compound (C12H12O6) plus2 + product2 3 H2O (Water)

Caption: Derivatization of trimellitic acid to this compound.

References

Application Notes and Protocols: Use of Trimethyl Trimellitate in the Synthesis of Thermoplastic Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermoplastic elastomers (TPEs) merge the processability of thermoplastics with the elasticity of thermoset rubbers. Their unique biphasic structure, consisting of hard, crystalline segments and soft, amorphous segments, allows them to be melt-processed and recycled while exhibiting rubber-like properties at service temperatures. The performance characteristics of TPEs can be precisely tailored by modifying their chemical structure, for instance, by introducing branching or cross-linking.

Trimethyl trimellitate (TMTM) is a trifunctional aromatic ester that serves as a versatile building block in polymer science.[1] While not typically used directly, it can be chemically converted into a reactive triol. This derivative can then be incorporated into the polymer backbone as a branching or cross-linking agent during the synthesis of TPEs, such as thermoplastic polyurethanes (TPUs) or copolyesters. The introduction of a branching agent like a TMTM-derived triol can significantly influence the polymer's architecture, leading to enhanced melt strength, altered viscosity, and modified thermal and mechanical properties.[1][2][3]

These modifications are particularly relevant for medical and pharmaceutical applications, where TPEs are used in devices like tubing, seals, and drug delivery components. Controlled branching can improve the high-temperature resistance and dimensional stability of such devices. While various trimellitate esters are widely used as high-performance, low-migration plasticizers in medical-grade PVC, this document focuses on the covalent incorporation of a TMTM derivative into the TPE backbone to modify its intrinsic properties.[4][5][6]

Principle of Application: TMTM as a Branching Agent Precursor

Direct polymerization with this compound is often not feasible due to the low reactivity of its methyl ester groups. A more effective strategy involves a two-step approach:

  • Conversion to a Reactive Intermediate: TMTM is first converted into a trifunctional polyol (a triol) via transesterification with a short-chain diol, such as 1,4-butanediol (B3395766). This reaction replaces the methyl ester groups with more reactive hydroxy-terminated chains.

  • Incorporation into TPE Synthesis: The resulting TMTM-based triol is introduced as a comonomer during the polymerization of the TPE. In the synthesis of thermoplastic polyurethanes (TPUs), for example, the triol acts as a branching agent, creating junction points in the polymer network.

The concentration of the TMTM-derived triol must be carefully controlled. Low concentrations typically lead to branched, yet still thermoplastic, polymers with improved melt properties. Higher concentrations can result in cross-linked networks, leading to gel formation and the loss of thermoplastic behavior.[1]

Data Presentation: Expected Effects of TMTM-Triol Incorporation

The introduction of a TMTM-derived triol as a branching agent is expected to alter the properties of a standard linear TPE. The following table summarizes these anticipated changes based on established principles of polymer chemistry.[1][3]

Table 1: Expected Impact of TMTM-Derived Triol on Thermoplastic Polyurethane (TPU) Properties

PropertyEffect of Increasing TMTM-Triol ConcentrationRationale
Rheological Properties
Melt ViscosityIncreaseBranching increases chain entanglement and resistance to flow.[3]
Melt StrengthIncreaseLong-chain branches enhance the elasticity of the polymer melt.[2]
Shear ThinningMore PronouncedBranched polymers often exhibit a sharper decrease in viscosity at higher shear rates.[3]
Thermal Properties
Glass Transition (Tg)IncreaseBranch points restrict segmental motion of the polymer chains, raising the Tg.[1]
CrystallinityDecreaseThe irregular, branched structure disrupts chain packing and hinders the formation of crystalline domains.[1][3]
Mechanical Properties
Tensile StrengthDecrease (at low-to-moderate branching)Branching disrupts the uniform alignment of polymer chains under stress.[3]
Elongation at BreakDecreaseThe network structure created by branching limits the extent to which chains can be stretched before breaking.
HardnessSlight IncreaseIncreased chain entanglement and restricted motion can lead to a harder material.
Processing
Gel Formation RiskHigh (at concentrations > 0.5 mol%)Exceeding a critical concentration of the trifunctional branching agent leads to the formation of an infinite, cross-linked network (gel).[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a TMTM-derived triol and its subsequent use in the preparation of a branched thermoplastic polyurethane.

Protocol 1: Synthesis of Trimellitate-Based Triol via Transesterification

This protocol describes the conversion of this compound (TMTM) into a triol suitable for use as a branching agent.

Materials:

  • This compound (TMTM)

  • 1,4-butanediol (BDO) (large excess)

  • Titanium (IV) butoxide (Ti(OBu)4) or other suitable transesterification catalyst

  • Toluene (B28343) (for azeotropic removal of methanol)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, Dean-Stark trap, heating mantle, magnetic stirrer)

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a condenser fitted with a Dean-Stark trap, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Charging Reactants: Charge the flask with this compound (1.0 mol equivalent) and 1,4-butanediol (e.g., 10 mol equivalents to drive the reaction to completion). Add toluene (approx. 50 mL per mole of TMTM).

  • Catalyst Addition: Add the transesterification catalyst, Titanium (IV) butoxide, at a concentration of approximately 0.1% by weight of the total reactants.

  • Reaction: Heat the mixture to reflux (typically 150-180°C, depending on the solvent/reactant mixture) under a slow stream of nitrogen. Methanol (B129727), the byproduct of the transesterification, will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of methanol collected. The reaction is considered complete when the theoretical amount of methanol (3.0 mol equivalents) has been collected.

  • Purification: After the reaction is complete, cool the mixture. Remove the excess 1,4-butanediol and toluene under reduced pressure using a rotary evaporator. The resulting product is a viscous liquid, the TMTM-based triol.

  • Characterization: Characterize the triol to confirm its structure and determine its hydroxyl number (e.g., via titration or NMR spectroscopy). This value is critical for calculating stoichiometry in the subsequent polymerization step.

Protocol 2: Synthesis of Branched Thermoplastic Polyurethane (TPU)

This protocol details a "one-shot" polymerization method to synthesize a TPU, incorporating the TMTM-based triol from Protocol 4.1 as a branching agent.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), MW = 2000 g/mol (Soft Segment Polyol)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-butanediol (BDO) (Chain Extender)

  • TMTM-based triol (Branching Agent, synthesized in Protocol 4.1)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Component Formulation: The ratio of components determines the hard segment content and degree of branching. The overall molar ratio of NCO groups to OH groups should be maintained at approximately 1.02:1.

Table 2: Example Formulation for a Branched TPU

ComponentRoleMolar Equivalents
PTMEG (2000 g/mol )Soft Segment1.00
1,4-butanediol (BDO)Chain Extender0.97
TMTM-based triol (from Protocol 4.1)Branching Agent0.02
Total OH Equivalents 1.99
4,4'-Methylene diphenyl diisocyanate (MDI)Hard Segment2.03
NCO/OH Ratio ~1.02

Procedure:

  • Drying: Dry the PTMEG, BDO, and TMTM-based triol under vacuum at 80°C for at least 4 hours to remove any residual moisture.

  • Reactor Setup: Set up a resin kettle equipped with a mechanical stirrer, a nitrogen inlet, a dropping funnel, and a thermometer. Purge the system with dry nitrogen.

  • Pre-mixing: In the reactor, mix the dried PTMEG, BDO, and the TMTM-based triol at 70°C until a homogeneous mixture is obtained.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.02 wt% of total reactants) to the polyol mixture and stir for 5 minutes.

  • Polymerization: While stirring vigorously, rapidly add the pre-heated (50°C) liquid MDI to the polyol mixture. An exothermic reaction will occur, and the viscosity will increase significantly.

  • Casting: Once the viscosity makes stirring difficult (typically within 2-5 minutes), pour the reacting mixture into a pre-heated, release-agent-coated mold.

  • Curing: Cure the polymer in an oven at 100°C for 24 hours.

  • Post-Curing: Demold the TPU sheet and post-cure at room temperature for at least one week to allow for the completion of reactions and phase segregation before characterization.

Visualizations

Synthesis of TMTM-Based Triol

G start Start: Prepare & Dry Reactants (PTMEG, BDO, TMTM-Triol) mix 1. Mix Polyols in Reactor (PTMEG + BDO + TMTM-Triol) @ 70°C start->mix catalyst 2. Add DBTDL Catalyst mix->catalyst mdi 3. Add Pre-heated MDI (Initiate Polymerization) catalyst->mdi pour 4. Pour Viscous Polymer into Mold mdi->pour cure 5. Cure in Oven @ 100°C for 24h pour->cure postcure 6. Demold and Post-Cure @ RT for 1 Week cure->postcure end End: Characterize Branched TPU postcure->end

References

Troubleshooting & Optimization

Technical Support Center: Trimethyl Trimellitate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of trimethyl trimellitate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound from trimellitic anhydride (B1165640) and methanol (B129727).

Q1: My reaction yield is consistently low. What are the common causes and solutions?

Low yield is often due to an incomplete reaction, suboptimal catalyst activity, or equilibrium limitations. Here are the key factors to investigate:

  • Water Removal: The esterification reaction produces water as a byproduct.[1] Its presence can shift the reaction equilibrium back towards the reactants, preventing the reaction from going to completion.

    • Solution: While this is more critical in direct high-temperature esterifications, ensuring anhydrous reactants (especially methanol) is crucial.[1]

  • Catalyst Choice and Concentration: The type and amount of acid catalyst significantly impact the reaction rate.[2]

    • Solution: Strong acid catalysts like sulfuric acid, p-toluenesulfonic acid, or titanates (e.g., tetraisopropyl titanate) are commonly used.[1][3][4] Ensure the catalyst concentration is optimized; typically, 0.15% to 0.3% by mass of the reactants is a good starting point.[3]

  • Molar Ratio of Reactants: An insufficient amount of methanol can lead to an incomplete reaction.

    • Solution: Use a significant excess of methanol to drive the reaction equilibrium towards the product side.[1][2][3]

  • Reaction Temperature and Time: The reaction may not have reached completion if the temperature is too low or the reaction time is too short.[2]

    • Solution: For the synthesis of this compound from trimellitic anhydride, a temperature of 60-65°C is often cited.[3] Monitor the reaction's progress by measuring the acid value; the reaction is complete when the acid value drops to a predetermined low level.[1][5]

Q2: I'm observing significant amounts of mono- and di-methyl esters in my product. How can I increase the yield of the tri-ester?

The formation of partial esters is a common issue resulting from incomplete esterification.

  • Cause: The esterification of trimellitic anhydride is a stepwise process.[2] The initial ring-opening with one molecule of methanol is rapid, but the subsequent esterification of the remaining two carboxylic acid groups is slower and reversible.[2]

  • Solution: To push the reaction to completion and favor the formation of the tri-ester, use an excess of methanol and allow for sufficient reaction time.[2][3] Ensure efficient mixing to maintain a homogeneous reaction mixture.[2] Monitoring the acid value is the most reliable way to confirm the reaction has proceeded to completion.[1]

Q3: What is the best method to purify crude this compound for high-purity applications?

For achieving high purity, vacuum distillation is the most effective and widely used method.[1][3][5]

  • Rationale: this compound has a lower boiling point compared to partially esterified intermediates or unreacted trimellitic acid.[1][5] Distillation under vacuum allows for separation at a lower temperature, which prevents thermal degradation of the product.[1]

  • Procedure: Before distillation, the crude product must be neutralized to remove the acid catalyst (e.g., by washing with a sodium carbonate or sodium bicarbonate solution) and then washed with water to remove any resulting salts.[1][4][5] The organic layer is then dried to remove residual water before distillation.[5] A purity of over 99% can be achieved through this method.[4]

Q4: My final product has a high color index (is yellow). What causes this and how can it be prevented?

Product discoloration is typically caused by oxidation and the formation of impurities at high temperatures.

  • Cause: Reactants, intermediates, or the final product can oxidize at the elevated temperatures used in some synthesis protocols, leading to colored impurities.[1][5]

  • Solution:

    • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen and maintain a nitrogen blanket throughout the reaction.[1][5] This is crucial for preventing oxidation.[5]

    • Raw Material Purity: Use high-purity trimellitic anhydride as a starting material. Impurities in the raw material can contribute to color formation.[1]

    • Purification: If the product is already colored, treatment with activated carbon may help to remove colored impurities.[5]

Data Presentation: Reaction Parameters

Optimizing reaction conditions is critical for maximizing yield. The following tables summarize key parameters for the synthesis.

Table 1: Overview of Catalytic Systems for Trimellitic Anhydride Esterification

Catalyst TypeExamplesTypical ConcentrationKey Advantages
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)Varies, often low %High activity, readily available.[6]
Organometallic Tetraisopropyl Titanate, Tetrabutyl Titanate0.1 - 1.0% by weightEffective for both esterification and transesterification.[3][4]
Solid Acid ZrO₂, Solid Super-strong Acids, Zeolites0.15% of reactant massReusable, easy to separate from the reaction mixture by filtration.[3][7][8]

Table 2: Typical Reaction Conditions for this compound Synthesis

ParameterTypical Value / RangeRationale
Reactants Trimellitic Anhydride, MethanolStandard starting materials for this synthesis.[3]
Methanol/Anhydride Ratio Molar Excess of MethanolDrives equilibrium towards the formation of the tri-ester.[2][3]
Catalyst Tetraisopropyl TitanateEffective catalyst for this specific esterification.[3]
Catalyst Loading ~0.3% (by mass ratio to anhydride)Balances reaction rate with cost and ease of removal.[3]
Temperature 60 - 65 °CProvides sufficient energy for the reaction without excessive side reactions.[3]
Pressure Normal Atmospheric PressureSufficient for this stage of the synthesis.[3]
Purification Method Vacuum Distillation (Rectification)Separates the desired product from impurities and unreacted materials.[3][5][9]
Achievable Purity > 99%High purity is attainable with proper work-up and distillation.[4]

Experimental Protocols & Visualizations

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of high-purity this compound from trimellitic anhydride and methanol.

Materials:

  • Trimellitic anhydride

  • Methanol (anhydrous, excess)

  • Acid catalyst (e.g., tetraisopropyl titanate[3] or sulfuric acid[1])

  • Sodium carbonate or sodium bicarbonate solution (e.g., 5-10%)[1][4]

  • Deionized water

  • Anhydrous drying agent (e.g., magnesium sulfate)

Equipment:

  • Reaction vessel with heating, stirring, condenser, and nitrogen inlet

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reactant Charging: Charge the reaction vessel with trimellitic anhydride and an excess of methanol.[3]

  • Inert Atmosphere: Purge the system with nitrogen to create an inert atmosphere, which helps prevent the formation of colored, oxidized impurities.[1][5]

  • Catalyst Addition: Add the acid catalyst to the reaction mixture. For tetraisopropyl titanate, a loading of approximately 0.3% by mass relative to the anhydride is recommended.[3]

  • Esterification Reaction: With continuous stirring, heat the mixture to 60-65°C under normal atmospheric pressure.[3] Maintain this temperature and monitor the reaction's progress by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value reaches a stable, low level.[1]

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature.[1] Transfer the crude product to a separatory funnel and neutralize the remaining acid catalyst by washing with a sodium carbonate or sodium bicarbonate solution.[1][4] Mix thoroughly, allowing any evolved gas to vent, and then separate the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water one or more times to remove residual salts.[1][5] Continue washing until the aqueous layer is neutral (pH 7).[5]

  • Drying: Separate the organic (product) layer and dry it over an anhydrous drying agent like magnesium sulfate (B86663) to remove residual water.[5][10] Filter to remove the drying agent.

  • Purification: Purify the crude, dried this compound by vacuum distillation.[3][5] This step, also known as rectification, separates the high-purity product from unreacted starting materials and heavier impurities.[5][9] Collect the fraction corresponding to the boiling point of this compound under the applied vacuum.

Visualized Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactants 1. Charge Reactor (Trimellitic Anhydride, Excess Methanol) Catalyst 2. Add Catalyst (e.g., Titanate) Reactants->Catalyst Inert 3. Purge with N₂ Catalyst->Inert Heat 4. Heat & Stir (60-65°C) Inert->Heat Monitor 5. Monitor (Acid Value) Heat->Monitor Cool 6. Cool Mixture Monitor->Cool Neutralize 7. Neutralize (Base Wash) Cool->Neutralize Wash 8. Water Wash Neutralize->Wash Dry 9. Dry Organic Layer Wash->Dry Distill 10. Vacuum Distillation Dry->Distill Product High-Purity This compound Distill->Product

Caption: Step-by-step workflow from reactants to purified this compound.

Troubleshooting Yield Issues

G A Problem: Low Product Yield B1 Possible Cause: Incomplete Reaction A->B1 B2 Possible Cause: Side Products Formed (Mono/Di-esters) A->B2 B3 Possible Cause: Purification Losses A->B3 C1 Check Reaction Time / Temp Is acid value stable and low? B1->C1 Investigate C2 Check Catalyst Is it active? Is concentration optimal? B1->C2 Investigate C3 Check Reactant Ratio Is there a large excess of methanol? B1->C3 Investigate C4 Check for Water Are reactants anhydrous? B1->C4 Investigate D1 Solution: Increase reaction time or temperature. Use excess methanol to drive equilibrium. B2->D1 E1 Check Neutralization Was wash step too aggressive (hydrolysis)? B3->E1 Investigate E2 Check Distillation Is vacuum pressure correct? Are fractions collected properly? B3->E2 Investigate C1->D1 C2->D1 C3->D1 C4->D1

Caption: A decision tree for troubleshooting common causes of low yield.

References

Technical Support Center: Purification of Crude Trimethyl Trimellitate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude trimethyl trimellitate via vacuum distillation. Below you will find troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure, and heating it to that temperature can cause thermal decomposition, leading to the formation of impurities and a discolored product.[1][2][3] By reducing the pressure, vacuum distillation significantly lowers the boiling point, allowing for the purification of the compound at a lower temperature, thus preventing degradation.[1][2] This method is particularly effective for separating the desired ester from less volatile impurities and any residual starting materials.[4]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in crude this compound can include residual acid catalyst from the esterification process, unreacted trimellitic anhydride, and methanol.[4] Additionally, side-reaction products and colored impurities formed through oxidation at high temperatures can also be present.[1][5]

Q3: How can the purity of the distilled this compound be assessed?

A3: The purity of the final product can be evaluated using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful methods for separating, identifying, and quantifying impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for confirming the structure and identifying any residual impurities.[4] Additionally, comparing the refractive index of the purified product to literature values can provide a good indication of its purity.[6]

Q4: What are the optimal temperature and pressure settings for the vacuum distillation of this compound?

A4: The optimal settings can vary depending on the specific vacuum pump and setup. However, a common starting point is a pressure of 12 mm Hg, at which this compound has a boiling point of 194 °C.[7][8][9] It is crucial to monitor the distillation closely and adjust the heating to maintain a steady distillation rate once the desired vacuum is achieved.

Data Presentation

Table 1: Physical Properties and Distillation Data for this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₂O₆[7][8]
Molar Mass252.22 g/mol [7][8]
Boiling Point194 °C at 12 mmHg[7][8][9]
Density1.261 g/mL at 25 °C[7][8][9]
Refractive Index1.5230 at 20 °C[7][8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of this compound.

Q1: The distillation is running very slowly, or I can't achieve the target vacuum.

A1: This is a common issue and is often caused by leaks in the system.[6][10]

  • Troubleshooting Steps:

    • Check all joints and seals: Ensure that all ground-glass joints are properly greased and securely clamped.[10][11]

    • Inspect tubing: Look for any cracks or holes in the vacuum tubing.

    • Verify pump performance: Check the vacuum pump oil; it should be clean and at the correct level. Contaminated oil will reduce the pump's efficiency.[10]

Q2: The liquid in the distillation flask is bumping violently.

A2: Bumping, or sudden, forceful boiling, is common under vacuum due to the absence of nucleation sites for smooth boiling.[10]

  • Solutions:

    • Stirring: The most effective way to prevent bumping is to use a magnetic stir bar and stir plate. Ensure vigorous stirring before and during heating.[10]

    • Boiling chips: Adding fresh boiling chips to the cool liquid before starting the distillation can also promote smoother boiling.[12]

    • Capillary tube: A fine capillary tube can be inserted to introduce a steady stream of small bubbles, which act as nucleation sites.[13]

Q3: The distilled product is discolored (yellow or brown).

A3: Discoloration often indicates thermal decomposition of the product.[6]

  • Preventative Measures:

    • Improve vacuum: A lower pressure will further reduce the boiling point and minimize the risk of decomposition.[6]

    • Control heating: Use a heating mantle with a temperature controller to ensure gradual and even heating. Avoid overheating the distillation flask.[10]

    • Nitrogen blanket: During the synthesis phase, using a nitrogen blanket can prevent oxidation that leads to colored impurities.[1]

Q4: The yield of purified this compound is low.

A4: A low yield can result from several factors.

  • Potential Causes and Solutions:

    • System leaks: As mentioned, leaks lead to higher boiling temperatures and potential product loss through decomposition.[6]

    • Inefficient condensation: Ensure a good flow of cold water through the condenser to prevent the loss of product vapor.[6]

    • Premature stopping: Do not stop the distillation too early. Continue collecting the fraction as long as the temperature at the still head remains stable at the expected boiling point.

    • Distilling to dryness: Avoid distilling to dryness, as this can lead to the decomposition of the residue and potential contamination of the distillate.[10]

Experimental Protocol: Vacuum Distillation of Crude this compound

1. Apparatus Setup:

  • Assemble the vacuum distillation apparatus in a fume hood.[11]

  • Use a round-bottom flask as the distilling flask, no more than two-thirds full with the crude this compound.[12]

  • Add a magnetic stir bar to the flask for smooth boiling.[10]

  • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.[10][11]

  • Use a Claisen adapter to hold a thermometer and prevent bumping.[10] The thermometer bulb should be positioned just below the side arm leading to the condenser.[10]

  • Connect the condenser to a receiving flask.

  • Connect the vacuum adapter on the receiving flask to a cold trap, and then to the vacuum pump. A manometer should be placed between the trap and the pump to monitor the pressure.[10]

2. Distillation Procedure:

  • Turn on the cooling water to the condenser.[11]

  • Turn on the magnetic stirrer.[11]

  • Slowly turn on the vacuum pump to evacuate the system.

  • Once the desired vacuum is reached and stable, begin to heat the distilling flask gently with a heating mantle.[11]

  • Increase the heat gradually until the this compound begins to boil and the vapor temperature rises.

  • Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound at the recorded pressure.[10]

3. Shutdown Procedure:

  • Once the distillation is complete, remove the heating mantle and allow the system to cool down.[11]

  • Slowly and carefully reintroduce air into the system to break the vacuum before turning off the pump.[11]

  • Turn off the cooling water and disassemble the apparatus.

Visualizations

experimental_workflow crude_product Crude Trimethyl Trimellitate setup Assemble Vacuum Distillation Apparatus crude_product->setup distill Perform Vacuum Distillation setup->distill collect Collect Purified Fraction distill->collect analyze Analyze Purity (GC, HPLC, NMR) collect->analyze purified_product Purified Trimethyl Trimellitate analyze->purified_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Problem Encountered slow_distillation Slow Distillation or Poor Vacuum? start->slow_distillation bumping Violent Bumping? start->bumping discoloration Discolored Product? start->discoloration check_leaks Check for System Leaks (Joints, Tubing) slow_distillation->check_leaks Yes add_stirring Ensure Vigorous Stirring bumping->add_stirring Yes lower_temp Lower Heating Temperature discoloration->lower_temp Yes check_pump Inspect Vacuum Pump (Oil Level, Cleanliness) check_leaks->check_pump solution Problem Resolved check_pump->solution use_boiling_chips Add Boiling Chips add_stirring->use_boiling_chips use_boiling_chips->solution improve_vacuum Improve Vacuum Level lower_temp->improve_vacuum improve_vacuum->solution

Caption: Troubleshooting guide for common vacuum distillation issues.

References

Technical Support Center: Esterification of Trimellitic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the esterification of trimellitic anhydride (B1165640).

Troubleshooting Guides

Issue 1: Low Yield of Target Ester and Presence of a Carboxylic Acid Side Product

Question: My reaction is showing a low yield of the desired trimellitic ester, and analysis (e.g., by titration or spectroscopy) indicates the presence of a significant amount of a carboxylic acid impurity. What is the likely cause and how can I mitigate it?

Answer:

The most probable cause is the hydrolysis of the trimellitic anhydride starting material to form trimellitic acid. Anhydrides are susceptible to reaction with water, and even trace amounts of moisture in the reactants or solvent can lead to this side reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Hydrolysis Side Reaction A Low Ester Yield & Carboxylic Acid Impurity Detected B Primary Suspect: Hydrolysis of Anhydride A->B C Verification: Analyze starting materials and reaction mixture for trimellitic acid B->C D Mitigation Strategy 1: Ensure Anhydrous Conditions C->D  If acid is present E Mitigation Strategy 2: Optimize Reaction Temperature C->E F Mitigation Strategy 3: Choose Appropriate Solvent C->F G Implement preventative measures D->G E->G F->G H Monitor reaction progress G->H I Problem Resolved? H->I K Yes I->K L No I->L J Consult further resources L->J

Caption: Workflow for troubleshooting hydrolysis in trimellitic anhydride esterification.

Preventative Measures:

  • Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous grade solvents and reagents.

    • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Reagent Purity:

    • Use a freshly opened container of trimellitic anhydride or ensure it has been stored properly in a desiccator. Older reagents may have absorbed moisture.

  • Temperature Control:

    • While higher temperatures can increase the rate of esterification, they can also accelerate hydrolysis if water is present. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Issue 2: Formation of Multiple Ester Products (Isomers)

Question: My product analysis (e.g., by GC-MS or NMR) shows the presence of multiple ester species, not just the expected tri-ester. Why is this happening?

Answer:

Trimellitic anhydride has two different types of carboxylic acid functionalities: one is part of the anhydride ring, and the other is a free carboxylic acid group. The reaction with an alcohol can proceed in stages, leading to the formation of mono- and di-esters as intermediates. Incomplete reaction is a common reason for the presence of these species in the final product. Additionally, depending on the reaction conditions, transesterification can occur, leading to a mixture of products.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Incomplete Reaction & Isomer Formation A Multiple Ester Products Detected (Mono-, Di-, Tri-esters) B Primary Suspect: Incomplete Reaction or Transesterification A->B C Review Reaction Parameters B->C D Increase Reaction Time C->D E Optimize Catalyst Loading C->E F Adjust Stoichiometry (Alcohol Excess) C->F G Modify Reaction Conditions D->G E->G F->G H Analyze product mixture G->H I Desired Purity Achieved? H->I K Yes I->K L No I->L J Further Purification Required L->J

Caption: Workflow for addressing incomplete esterification and isomer formation.

Optimization Strategies:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to drive it to completion. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Catalyst: The choice and concentration of the catalyst are critical. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[1] The catalyst concentration should be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Stoichiometry: Using a slight excess of the alcohol can help drive the reaction towards the formation of the tri-ester.

  • Water Removal: The water produced during the esterification of the free carboxylic acid group can inhibit the reaction from going to completion. Employing a Dean-Stark trap or other methods to remove water as it is formed can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of during the esterification of trimellitic anhydride?

A1: The primary side reaction is the hydrolysis of the anhydride group to form trimellitic acid, which can occur if moisture is present in the reaction system. Other potential issues include incomplete reaction, leading to a mixture of mono- and di-esters, and transesterification, which can result in a mixture of different ester products, especially at elevated temperatures.[2][3]

Q2: How can I detect and quantify the formation of trimellitic acid in my reaction mixture?

A2: Several analytical methods can be used to differentiate and quantify trimellitic anhydride and trimellitic acid. A highly effective method is gas chromatography-mass spectrometry (GC-MS) following a two-step derivatization process.[4][5] This allows for the selective esterification of the anhydride and subsequent esterification of the carboxylic acid groups, enabling their separation and quantification.[4][5] High-performance liquid chromatography (HPLC) can also be employed.[4]

Q3: What is the effect of reaction time and temperature on side product formation?

A3: Higher temperatures generally increase the reaction rate but can also promote side reactions like transesterification.[3] Longer reaction times can lead to a higher conversion to the desired tri-ester but may also increase the likelihood of side reactions if not carefully controlled. A study on the derivatization of trimellitic anhydride showed that a reaction time of 20 minutes was optimal to maximize the desired product while minimizing transesterification.[3] For preparative scale, the optimal time and temperature will depend on the specific alcohol, catalyst, and solvent used.

Q4: Which catalysts are recommended to minimize side reactions?

A4: While specific comparative studies for trimellitic anhydride are limited, acid catalysts such as sulfuric acid and p-toluenesulfonic acid are commonly used for esterification.[1] The choice of catalyst can influence selectivity. For some anhydride esterifications, using a milder catalyst or a heterogeneous catalyst can help minimize side reactions. It is recommended to perform small-scale optimization experiments to determine the best catalyst and concentration for your specific application.

Q5: How does the choice of solvent affect the esterification of trimellitic anhydride?

A5: The solvent should be inert to the reaction conditions and, crucially, should be anhydrous to prevent hydrolysis of the anhydride. The polarity of the solvent can influence reaction rates. Non-polar, aprotic solvents are often a good choice. It is imperative to use dry solvents to minimize the formation of trimellitic acid.[3]

Quantitative Data

Table 1: Analytical Parameters for the Quantification of Trimellitic Anhydride and Related Compounds by GC-MS [4]

AnalyteLimit of Detection (LOD) (μg/mL)Limit of Quantification (LOQ) (μg/mL)
Trimellitic Anhydride0.310.93
Phthalic Anhydride0.471.41
Maleic Anhydride0.060.18

Data from a study using a two-step derivatization GC-MS method.[4]

Experimental Protocols

Protocol 1: Analytical Determination of Trimellitic Anhydride and Trimellitic Acid via Two-Step Derivatization GC-MS [4][5]

This protocol is for the analytical determination of trimellitic anhydride (TMA) in the presence of its hydrolysis product, trimellitic acid (TMAc).

Materials:

  • Sample containing TMA and/or TMAc

  • Absolute ethanol (B145695) (anhydrous)

  • Boron trifluoride-methanol solution (BF₃·MeOH)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of the sample in the anhydrous solvent.

  • Step 1: Selective Esterification of Anhydride:

    • Treat the sample solution with absolute ethanol. This selectively esterifies the anhydride group of TMA.

    • The reaction should be carried out under mild conditions to prevent the esterification of the carboxylic acid groups. A reaction time of approximately 20 minutes at room temperature is recommended to avoid side reactions.[3]

  • Step 2: Methylation of Carboxylic Acid Groups:

    • Following the first step, treat the reaction mixture with boron trifluoride-methanol solution.

    • This step methylates the remaining free carboxylic acid groups on both the partially esterified TMA and any TMAc present.

  • GC-MS Analysis:

    • Analyze the resulting derivatized sample by GC-MS. The different ester derivatives of TMA and TMAc will have distinct retention times and mass spectra, allowing for their separation and quantification.

Protocol 2: General Procedure for Minimizing Side Reactions in Preparative Esterification of Trimellitic Anhydride

This protocol provides a general framework for the synthesis of trimellitate esters while minimizing hydrolysis and incomplete reaction.

Materials:

  • Trimellitic anhydride

  • Alcohol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous, inert solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Drying tube (e.g., with calcium chloride)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup:

    • Assemble an oven-dried round-bottom flask with a magnetic stirrer, reflux condenser, and a Dean-Stark trap. Attach a drying tube to the top of the condenser.

    • Charge the flask with trimellitic anhydride and the anhydrous solvent under an inert atmosphere if possible.

  • Addition of Reagents:

    • Add the anhydrous alcohol to the flask, followed by the acid catalyst.

  • Reaction:

    • Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or by monitoring the amount of water collected).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted trimellitic acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the high-purity trimellitate ester.

Logical Relationship Diagram: Catalyst and Solvent Selection

G cluster_0 Decision Pathway for Reaction Conditions A Goal: High Purity Trimellitate Ester B Key Challenge: Minimize Side Reactions A->B C Primary Side Reaction: Hydrolysis to Trimellitic Acid B->C D Solvent Choice C->D E Catalyst Choice C->E F Anhydrous & Aprotic D->F G Mild & Efficient E->G H Monitor Reaction Progress F->H G->H I Product Analysis H->I J High Purity Product I->J

Caption: Decision pathway for selecting optimal catalyst and solvent conditions.

References

Optimizing catalyst concentration for trimethyl trimellitate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of trimethyl trimellitate, with a specific focus on optimizing catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary method for synthesizing this compound is the direct esterification of trimellitic anhydride (B1165640) with an excess of methanol (B129727) in the presence of an acid catalyst.[1][2] This reaction serves as a crucial step in various chemical manufacturing processes, including the production of other high-purity trimellitate esters through transesterification.[1][2]

Q2: Which catalysts are most effective for this compound synthesis?

A2: Acid catalysts are typically employed for the synthesis of this compound. Common choices include:

  • p-Toluenesulfonic acid (p-TSA) [3][4]

  • Sulfuric acid (H₂SO₄) [3][4]

  • Solid acid catalysts [3]

  • Boron trifluoride-methanol (BF₃·MeOH) is also used, particularly for derivatization in analytical methods.[5][6]

For subsequent transesterification reactions to produce other esters like trioctyl trimellitate (TOTM), titanate catalysts such as tetraisopropyl titanate are often used.[1]

Q3: Why is optimizing the catalyst concentration crucial for this synthesis?

A3: Optimizing catalyst concentration is critical for maximizing reaction rate and yield while minimizing side reactions and simplifying purification.

  • Insufficient catalyst can lead to slow or incomplete reactions and consequently, low yields.[3][7]

  • Excessive catalyst can promote the formation of byproducts and colored impurities, and complicates the post-reaction purification process, requiring extensive neutralization and washing steps.[3][7]

Q4: How can I remove the catalyst after the reaction is complete?

A4: The method for catalyst removal depends on the type of catalyst used.

  • Acid catalysts like sulfuric acid or p-TSA are typically neutralized with a dilute alkaline solution, such as sodium carbonate, after the reaction.[2][4] The resulting salts are then removed by washing the organic layer with water.[4]

  • Solid catalysts can be removed by simple filtration after cooling the reaction mixture.[1][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are a common problem in esterification reactions. The following guide helps diagnose and resolve potential causes.

Potential Causes & Solutions

Probable CauseRecommended Solution
Water Presence Water, either from reactants or generated during esterification, can reverse the reaction.[3] Use a Dean-Stark trap during the reaction to continuously remove water.[1][2] Alternatively, a multi-step process of refluxing followed by distillation to remove the methanol-water azeotrope can be effective.[3] Ensure you are using anhydrous reactants.[3]
Suboptimal Catalyst Concentration The catalyst concentration may be too low. For similar ester syntheses, catalyst amounts of 0.5-2.0% of the total raw material weight have proven effective.[3] Systematically increase the catalyst concentration in small increments to find the optimal loading.
Inactive Catalyst The catalyst may have degraded.[7] Use a fresh batch of catalyst to verify its activity.[7]
Incomplete Reaction The reaction may not have reached equilibrium. Increase the reaction time or temperature.[3] Monitor the reaction's progress by measuring the acid value of the mixture; the reaction is generally considered complete when the acid value drops to a predetermined low level.[1][2]

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_water Check for Water Contamination (Reactants/System) start->check_water remove_water Implement Water Removal (e.g., Dean-Stark, Distillation) check_water->remove_water Yes check_catalyst Evaluate Catalyst check_water->check_catalyst No remove_water->check_catalyst is_conc_optimal Is Concentration Optimal? (e.g., 0.5-2.0% wt) check_catalyst->is_conc_optimal increase_conc Increase Catalyst Concentration is_conc_optimal->increase_conc No is_active Is Catalyst Active? is_conc_optimal->is_active Yes check_conditions Review Reaction Conditions increase_conc->check_conditions fresh_catalyst Use Fresh Catalyst is_active->fresh_catalyst No is_active->check_conditions Yes fresh_catalyst->check_conditions increase_time_temp Increase Reaction Time / Temperature check_conditions->increase_time_temp monitor_acid Monitor Acid Value to Completion increase_time_temp->monitor_acid end_node Yield Optimized monitor_acid->end_node

Caption: Troubleshooting logic for addressing low product yield.
Issue 2: Product Impurity (Presence of Dimethyl Trimellitate or Unreacted Trimellitic Anhydride)

High levels of impurities indicate an incomplete reaction or suboptimal purification.

Potential Causes & Solutions

Probable CauseRecommended Solution
Incomplete Esterification As with low yield, an incomplete reaction will result in a mixture of products.[3] Drive the reaction to completion by ensuring efficient water removal and optimizing catalyst concentration, reaction time, and temperature.[3]
Ineffective Purification The purification process may be insufficient to separate the desired product from starting materials and byproducts. Purify the crude this compound by vacuum distillation to separate it from less volatile impurities.[1][2][4]
Excessive Catalyst Too much catalyst can sometimes lead to side reactions. Reduce the catalyst concentration to the minimum level required for efficient conversion.[7]
Issue 3: Product Discoloration

A colored final product is typically caused by oxidation or impurities.

Potential Causes & Solutions

Probable CauseRecommended Solution
Oxidation at High Temperatures Reactants and products can oxidize at elevated temperatures, leading to colored impurities.[2] Conduct the reaction under an inert nitrogen atmosphere to prevent oxidation.[1][2]
Catalyst-Induced Side Reactions Excessive acid catalyst concentration can sometimes promote side reactions that form colored byproducts. Optimize the catalyst loading to the lowest effective concentration.[7]
Impure Starting Materials The trimellitic anhydride used may contain impurities.[2] Ensure the purity of the starting materials before beginning the synthesis.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol describes a general laboratory procedure for the synthesis of this compound using an acid catalyst.

Materials & Equipment:

  • Trimellitic anhydride

  • Methanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Reaction vessel with heating, stirring, reflux condenser, and Dean-Stark trap

  • Nitrogen inlet

  • Apparatus for vacuum distillation

Procedure:

  • Reactor Setup: Charge the reaction vessel with trimellitic anhydride and an excess of methanol.

  • Inert Atmosphere: Purge the reactor with nitrogen to create an inert environment.[1][2]

  • Catalyst Addition: Add the acid catalyst to the mixture.

  • Esterification: Heat the mixture to reflux (approximately 60-65°C) with continuous stirring.[1] Collect the water generated during the reaction in the Dean-Stark trap.

  • Reaction Monitoring: Periodically measure the acid value of the reaction mixture to monitor its progress. The reaction is considered complete when the acid value falls below a target threshold.[1]

  • Catalyst Neutralization: After the reaction is complete, cool the mixture. Neutralize the acid catalyst by washing with a dilute sodium carbonate solution.[2][4]

  • Purification: Remove excess methanol and purify the crude this compound by vacuum distillation to obtain a high-purity final product.[1][4]

Synthesis Workflow Diagram

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A Charge Reactor: Trimellitic Anhydride + Excess Methanol B Purge with Nitrogen A->B C Add Acid Catalyst B->C D Heat to Reflux (60-65°C) + Stir C->D E Remove Water via Dean-Stark Trap D->E F Monitor Acid Value Until Completion E->F G Cool Reaction Mixture F->G H Neutralize Catalyst (e.g., Na₂CO₃ wash) G->H I Purify via Vacuum Distillation H->I J High-Purity This compound I->J

Caption: General experimental workflow for this compound synthesis.
Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of trimellitate esters, providing a baseline for optimization experiments.

ParameterValue/RangeContextSource
Catalyst Concentration (Acid Catalysts) 0.5 - 2.0% (of total reactant weight)Recommended range for similar ester syntheses.[3]
Catalyst Concentration (Titanate) 0.3% (by mass ratio to anhydride)For this compound synthesis.[1]
Catalyst Concentration (Solid Oxide) 0.05 - 0.2% (of total reactant weight)For direct esterification to TOTM using ZrO₂ or SnO.[8]
Reactant Molar Ratio (Anhydride:Alcohol) 1 : >3 (excess alcohol)To drive the equilibrium towards the product.[1]
Reaction Temperature (Esterification) 60 - 65°CFor this compound synthesis.[1]
Reaction Temperature (Transesterification) ~220°CFor converting this compound to TOTM.[1]
Reaction Completion Metric Acid Value < 0.05 mg KOH/gA common target for completion of esterification.[1][8]

References

Preventing hydrolysis of trimethyl trimellitate during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of trimethyl trimellitate to prevent hydrolysis. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Hydrolysis of this compound

Issue Potential Cause Solution
Unexpected experimental results or poor reproducibility. Hydrolysis of this compound: The ester may have degraded due to improper storage, leading to the presence of dimethyl trimellitate, monomethyl trimellitate isomers, and trimellitic acid.[1]1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container in a dry and well-ventilated area, preferably at or below -20°C. 2. Test for Purity: Use an analytical method like GC-MS or HPLC to determine the purity of your this compound sample (see Experimental Protocols section). 3. Use a Fresh Sample: If significant degradation is detected, use a fresh, unopened sample of this compound for your experiments.
Visible changes in the physical appearance of the compound (e.g., cloudiness, precipitation). Water Contamination: Exposure to moisture in the atmosphere or from contaminated labware can initiate hydrolysis.1. Minimize Exposure: Only open containers of this compound in a dry environment (e.g., a glove box with a dry atmosphere or for the shortest time possible in a low-humidity lab). 2. Use Dry Equipment: Ensure all glassware and spatulas are thoroughly dried before coming into contact with the compound. 3. Store with Desiccant: For long-term storage, consider placing the sealed container in a desiccator with a suitable drying agent.[2]
Inconsistent results when using this compound in solution. Hydrolysis in Solution: The solvent used may contain water, or the solution may be stored improperly, leading to degradation over time.1. Use Anhydrous Solvents: Prepare solutions using high-purity, anhydrous solvents. 2. Prepare Fresh Solutions: It is best practice to prepare solutions of this compound immediately before use. 3. Proper Solution Storage: If short-term storage is necessary, store the solution at a low temperature (e.g., -20°C or -80°C) in a tightly sealed container to minimize exposure to moisture and slow down the rate of hydrolysis.[3] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound is hydrolysis.[3] The ester bonds are susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This reaction results in the formation of dimethyl trimellitate, monomethyl trimellitate, and ultimately trimellitic acid and methanol.[1][4]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container in a dry and well-ventilated area.[3][5][6] For optimal preservation, storage at -20°C is recommended.[3]

Q3: How does humidity affect the stability of this compound?

A3: High humidity significantly increases the risk of hydrolysis.[7] Water molecules in the air can react with the ester bonds, leading to degradation of the compound. Therefore, it is crucial to minimize the exposure of this compound to humid environments.[3]

Q4: Can I store this compound at room temperature?

A4: While short-term storage at room temperature may be acceptable if the compound is in a tightly sealed container, long-term storage at room temperature is not recommended due to the increased risk of hydrolysis, especially if temperature and humidity are not controlled. For extended shelf life, storage at -20°C is advised.[3]

Q5: How can I check for hydrolysis in my this compound sample?

A5: You can check for hydrolysis by using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][8] These methods can separate and identify this compound and its hydrolysis products, allowing for a quantitative assessment of purity.[2]

Quantitative Data on Storage Conditions

Form Storage Temperature Recommended Duration Key Recommendations
Neat Compound -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container in a dry and well-ventilated area.[3]
Neat Compound 4°CUp to 2 yearsAcceptable for shorter-term storage; ensure the container is well-sealed.[3]
In Anhydrous Solvent -80°CUp to 6 monthsPrepare aliquots to avoid repeated freeze-thaw cycles.[3]
In Anhydrous Solvent -20°CUp to 1 monthSuitable for working solutions; aliquoting is recommended.[3]

Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the hydrolytic stability of this compound.

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Methodology:

  • Sample Preparation: Prepare three sets of solutions of this compound at a concentration of 1 mg/mL in a suitable anhydrous organic solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: To one set of samples, add an equal volume of 0.1 N hydrochloric acid.

    • Basic Hydrolysis: To the second set of samples, add an equal volume of 0.1 N sodium hydroxide.

    • Neutral Hydrolysis: To the third set of samples, add an equal volume of purified water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, and 72 hours).

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or GC-MS method to determine the extent of degradation and identify any degradation products.

Protocol 2: Purity Assessment by GC-MS

This protocol provides a general method for determining the purity of this compound and detecting hydrolysis products.

Objective: To quantify the amount of this compound and its potential hydrolysis products in a sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a known concentration (e.g., 1 mg/mL).

    • If trimellitic acid is a suspected hydrolysis product, derivatization may be necessary to improve its volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5MS).

    • Injector Temperature: 290°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature of 60°C, hold for 1 minute.

      • Ramp to 250°C at 15°C/min.

      • Ramp to 300°C at 10°C/min, hold for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

  • Data Analysis:

    • Identify peaks corresponding to this compound and its potential hydrolysis products (dimethyl trimellitate, monomethyl trimellitate, and derivatized trimellitic acid) based on their retention times and mass spectra.

    • Quantify the purity by comparing the peak area of this compound to the total peak area of all related substances.

Visualizations

Hydrolysis_Pathway TMT This compound DMT Dimethyl Trimellitate TMT->DMT + H2O - CH3OH MeOH Methanol MMT Monomethyl Trimellitate DMT->MMT + H2O - CH3OH TMA Trimellitic Acid MMT->TMA + H2O - CH3OH

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Container, Light) start->check_storage improper_storage Improper Storage check_storage->improper_storage No test_purity Assess Purity via GC-MS or HPLC check_storage->test_purity Yes correct_storage Store at -20°C in a sealed, light-resistant container. improper_storage->correct_storage correct_storage->test_purity degraded Sample Degraded test_purity->degraded No pure Sample is Pure test_purity->pure Yes use_fresh Use a Fresh Sample degraded->use_fresh investigate_other Investigate Other Experimental Variables pure->investigate_other

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Trimellitates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the GC analysis of trimellitates, with a specific focus on troubleshooting peak tailing.

Troubleshooting Guides

This section offers detailed solutions to specific problems that can lead to peak tailing in the GC analysis of trimellitates. The question-and-answer format is designed to help you quickly identify and resolve your issue.

Initial Assessment: Are all peaks tailing or only the trimellitate peaks?

This is a critical first step in diagnosing the problem.

  • If all peaks, including the solvent peak, are tailing: This typically points to a physical issue within the GC system, such as an improperly installed column or a disruption in the carrier gas flow path.[1][2]

  • If only the trimellitate peaks (and other polar, high molecular weight analytes) are tailing: This is often indicative of chemical interactions (adsorption) between your analytes and active sites within the GC system.[1][2]

Guide 1: Addressing Issues When All Peaks Are Tailing

Question 1: I observe tailing for all peaks in my chromatogram. What should I check first?

Answer: When all peaks exhibit tailing, the issue is likely mechanical or related to the setup of your GC system. Here’s a prioritized checklist:

  • Column Installation: An improperly installed column is a frequent cause of universal peak tailing.[3]

    • Improper Cut: The column ends must be cut perfectly flat (a 90-degree angle) with no jagged edges or shards. A poor cut can create turbulence in the gas flow, leading to peak tailing.[1]

    • Incorrect Insertion Depth: The column must be inserted to the correct depth in both the inlet and the detector, as specified by your instrument's manufacturer. If it's too high or too low, "dead volumes" can be created where the sample can linger before entering the column, causing tailing.[4]

  • Leaks: Check for leaks at the inlet, detector, and gas lines. Leaks can disrupt the carrier gas flow and lead to poor peak shape.

  • Carrier Gas Flow: Ensure your carrier gas flow rate is set correctly and is stable.

Experimental Protocol: Proper Column Cutting and Installation

  • Cutting the Column:

    • Use a ceramic scoring wafer or a diamond-tipped scribe to make a light score on the polyimide coating of the column.

    • Gently bend the column at the score to create a clean break.

    • Inspect the cut end with a magnifying glass to ensure it is clean and square.

  • Installation:

    • Slide the appropriate nut and ferrule onto the column.

    • Consult your GC manual for the correct column insertion distance for your specific inlet and detector.

    • Carefully insert the column to the specified depth.

    • Tighten the nut finger-tight, then use a wrench to tighten it by an additional half to three-quarters of a turn. Do not overtighten, as this can damage the column or ferrule.

    • After installation, perform a leak check.

Guide 2: Troubleshooting Tailing of Only Trimellitate Peaks

Question 2: Only my trimellitate peaks are tailing. What is the likely cause and how can I fix it?

Answer: Tailing of specific polar analytes like trimellitates is commonly caused by unwanted chemical interactions with "active sites" within the GC system. These are locations that can adsorb your analytes, causing them to elute more slowly and resulting in a tailing peak. Here’s how to address this:

  • Inlet System: The inlet is the most common source of activity.

    • Contaminated Liner: The glass liner in the inlet can become contaminated with non-volatile residues from previous injections. These residues can act as active sites. Replace the liner with a new, deactivated one. For trimellitates, a deactivated, splitless liner with glass wool is often a good choice.

    • Septum Bleed: Particles from a worn-out septum can fall into the liner, creating active sites. Replace the septum regularly.

  • Column Contamination: The front end of the column can become contaminated with non-volatile matrix components, leading to active sites.

    • Trim the Column: Cut 15-20 cm from the front of the column to remove the contaminated section.

    • Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove less volatile contaminants.

  • Column Choice: Ensure you are using a column with an appropriate stationary phase. For trimellitate esters, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often suitable.[5] For separating isomers, a more polar cyanopropyl-based phase may be necessary.[5]

  • Derivatization: Incomplete derivatization of the trimellitic acid to its more volatile ester form can leave polar carboxyl groups that will interact strongly with the system, causing severe tailing. Ensure your derivatization protocol is optimized and complete.

Experimental Protocol: Inlet Maintenance

  • Cool the System: Lower the inlet and oven temperatures to below 50°C. Turn off the carrier gas flow at the instrument.

  • Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum.

  • Remove the Liner: Carefully remove the inlet liner with forceps.

  • Clean the Inlet (if necessary): If the inlet is visibly dirty, clean it with appropriate solvents as recommended by the manufacturer.

  • Install a New Liner and Septum: Insert a new, deactivated liner and a new septum.

  • Reassemble and Leak Check: Reassemble the inlet, restore the carrier gas flow, and perform a leak check.

Guide 3: Optimizing GC Method Parameters

Question 3: Can my GC method parameters be causing peak tailing for trimellitates?

Answer: Yes, suboptimal method parameters can contribute to poor peak shape, especially for high-boiling point compounds like trimellitates.

  • Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the trimellitate esters.[4] A temperature that is too low can lead to slow sample transfer to the column, causing tailing.[4] However, a temperature that is too high can cause thermal degradation of the analytes.[2]

  • Oven Temperature Program:

    • Initial Oven Temperature: A lower initial oven temperature can help to focus the analytes at the head of the column, leading to sharper peaks. This is especially important in splitless injection.[6]

    • Ramp Rate: A very slow ramp rate can sometimes lead to broader peaks. Conversely, a very fast ramp rate may not provide adequate separation.[7]

  • Injection Volume and Concentration: Injecting too large a volume or too concentrated a sample can overload the column, leading to peak fronting or tailing. If you suspect this, try diluting your sample.

Data Presentation: Illustrative Impact of Inlet Temperature on Peak Tailing

The following table provides an illustrative example of how the inlet temperature can affect the peak shape of a derivatized trimellitate. Actual results may vary depending on the specific analyte, GC system, and other method parameters.

Inlet Temperature (°C)Tailing Factor (Asymmetry)Peak Shape Description
2502.1Severe tailing
2801.5Moderate tailing
3001.2Good, symmetrical peak
3201.1Excellent, sharp peak

Tailing factor is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. Higher values indicate more tailing.

Mandatory Visualization

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Decision1 Are all peaks tailing? Start->Decision1 AllPeaksTailing Physical/Mechanical Issue Decision1->AllPeaksTailing Yes SpecificPeaksTailing Chemical Interaction Issue Decision1->SpecificPeaksTailing No CheckColumnInstallation Check Column Installation - Proper Cut - Correct Insertion Depth AllPeaksTailing->CheckColumnInstallation Primary Cause CheckInlet Inlet System Maintenance - Replace Liner - Replace Septum SpecificPeaksTailing->CheckInlet Most Common Cause CheckLeaks Check for Leaks - Inlet, Detector, Gas Lines CheckColumnInstallation->CheckLeaks If problem persists CheckCarrierGas Verify Carrier Gas Flow - Correct Flow Rate - Stable Flow CheckLeaks->CheckCarrierGas If problem persists Resolved Peak Shape Improved CheckCarrierGas->Resolved CheckColumnCondition Column Condition - Trim Column Inlet - Bake Out Column CheckInlet->CheckColumnCondition If problem persists OptimizeMethod Optimize GC Method - Inlet Temperature - Oven Program - Injection Volume CheckColumnCondition->OptimizeMethod If problem persists CheckDerivatization Verify Derivatization - Ensure Complete Reaction OptimizeMethod->CheckDerivatization If problem persists CheckDerivatization->Resolved

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of trimellitates?

A1: Trimellitic acid and its isomers are polar compounds with high boiling points due to the presence of carboxylic acid groups. These characteristics make them non-volatile and prone to strong interactions with the GC system, which would result in very broad, tailing peaks, or they may not elute from the column at all. Derivatization, typically by esterification (e.g., converting them to their trimethyl esters), replaces the acidic protons with less polar methyl groups.[8][9] This increases their volatility and thermal stability, making them suitable for GC analysis and improving peak shape.[5]

Q2: What type of GC column is best for analyzing trimellitate esters?

A2: The choice of column depends on the specific analytical goal. For general analysis of trimellitate esters, a mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point.[5] These columns provide good resolution and peak shape for a wide range of semi-volatile compounds. If you need to separate the positional isomers of trimellitates (e.g., trimethyl trimellitate, trimethyl hemimellitate, and trimethyl trimesate), a more polar column, such as one with a cyanopropyl-based stationary phase, will likely be required to achieve baseline separation.[5]

Q3: How often should I perform inlet maintenance?

A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections performed. For routine analysis with relatively clean samples, replacing the septum and liner every 100-200 injections is a good practice. However, if you are analyzing complex matrices or "dirty" samples, you may need to perform maintenance more frequently. It is recommended to monitor your peak shapes and baseline; a gradual increase in peak tailing is a strong indicator that inlet maintenance is required.

Q4: Can the solvent I use to dissolve my sample affect peak shape?

A4: Yes, the choice of solvent can impact peak shape, particularly in splitless injections. If the solvent is not compatible with the stationary phase of your column (e.g., a very polar solvent with a non-polar column), it can cause issues with peak focusing at the head of the column, leading to split or tailing peaks for early eluting compounds. It is best to choose a solvent that is compatible with your stationary phase and has a boiling point that is sufficiently different from your analytes of interest.

Q5: What is a "guard column" and can it help with peak tailing?

A5: A guard column is a short piece of deactivated fused silica (B1680970) tubing (typically 1-5 meters) that is placed between the inlet and the analytical column. Its purpose is to trap non-volatile residues and protect the analytical column from contamination. By preventing contaminants from reaching the analytical column, a guard column can extend the life of the column and help to maintain good peak shape, thus reducing the occurrence of peak tailing over time. It is a good practice to use a guard column when analyzing samples with complex matrices.

References

Minimizing color formation in trimethyl trimellitate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of trimethyl trimellitate (TMTM), with a specific focus on minimizing color formation.

Troubleshooting Guide: Minimizing Color Formation

High color in the final this compound product is a common issue that can often be traced back to specific steps in the synthesis and purification process. This guide provides a systematic approach to identifying and resolving the root causes of color formation.

Problem Potential Cause Recommended Solution
Yellow to brown color in the final product Oxidation: Reactants, intermediates, or the final product may be oxidizing at elevated reaction temperatures.Maintain an inert atmosphere (e.g., a nitrogen blanket) throughout the reaction and purification steps.[1][2]
High Reaction Temperature: Excessive heat can lead to thermal decomposition and the formation of colored byproducts.Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions that lead to color. A typical range is 60-160°C.[3]
Impure Raw Materials: The presence of impurities in the trimellitic anhydride (B1165640) can lead to colored byproducts.Use high-purity trimellitic anhydride. If the purity is a concern, consider a two-step synthesis process where the intermediate TMTM is purified before any subsequent reactions.[1]
Catalyst Choice: Some catalysts may promote side reactions that cause color formation.Consider using a non-acid, solid oxide catalyst, which has been shown to produce a lighter-colored product.[4] Titanate catalysts are also commonly used.
Product darkens during purification Thermal Degradation During Distillation: TMTM can degrade at its atmospheric boiling point.Purify the crude TMTM using vacuum distillation (rectification). This lowers the boiling point and minimizes thermal decomposition.[1][2]
Residual Acid Catalyst: Traces of acid catalyst can cause degradation at high temperatures during purification.Neutralize the crude product with a wash of a weak base, such as a sodium carbonate solution, before distillation.[1]
Ineffective color removal by purification Inadequate Purification Method: Simple distillation may not be sufficient to remove all color-causing impurities.For persistent color issues, consider treating the crude product with activated carbon or clay prior to distillation to adsorb color bodies.[5]
Co-distillation of Impurities: Some colored impurities may have boiling points close to that of TMTM.Employ fractional distillation (rectification) with a sufficient number of theoretical plates to achieve a good separation.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of color formation in this compound synthesis?

A1: The primary cause of color formation is often oxidation of the reactants, intermediates, or the final product at the high temperatures used during the esterification reaction.[1] Impurities in the starting materials and thermal degradation during synthesis or purification can also contribute significantly to color.

Q2: How can I prevent color formation during the reaction?

A2: To prevent color formation, it is crucial to maintain an inert atmosphere, typically by using a nitrogen blanket, throughout the synthesis process.[1][2] Using high-purity trimellitic anhydride and optimizing the reaction temperature to be as low as feasible while maintaining a reasonable reaction rate are also key preventive measures.

Q3: What is the most effective method for purifying crude this compound to remove color?

A3: Vacuum distillation, specifically rectification, is the most effective method for purifying crude TMTM and reducing its color.[3][5] This technique lowers the boiling point of the compound, preventing thermal decomposition that can lead to color formation. For highly colored products, a pre-treatment with activated carbon can be beneficial.[5]

Q4: Can the choice of catalyst influence the color of the final product?

A4: Yes, the catalyst can influence product color. While traditional acid catalysts are effective for esterification, non-acid solid oxide catalysts have been reported to yield products with a lighter color.[4] Titanate catalysts, such as tetraisopropyl titanate, are also commonly employed.

Q5: What is the "two-step synthesis" method, and how does it help in obtaining a low-color product?

A5: The two-step synthesis method involves first synthesizing this compound from trimellitic anhydride and methanol (B129727). This intermediate is then purified, typically by vacuum distillation, to obtain a high-purity, low-color TMTM. This purified intermediate is then used in subsequent reactions (e.g., transesterification to produce trioctyl trimellitate). This process is highly effective because it removes impurities and color bodies at the intermediate stage, leading to a much cleaner and lower-colored final product.[1][3][5]

Quantitative Data on Synthesis Parameters

While direct comparative data correlating specific reaction parameters to a quantitative color scale (e.g., APHA) for this compound is not extensively available in the public literature, the following table summarizes typical reaction conditions and their impact on product quality based on available information.

Parameter Typical Range/Value Effect on Color and Purity Reference
Reaction Temperature 60 - 160 °CLower temperatures generally result in less color formation but may require longer reaction times.[3]
Catalyst Titanate Esters, Solid OxidesSolid oxide catalysts may lead to a lighter colored product compared to some traditional acid catalysts.[4]
Catalyst Concentration ~0.3% by mass of anhydride (for titanates)Higher concentrations can increase reaction rate but may also promote side reactions leading to color.[6]
Atmosphere Inert (Nitrogen)Essential for preventing oxidation and minimizing color formation.[1][2]
Purification Method Vacuum Distillation (Rectification)Key for obtaining a high-purity, low-color number product.[3][5]
Final Product Color Colorless to YellowA low color number (e.g., 5-30 on a relevant scale) is achievable with optimized conditions.[5]

Experimental Protocols

Protocol 1: Synthesis of Low-Color this compound

Objective: To synthesize this compound from trimellitic anhydride and methanol with minimal color formation.

Materials:

  • Trimellitic anhydride (high purity)

  • Methanol (anhydrous)

  • Tetraisopropyl titanate (or other suitable catalyst)

  • Nitrogen gas

  • Sodium carbonate solution (5% w/v)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Nitrogen inlet

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a thermometer. Ensure a nitrogen inlet is in place to maintain an inert atmosphere.

  • Charging Reactants: Charge the flask with trimellitic anhydride and an excess of methanol.

  • Inerting: Purge the system with nitrogen for 15-20 minutes to remove any air. Maintain a gentle flow of nitrogen throughout the reaction.

  • Catalyst Addition: Add the tetraisopropyl titanate catalyst (approximately 0.3% by mass of the trimellitic anhydride) to the reaction mixture.[6]

  • Esterification: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or by measuring the acid value of the reaction mixture.

  • Cooling and Neutralization: Once the reaction is complete (typically when the acid value is sufficiently low), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst.

  • Washing: Wash the organic layer with deionized water to remove any salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and then filter.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation (rectification) to obtain a clear, colorless to pale yellow liquid.[3][5]

Protocol 2: Purification of Colored this compound using Activated Carbon

Objective: To decolorize a sample of this compound that has a high color value.

Materials:

  • Colored this compound

  • Activated carbon (powdered)

  • Suitable solvent (e.g., toluene (B28343) or methanol)

  • Filter aid (e.g., celite)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the colored this compound in a suitable solvent in the Erlenmeyer flask.

  • Activated Carbon Treatment: Add powdered activated carbon to the solution (typically 1-5% by weight of the TMTM).

  • Stirring: Stir the mixture at room temperature or with gentle heating for 30-60 minutes.

  • Filtration: Add a small amount of filter aid to the mixture and filter through a pad of celite in a Buchner funnel to remove the activated carbon.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the decolorized this compound.

  • Further Purification: If necessary, the decolorized TMTM can be further purified by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Trimellitic Anhydride + Methanol Reaction Esterification (60-160°C, N2 atm) Reactants->Reaction Catalyst Catalyst (e.g., Titanate) Catalyst->Reaction Crude_TMTM Crude Trimethyl Trimellitate Reaction->Crude_TMTM Neutralization Neutralization (e.g., Na2CO3 wash) Crude_TMTM->Neutralization Washing Water Wash Neutralization->Washing Drying Drying Washing->Drying Purification Vacuum Distillation (Rectification) Drying->Purification Final_Product Low-Color This compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of low-color this compound.

Troubleshooting_Logic Start High Color in Final Product? Check_Atmosphere Inert Atmosphere (N2) Used? Start->Check_Atmosphere Yes Check_Temp Reaction Temp. Optimized? Check_Atmosphere->Check_Temp Yes Implement_N2 Implement Nitrogen Blanket Check_Atmosphere->Implement_N2 No Check_Purity High-Purity Raw Materials? Check_Temp->Check_Purity Yes Optimize_Temp Lower Reaction Temperature Check_Temp->Optimize_Temp No Check_Purification Vacuum Distillation Performed? Check_Purity->Check_Purification Yes Source_High_Purity Source High-Purity Anhydride Check_Purity->Source_High_Purity No Use_Vacuum Use Vacuum Distillation Check_Purification->Use_Vacuum No Consider_Carbon Consider Activated Carbon Treatment Check_Purification->Consider_Carbon Yes

Caption: Troubleshooting logic for addressing high color in this compound synthesis.

References

Technical Support Center: Purification of Trimethyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the removal of unreacted methanol (B129727) from trimethyl trimellitate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted methanol from my this compound product?

Removing unreacted methanol is critical for several reasons. Firstly, this compound is often used as a high-purity intermediate in the synthesis of other compounds, such as tri(2-ethylhexyl) trimellitate (TOTM).[1][2] The presence of residual methanol can interfere with subsequent reactions, like transesterification, leading to lower yields and the formation of unwanted by-products. Secondly, achieving high purity is essential for accurate product characterization and to ensure the final material meets required specifications.[1]

Q2: What are the primary methods for removing residual methanol?

The most effective and widely used industrial method is vacuum distillation, often referred to as rectification.[1][3][4] This technique separates this compound from the more volatile methanol based on their different boiling points.[5] Additionally, a series of aqueous washes may be performed prior to distillation to remove the acid catalyst and other water-soluble impurities.[6][7]

Q3: How can I determine if all the methanol has been removed?

Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for quantifying residual methanol and other impurities in your final product.[5][8] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable.[5]

Q4: What are the main safety concerns when handling methanol and this compound?

Methanol is a flammable and toxic liquid.[9][10] All handling should be conducted in a well-ventilated area, preferably within a fume hood, and away from ignition sources.[10][11] Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.[11][12] this compound itself requires careful handling to avoid contact with skin, eyes, and clothing.[11] Always consult the Safety Data Sheet (SDS) for both substances before beginning any work.[9][10][11]

Q5: Can the this compound product decompose during purification?

While this compound is a relatively stable molecule, prolonged exposure to high temperatures during atmospheric distillation can lead to thermal degradation.[6] This is why vacuum distillation is the preferred method, as it significantly lowers the boiling point of the ester, allowing for effective separation from impurities without decomposition.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High residual methanol content in the final product after distillation. 1. Inefficient distillation column: The column may not have enough theoretical plates for a clean separation. 2. Vacuum pressure is too low (not a strong enough vacuum): This raises the boiling point of methanol, reducing the temperature differential with the product. 3. Distillation rate is too fast: This prevents proper equilibrium from being established in the column.[13]1. Use a packed distillation column (e.g., with Raschig rings or Vigreux indentations) to increase separation efficiency. 2. Ensure your vacuum pump can achieve and maintain the necessary low pressure. Check all seals and connections for leaks. 3. Reduce the heating rate to allow for a slow and controlled distillation.
Product discoloration (yellow or brown tint) after purification. 1. Oxidation: The product may have been exposed to air at high temperatures during synthesis or purification.[5] 2. Residual acid catalyst: Traces of the acid catalyst can cause degradation and color formation at high temperatures.[5]1. Perform the synthesis and distillation under an inert atmosphere, such as a nitrogen blanket, to prevent oxidation.[5][6] 2. Thoroughly neutralize the crude product with a base wash (e.g., dilute sodium carbonate solution) and wash with deionized water before distillation.[6][7]
Low yield of purified this compound. 1. Incomplete reaction: The initial esterification reaction did not go to completion. 2. Product loss during transfers: Significant material can be lost when moving between flasks and equipment.[14] 3. Product loss during aqueous washing: If the ester has some solubility in the aqueous phase, it can be lost during extractions.1. Monitor the initial reaction by measuring the acid value; continue the reaction until it reaches the target low level.[6] Using an excess of methanol can also drive the reaction to completion.[1] 2. Minimize transfers and rinse glassware with a small amount of an appropriate solvent to recover all the product. 3. Use a saturated brine solution for the final wash to decrease the solubility of the ester in the aqueous layer.[7]
Poor separation of layers during aqueous washing. 1. Formation of an emulsion: Vigorous shaking of the separatory funnel can create an emulsion that is slow to break.1. Gently invert the separatory funnel multiple times instead of shaking vigorously. 2. If an emulsion forms, allow the funnel to stand for an extended period. Adding a small amount of brine can also help break the emulsion.

Experimental Protocols

Protocol 1: Neutralization and Aqueous Wash of Crude this compound

Objective: To neutralize the acid catalyst and remove water-soluble impurities from the crude reaction mixture prior to distillation.

Materials:

  • Crude this compound reaction mixture

  • 5% (w/v) Sodium Bicarbonate (or Sodium Carbonate) solution

  • Deionized water

  • Saturated Sodium Chloride (brine) solution

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Allow the crude reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel of appropriate size.

  • Add the 5% sodium bicarbonate solution (approximately one-third of the volume of the crude product).

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure generated from CO2 evolution. Continue until gas evolution ceases.[15]

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Wash the organic layer with deionized water (2 x one-third volume), draining the aqueous layer each time.

  • Perform a final wash with the saturated brine solution to help remove residual water from the organic layer.[7]

  • Drain the organic (this compound) layer into a clean, dry flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the dried organic layer to remove the drying agent. The product is now ready for vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

Objective: To separate the pure this compound from residual methanol and other volatile impurities.

Materials:

  • Dried, crude this compound

  • Distillation glassware (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum pump with a pressure gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the distillation apparatus. Ensure all ground glass joints are properly sealed (a small amount of vacuum grease may be necessary).

  • Place the dried, crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to the vacuum pump. Slowly and carefully apply the vacuum.

  • Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.

  • The first fraction to distill will be the low-boiling unreacted methanol. Collect this in the receiving flask.

  • After the methanol has been removed, the temperature will rise. The pure this compound will then begin to distill. Collect this fraction in a separate, clean receiving flask.

  • Stop the distillation when only a small amount of high-boiling residue remains in the distillation flask.

  • Allow the apparatus to cool completely to room temperature before releasing the vacuum to prevent accidental flask implosion or product oxidation.

Quantitative Data Summary

The following table provides key data relevant to the purification process.

ParameterMethanolThis compound
Molecular Formula CH₄OC₁₂H₁₂O₆[1]
Molar Mass 32.04 g/mol 252.22 g/mol
Boiling Point (atm) 64.7 °C[16]~300-350 °C (decomposes)
Typical Distillation Pressure N/A<10 mmHg
Purity Target N/A>99%[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Workflow for this compound Synthesis and Purification Reactants Trimellitic Anhydride + Excess Methanol Reaction Esterification (Acid Catalyst, Heat) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Neutralize Neutralization & Wash (e.g., NaHCO3, Water, Brine) Crude->Neutralize Dry Drying (e.g., MgSO4) Neutralize->Dry Distill Vacuum Distillation Dry->Distill Methanol Waste: Methanol + Volatiles Distill->Methanol Low-boiling fraction Product Pure this compound Distill->Product High-boiling fraction

Caption: General synthesis and purification workflow.

Troubleshooting Logic

This diagram provides a decision-making path for troubleshooting common issues during purification.

G Troubleshooting Purification Issues Start Analyze Final Product CheckPurity Is Purity < 99%? Start->CheckPurity CheckColor Is Product Discolored? CheckPurity->CheckColor No Impure High Residual Methanol? CheckPurity->Impure Yes CheckYield Is Yield Low? CheckColor->CheckYield No Oxidation Oxidation Likely CheckColor->Oxidation Yes IncompleteRxn Incomplete Reaction? CheckYield->IncompleteRxn Yes GoodProduct Process Successful CheckYield->GoodProduct No ImproveDistill Improve Distillation: - Increase vacuum - Use packed column - Slow heating rate Impure->ImproveDistill Yes OtherImpurity Other Impurities Present? Impure->OtherImpurity No OtherImpurity->CheckColor No ImproveWash Improve Pre-Distillation Wash: - Ensure complete neutralization - Thorough water/brine washes OtherImpurity->ImproveWash Yes UseInert Use Inert Atmosphere (e.g., Nitrogen Blanket) Oxidation->UseInert DriveRxn Drive Reaction Further: - Use excess methanol - Monitor acid value IncompleteRxn->DriveRxn Yes IncompleteRxn->GoodProduct No

Caption: Decision tree for troubleshooting purification.

References

Addressing incomplete conversion in transesterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incomplete transesterification reactions.

Frequently Asked Questions (FAQs)

Q1: My transesterification reaction is incomplete. What are the common causes and how can I troubleshoot them?

Incomplete transesterification is a frequent issue that can stem from several factors related to your reactants, catalyst, or reaction conditions. Follow this troubleshooting guide to identify and resolve the root cause.

A logical first step is to analyze the purity of your reactants, particularly the oil or fat, as contaminants are a primary source of reaction failure.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reactants Reactant Issues cluster_catalyst Catalyst Issues cluster_conditions Condition Issues start Start: Incomplete Conversion check_reactants Step 1: Check Reactants (Oil/Fat & Alcohol) start->check_reactants reactant_issue High Free Fatty Acids (FFA)? Water Contamination? Impurities in Alcohol? check_reactants->reactant_issue check_catalyst Step 2: Check Catalyst catalyst_issue Incorrect Amount? Wrong Type for Feedstock? Deactivated? check_catalyst->catalyst_issue check_conditions Step 3: Check Reaction Conditions condition_issue Incorrect Molar Ratio? Inadequate Temperature? Insufficient Mixing or Time? check_conditions->condition_issue end_ok Problem Resolved reactant_solution Pre-treat with acid esterification. Dry reactants before use. Use anhydrous alcohol. reactant_issue->reactant_solution reactant_solution->check_catalyst catalyst_solution Optimize concentration (0.5-1.5% wt for base). Use acid catalyst for high FFA oil. Prevent exposure to air/moisture. catalyst_issue->catalyst_solution catalyst_solution->check_conditions condition_solution Use excess alcohol (e.g., 6:1). Maintain optimal temp (55-65°C). Ensure vigorous mixing for 1-2 hours. condition_issue->condition_solution condition_solution->end_ok

Caption: Troubleshooting workflow for incomplete transesterification.

Detailed Breakdown of Causes and Solutions:

  • Feedstock and Reactant Quality: The quality of your oil/fat and alcohol is critical.

    • High Free Fatty Acid (FFA) and Water Content: The presence of water and high levels of FFAs are major culprits, especially in base-catalyzed reactions.[1][2][3] Water can hydrolyze the triglycerides and esters, while FFAs react with base catalysts (like NaOH or KOH) to form soap.[4][5] This soap formation consumes the catalyst, reduces yield, and complicates the purification process by causing emulsions.[6] The presence of water has been shown to have a more significant negative effect than FFAs.[1][2]

      • Solution: For feedstocks with high FFAs (>1% w/w), a two-step acid-base catalyzed process is recommended.[7] First, use an acid catalyst (like sulfuric acid) to esterify the FFAs.[4][8] For water, ensure all reactants are as dry as possible; heating the oil before the reaction can help remove residual moisture.[9] For optimal results, water content should be below 0.1% and FFA content below 0.5%.[2][3][6]

    • Alcohol Purity: Ensure the use of anhydrous alcohol. Contaminants or water in the alcohol can interfere with the reaction and deactivate the catalyst.[4]

  • Catalyst Selection and Usage: The catalyst is essential for accelerating the reaction.

    • Incorrect Catalyst Type: Using a base catalyst with a high-FFA feedstock will lead to significant soap formation.[4]

      • Solution: Match the catalyst to the feedstock. Use an acid catalyst for high-FFA oils and a base catalyst for refined, low-FFA oils.[4]

    • Insufficient or Excessive Catalyst: Too little catalyst results in an incomplete and slow reaction.[4] Conversely, an excessive amount of a base catalyst can promote soap formation, leading to a decrease in yield.[10]

      • Solution: Accurately calculate and optimize the catalyst concentration. For base catalysts like NaOH or KOH, a concentration of 0.5-1.5% by weight of the oil is typical.[6][11]

    • Catalyst Deactivation: Catalysts can lose activity through various mechanisms.

      • Poisoning: Impurities in the feedstock, such as sulfur or water, can bind to the catalyst's active sites, rendering them inactive.[12][13]

      • Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[13][14]

      • Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the available surface area.[12][14]

      • Solution: Use high-quality feedstock, purify reactants, and operate within the recommended temperature range to prolong catalyst life.[4][13]

  • Reaction Conditions: The physical parameters of the reaction must be optimized.

    • Incorrect Alcohol-to-Oil Molar Ratio: Transesterification is a reversible reaction.[15] A stoichiometric ratio of 3:1 (alcohol to oil) is required, but an excess of alcohol is necessary to drive the reaction toward the products.[7]

      • Solution: A molar ratio of 6:1 is commonly used to maximize ester conversion.[6][11] However, excessive alcohol can complicate the separation of glycerol.[16]

    • Inadequate Temperature: Low temperatures slow the reaction rate.[4] Temperatures above the boiling point of the alcohol (e.g., ~65°C for methanol) can cause it to vaporize, reducing its availability in the reaction mixture.[17]

      • Solution: Maintain an optimal temperature, typically between 55-65°C for base-catalyzed reactions using methanol.[4][6]

    • Insufficient Mixing or Reaction Time: Transesterification involves two immiscible phases (oil and alcohol). Vigorous mixing is crucial to overcome this mass transfer limitation.[6] The reaction also needs sufficient time to reach completion.[16]

      • Solution: Ensure consistent and vigorous agitation throughout the reaction. Typical reaction times range from 1 to 2 hours.[6][16]

Q2: How do different reaction parameters quantitatively affect the final yield?

The interplay of catalyst concentration, molar ratio, temperature, and time significantly impacts the final product yield. The following tables summarize findings from various studies on different feedstocks.

Table 1: Effect of Catalyst Concentration on Biodiesel Yield

Feedstock Catalyst Catalyst Conc. (wt%) Temperature (°C) Time (min) Molar Ratio (Alcohol:Oil) Yield (%) Reference
Sunflower Oil KOH 1.0 60 180 6:1 98.6 [11]
Waste Scum KOH 1.2 75 30 N/A 96.7 [11]
Rice Bran NaOH 0.9 60 120 6:1 72.8 [11]
Beef Tallow NaOH 0.3 N/A >15 N/A Max Activity [1][2]

| Rapeseed Oil | KOH | 0.6 | 50 | 90 | N/A | Optimal |[18] |

Table 2: Effect of Methanol:Oil Molar Ratio on Biodiesel Yield

Feedstock Catalyst Catalyst Conc. (wt%) Temperature (°C) Time (min) Molar Ratio (Methanol:Oil) Yield (%) Reference
E. angustifolia Oil K-Methoxide 1.0 60 60 9:1 95 [11]
Karanja Oil Heterogeneous 5.0 65 60 12:1 >99 [11]
Used Frying Oil KOH 1.0 18 60 6:1 Optimal [19]

| Waste Frying Oil | N/A | 3.0 | 65 | 35 | 16:1 (by wt) | 96 |[19] |

Q3: How can I accurately monitor the progress and completion of my reaction?

Monitoring the conversion of triglycerides into fatty acid methyl esters (FAMEs) is essential. Gas Chromatography (GC) is the most common and reliable method.[20] Other techniques like NMR, HPLC, and FTIR can also be used.[20][21][22]

Experimental Workflow: Reaction Monitoring

AnalysisWorkflow reaction Transesterification Reaction Mixture sampling Take Aliquot (e.g., at t=0, 30, 60 min) reaction->sampling quench Quench Reaction (e.g., add acid) sampling->quench extract Extract FAMEs (e.g., with Hexane) quench->extract analyze Analyze via GC-FID extract->analyze data Quantify Conversion (% FAME) analyze->data

Caption: General workflow for monitoring reaction conversion via GC.

Q4: What is a standard protocol for analyzing my samples by Gas Chromatography (GC)?

Analyzing FAMEs by GC with a Flame Ionization Detector (GC-FID) is a standard method for quantifying biodiesel conversion.[23][24]

Detailed Protocol: GC-FID Analysis of FAMEs

This protocol provides a general guideline for the preparation and analysis of FAMEs from a transesterification reaction.

1. Sample Preparation (Esterification & Extraction)

This step converts the lipids in your reaction aliquot into volatile FAMEs suitable for GC analysis.

  • Objective: To prepare a clean sample of FAMEs in a volatile solvent.

  • Procedure:

    • Sampling: Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel.

    • Quenching: Immediately stop the reaction by adding a small amount of acid (e.g., HCl) to neutralize the base catalyst.

    • Esterification (if analyzing raw oil for comparison): For a starting oil sample, accurately weigh ~25-100 mg into a screw-cap tube.[25][26] Add 2 mL of methanolic HCl or 2N methanolic KOH followed by hexane (B92381).[25][26] Vortex vigorously for 30-60 seconds.[25]

    • Extraction: Add 1-3 mL of a nonpolar solvent like hexane or heptane (B126788) and 1-3 mL of water to the quenched reaction aliquot.[27] Vortex thoroughly for 30 seconds to extract the FAMEs into the organic layer.[27]

    • Phase Separation: Centrifuge the tube (e.g., 4000 rpm for 5 minutes) to achieve a clean separation between the upper organic layer (containing FAMEs) and the lower aqueous/glycerol layer.[24]

    • Collection: Carefully transfer the upper organic layer into a clean GC vial.[24][25]

2. GC-FID Instrument Conditions

These conditions are a starting point and may require optimization for your specific FAMEs mixture and instrument.

  • Instrument: Gas Chromatograph with FID.

  • Column: A polar capillary column is essential for separating FAMEs based on carbon chain length and degree of unsaturation.[25] Common phases include wax-type (e.g., Carbowax, FAMEWAX) or biscyanopropyl polysiloxane.[23]

    • Example Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[24][26]

  • Temperatures:

    • Injector: 220-250°C.[26]

    • Detector (FID): 250-285°C.[23]

    • Oven Program: Start at a lower temperature (e.g., 70-90°C), hold for 2-3 minutes, then ramp at 2-5°C/min to a final temperature of 210-240°C and hold for 5 minutes.[24][26] A slower ramp rate can improve the resolution of closely eluting peaks.[25]

  • Injection:

    • Volume: 1.0 µL.[26]

    • Mode: Split injection (e.g., split ratio 10:1 to 50:1).[26]

3. Data Analysis

  • Identification: Identify FAME peaks by comparing their retention times to those of a known FAME standard mix.

  • Quantification: Calculate the conversion percentage by integrating the peak areas of the identified FAMEs and comparing them to the total area of triglyceride, diglyceride, and monoglyceride peaks, or by using an internal standard method.

Q5: What is the underlying chemical reaction pathway?

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In biodiesel production, this involves reacting triglycerides (the primary component of fats and oils) with a short-chain alcohol (typically methanol) in the presence of a catalyst.

Reaction Pathway Diagram

ReactionPathway TG Triglyceride (Oil/Fat) Catalyst Catalyst (Acid or Base) MeOH 3x Methanol FAME 3x FAME (Biodiesel) Gly Glycerol Catalyst->FAME Catalyst->Gly

Caption: The overall transesterification reaction pathway.

The reaction proceeds in three reversible steps, where triglycerides are converted sequentially to diglycerides, monoglycerides, and finally to glycerol, releasing one FAME molecule at each step.[19]

References

Technical Support Center: Catalyst Deactivation and Regeneration in Trimellitate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during trimellitate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in trimellitate synthesis?

A1: The synthesis of trimellitates, such as trioctyl trimellitate (TOTM), typically involves esterification or transesterification reactions. Common catalysts used include:

  • Homogeneous Catalysts: Lewis acids like sulfuric acid and titanates (e.g., tetraisopropyl titanate, tetra-n-butyl titanate).[1][2][3][4][5]

  • Heterogeneous (Solid Acid) Catalysts: These are increasingly preferred to simplify post-treatment processes.[2] Examples include:

    • Ion-exchange resins (e.g., Amberlyst-15).[6]

    • Sulfonated carbon-based catalysts.[7]

    • Solid oxides like ZrO₂, TiO₂, SnO, NiO₂, and SiO₂.[2][3]

    • Immobilized ionic liquids.[8][9]

Q2: What are the primary causes of catalyst deactivation in this synthesis?

A2: Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity.[10] The main causes can be categorized as chemical, thermal, and mechanical:[10][11][12]

  • Chemical Deactivation:

    • Poisoning: Impurities in the feedstock (e.g., nitrogen-containing organics, sulfur compounds) can strongly bind to the active sites of the catalyst, rendering them inactive.[11][13][14][15] Metal ions present in the reactants can also deactivate catalysts like ion-exchange resins through ion exchange with the active H+ sites.[13]

    • Fouling: The deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can block pores and active sites.[12][13][14][15]

    • Leaching: The active components of the catalyst can dissolve or be washed away into the reaction medium. This is a known issue for some immobilized ionic liquids and sulfonated catalysts.[7][8]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the agglomeration of active metal particles or the collapse of the catalyst's pore structure, leading to a reduction in the active surface area.[12][15][16]

  • Mechanical Deactivation (Attrition): For solid catalysts in stirred reactors, mechanical stress can cause the particles to break down, leading to the loss of active material.[12][14]

Q3: How can I identify the cause of my catalyst's deactivation?

A3: A systematic approach using catalyst characterization techniques is crucial for identifying the root cause of deactivation.[11][12]

  • A sudden, sharp drop in activity often points to catalyst poisoning .[12]

  • A gradual decrease in performance over several cycles is typically indicative of fouling (coking) , thermal degradation , or leaching .[12][17]

Key analytical techniques include:

  • BET Surface Area Analysis: A reduction in surface area can indicate sintering or fouling.[11]

  • Elemental Analysis (XPS, EDX): Can detect the presence of poisons on the catalyst surface.[12]

  • Thermogravimetric Analysis (TGA): Can quantify the amount of coke deposited on the catalyst.[18]

  • Temperature-Programmed Desorption/Oxidation (TPD/TPO): Helps to characterize coke deposits.[12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Gradual decrease in reaction rate and product yield over multiple cycles. Fouling by organic byproducts or coke formation.[12]1. Implement a regeneration step involving calcination in the air to burn off carbonaceous deposits for solid catalysts.[12] 2. For ion-exchange resins, wash with appropriate solvents to remove adsorbed organics.[13] 3. Optimize reaction temperature to minimize byproduct formation.[12]
Sudden and significant drop in catalyst activity. Poisoning from impurities in the feedstock (e.g., trimellitic anhydride (B1165640), alcohol) or solvents.[12]1. Analyze the feedstock for potential poisons like sulfur or nitrogen compounds.[12] 2. Purify the feedstock before it enters the reactor.[12] 3. For ion-exchange resins deactivated by metal ions, perform an acid wash regeneration.[13]
Decreased catalyst performance after high-temperature operation. Thermal Degradation (Sintering) leading to reduced active surface area.[12][16]1. Operate the reaction at the lowest effective temperature. 2. Select a catalyst with higher thermal stability. 3. For some supported metal catalysts, regeneration via oxidation/reduction cycles may redisperse active sites.[19]
Loss of solid catalyst material in a slurry reactor. Mechanical Attrition or crushing of catalyst particles.[12][14]1. Use a catalyst with higher mechanical strength. 2. Reduce the agitation speed to minimize mechanical stress. 3. Consider switching to a fixed-bed reactor configuration.
Reduced activity of ion-exchange resin catalyst. Loss of acidic sites due to ion exchange with metal ions or neutralization by basic compounds.[13]1. Regenerate the resin by washing with a strong acid solution (e.g., H₂SO₄ or HCl) to restore the H+ ions.[13][20]

Quantitative Data on Catalyst Performance and Regeneration

The following table summarizes illustrative data on catalyst deactivation and regeneration from esterification reactions. Note that specific performance will vary based on the exact catalyst and reaction conditions.

Catalyst TypeReactionDeactivation ObservationRegeneration MethodRegeneration Efficiency/OutcomeReference
Carbon-based solid acid (S150-4) Oleic acid esterificationConversion dropped from 97.98% to 79.19% after four cycles.Not specified, but deactivation was attributed to sulfonic ester formation and sulfur leaching.-[7]
Amberlyst 70 (Solid Acid) Bio-oil esterificationDeactivated by metal ions, N-containing organics, and polymer deposition.Washing with solvents.Restored some catalytic activity, but not significantly.[13]
Amberlyst 70 (Solid Acid) Bio-oil esterificationDeactivated by metal ions, N-containing organics, and polymer deposition.Ion exchange in concentrated sulfuric acid.Significantly improved catalytic activity by removing most metal ions and N-containing organics.[13]
Ion-Exchange Resins General UseSaturation with impurities leading to performance decline.Chemical regeneration.Typically restores performance to an economically optimal level of 70-80%.[21]
Ni-based catalysts Biogas tri-reformingDeactivation by H₂S poisoning.Low-temperature oxidation.Ni/Ce-Al₂O₃ and Ni/Ce-Zr-Al₂O₃ catalysts almost recovered their initial activity.[22]

Experimental Protocols

Protocol 1: Regeneration of a Fouled Solid Acid Catalyst (e.g., Sulfonated Carbon) by Calcination

This protocol is for regenerating a solid catalyst deactivated by the deposition of coke or organic residues.[12]

  • Catalyst Recovery: After the reaction, recover the deactivated catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the catalyst thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove any adsorbed organic species. This helps to reduce the combustion temperature in the next step.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C for at least 4 hours to remove the solvent.

  • Calcination: Place the dried catalyst in a tube furnace. Heat under a slow flow of air or a diluted oxygen/nitrogen mixture. Gradually increase the temperature to 400-500 °C and hold for 2-4 hours to burn off the carbonaceous deposits.

  • Cooling: Cool the catalyst to room temperature under an inert gas flow (e.g., nitrogen) to prevent uncontrolled oxidation of the active sites.

  • Re-evaluation: Assess the activity of the regenerated catalyst using your standard reaction protocol to determine the effectiveness of the regeneration.

Protocol 2: Regeneration of an Ion-Exchange Resin Catalyst (Cationic Type)

This protocol describes the regeneration of a strong acid cation-exchange resin deactivated by ion exchange with metal cations or neutralization.[13][20]

  • Catalyst Recovery: Separate the resin beads from the reaction mixture by filtration.

  • Pre-washing (Optional): Flush the resin bed with deionized water to remove suspended solids and debris.[20] For heavy organic fouling, pre-clean with a 4-8% NaCl solution.[20]

  • Acid Treatment: Prepare a 5-10% solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[20] Pass the acid solution through the resin bed or stir the resin in the solution. The typical contact time is 30-60 minutes.[20] This process displaces the adsorbed cations (e.g., Na⁺, Ca²⁺) with H⁺ ions.

  • Rinsing: Rinse the resin thoroughly with deionized water until the effluent pH is neutral (typically pH 4-5 is acceptable).[20] This step is crucial to remove any excess acid.

  • Drying: Dry the regenerated resin as per the manufacturer's instructions, typically under vacuum at a moderate temperature.

  • Re-use: The regenerated resin is now ready for use in a subsequent synthesis reaction.

Visualizations

G Catalyst Deactivation and Regeneration Cycle cluster_deactivation Deactivation Mechanisms A Fresh, Active Catalyst B Use in Trimellitate Synthesis A->B Reaction C Deactivated Catalyst B->C Activity Loss Poisoning Poisoning Fouling Fouling (Coking) Sintering Sintering D Regeneration Process (e.g., Calcination, Acid Wash) C->D Treatment D->A Activity Restored

Caption: Logical workflow of the catalyst deactivation and regeneration cycle.

G Troubleshooting Workflow for Catalyst Deactivation Start Observe Decreased Catalyst Performance Q1 Nature of Deactivation? Start->Q1 A1_Gradual Gradual Decrease Q1->A1_Gradual Gradual A1_Sudden Sudden Drop Q1->A1_Sudden Sudden Cause_Fouling Suspect Fouling, Sintering, or Leaching A1_Gradual->Cause_Fouling Cause_Poisoning Suspect Poisoning A1_Sudden->Cause_Poisoning Action_Fouling Regenerate Catalyst (e.g., Calcination, Washing) & Optimize Temperature Cause_Fouling->Action_Fouling Action_Poisoning Analyze & Purify Feedstock Cause_Poisoning->Action_Poisoning End Problem Resolved Action_Fouling->End Action_Poisoning->End

Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to Trimellitate Plasticizers: Trimethyl Trimellitate (TMTM) vs. Trioctyl Trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Trimethyl trimellitate (TMTM) and Trioctyl trimellitate (TOTM), two key plasticizers in the trimellitate ester family. The selection of a plasticizer is critical in the formulation of polymers, directly impacting the final product's performance, durability, and biocompatibility—factors of utmost importance in medical devices, pharmaceutical packaging, and other sensitive applications. This document summarizes key performance data, outlines experimental protocols for evaluation, and illustrates the fundamental relationships between molecular structure and performance characteristics.

Introduction: The Role of Molecular Structure

Plasticizers are additives that increase the flexibility, or plasticity, of a material, most commonly a polymer like polyvinyl chloride (PVC).[1] Trimellitate esters are known for their high performance, particularly their low volatility and high thermal stability compared to conventional phthalate (B1215562) plasticizers.[2][3] The primary difference between TMTM and TOTM lies in their alkyl chains, which dictates their performance. TMTM, with its short methyl ester groups, has a significantly lower molecular weight than TOTM, which features longer, branched 2-ethylhexyl groups.[4][5] This structural difference is the foundation for their varying performance in permanence, efficiency, and thermal stability.

Quantitative Performance Data

The following tables summarize the physical and performance properties of TMTM and TOTM. Data for TOTM is well-documented in scientific literature and technical data sheets. However, specific, publicly available experimental data for TMTM's performance in PVC is limited; therefore, some values are inferred based on chemical principles and available information.

Table 1: Physical and Chemical Properties

PropertyThis compound (TMTM)Trioctyl Trimellitate (TOTM)
Chemical Name Trimethyl 1,2,4-benzenetricarboxylate[4]Tris(2-ethylhexyl) trimellitate[5]
CAS Number 2459-10-1[4]3319-31-1[5]
Molecular Formula C₁₂H₁₂O₆[4]C₃₃H₅₄O₆[5]
Molecular Weight ( g/mol ) 252.22[4]546.78[5]
Appearance Clear, colorless to yellow viscous liquid[4]Clear, viscous, colorless to pale yellow liquid[6]
Boiling Point (°C) ~335 (at 760 mmHg)[7]; 194 (at 12 mmHg)[4]~414 (at 760 mmHg)[5]
Density (g/mL at 25°C) ~1.261[4]~0.988 (at 20°C)[8]
Water Solubility 1.11 g/L at 20°C[4]Practically insoluble (1.8 ng/L at 25°C)[5]

Table 2: Performance Characteristics in PVC Formulations (Note: Performance data is typically dependent on the specific formulation, including concentration and other additives.)

Performance MetricThis compound (TMTM)Trioctyl Trimellitate (TOTM)
Plasticizer Efficiency Higher (Theoretically, due to lower MW)Lower (Requires higher concentrations for same softness)[9][10]
Hardness (Shore A/D) Data not availableAn increase in TOTM leads to a decrease in hardness[11]
Tensile Strength Data not availableGenerally decreases with increasing concentration[12]
Elongation at Break (%) Data not availableData available in specific formulations[9]
Volatility (Weight Loss %) Higher than TOTM (Inferred due to lower MW)Very Low (<1% weight loss, 24h @ 130°C)[9]
Migration Resistance Lower than TOTM (Inferred due to lower MW)Excellent; migration is significantly lower than DEHP[13][14]
Extraction Resistance Lower than TOTM (Inferred due to lower MW)Excellent resistance to soapy water and oils[15]
Thermal Stability Good[7]Excellent[6]
Analysis of Performance

Permanence (Volatility and Migration)

Permanence is a critical factor for plasticizers in medical and pharmaceutical applications, as loss of the plasticizer can lead to material embrittlement and contamination of the surrounding environment.[1] Due to its significantly higher molecular weight and long, entangled alkyl chains, TOTM exhibits exceptionally low volatility and superior resistance to migration and extraction .[2][16] Experimental studies have shown that TOTM's migration into blood from PVC tubing is approximately 350 times lower than that of the common phthalate plasticizer DEHP.[13][14]

Conversely, TMTM , with its much lower molecular weight, is expected to be more volatile and more susceptible to migration and extraction.[4] While noted for having low volatility compared to other small esters, it cannot match the permanence of high-molecular-weight plasticizers like TOTM.[7]

Thermal Stability

Both TMTM and TOTM are derived from a stable aromatic core, granting them good thermal stability.[7][11] However, TOTM's higher molecular weight contributes to its superior performance at elevated temperatures, making it the preferred choice for applications like high-temperature wire and cable insulation and automotive interiors.[3][16]

Plasticizing Efficiency

Plasticizer efficiency refers to the concentration of plasticizer required to achieve a desired level of flexibility. Generally, lower molecular weight plasticizers are more efficient.[17] Therefore, it can be inferred that TMTM is a more efficient plasticizer than TOTM , meaning less TMTM would be required to achieve the same hardness reduction. However, this increased efficiency comes at the cost of reduced permanence.[9][10]

Biocompatibility and Toxicological Profile

For drug development and medical device professionals, the toxicological profile of a plasticizer is paramount. High molecular weight trimellitates are generally considered to have a favorable safety profile.

Trioctyl Trimellitate (TOTM): Extensive studies have been conducted on TOTM, and it is often used as a safer alternative to DEHP in medical devices.[4][18] It exhibits low toxicity and is not classified as a carcinogen.[8] Studies on its biological effects suggest that while it may have some minor receptor-mediated activity, it is considered a viable and safer alternative for plasticizing medical devices.[18] The primary concern with any plasticizer is its potential to leach; TOTM's extremely low migration rate significantly mitigates this risk.[13][14]

This compound (TMTM): Specific biocompatibility and in-depth toxicological data for TMTM are limited in public literature. As a trimellitate ester, it is expected to have low toxicity.[14][19] However, its higher potential for migration compared to TOTM means that for any given application, the leached amount would likely be higher, necessitating a thorough risk assessment for direct contact applications in the medical or pharmaceutical fields. TMTM is used as a co-monomer in the production of some thermoplastic elastomers intended for food contact, suggesting it can be used safely in certain regulated applications.[16]

Visualizations

Structure-Property Relationship

The following diagram illustrates the fundamental relationship between the molecular structure of the plasticizers and their key performance characteristics.

G cluster_structure Molecular Structure cluster_properties Performance Properties MW Molecular Weight AlkylChain Alkyl Chain Length Permanence Permanence MW->Permanence higher MW (TOTM) = higher ThermalStability Thermal Stability MW->ThermalStability higher MW (TOTM) = higher Volatility Volatility / Migration AlkylChain->Volatility shorter chain (TMTM) = higher Efficiency Plasticizing Efficiency AlkylChain->Efficiency shorter chain (TMTM) = higher Volatility->Permanence inversely related Efficiency->Permanence often a trade-off

Caption: Relationship between plasticizer molecular structure and key performance properties.

Experimental Workflow for Plasticizer Evaluation

This diagram outlines a typical workflow for the comparative evaluation of plasticizers in a polymer formulation.

G cluster_testing Performance Testing start Define Polymer Formulation (e.g., PVC + Plasticizer at X phr) compound Compounding (e.g., Two-Roll Mill / Extruder) start->compound prepare Specimen Preparation (e.g., Compression Molding) compound->prepare condition Conditioning (ASTM D618) prepare->condition mechanical Mechanical Testing (ASTM D412, D2240) condition->mechanical thermal Thermal Analysis (TGA, DSC) condition->thermal permanence Permanence Testing (ASTM D1203, ISO 6427) condition->permanence analyze Data Analysis & Comparison mechanical->analyze thermal->analyze permanence->analyze

Caption: Standard experimental workflow for evaluating and comparing plasticizer performance.

Detailed Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate plasticizer performance.

5.1. Mechanical Properties Testing

  • Tensile Strength and Elongation (ASTM D412): This test determines the tensile properties of thermoset rubbers and thermoplastic elastomers.

    • Specimen Preparation: Dumbbell-shaped test specimens are cut from compression-molded sheets of the plasticized polymer.

    • Procedure: Specimens are placed in the grips of a universal testing machine (tensile tester). The sample is pulled at a constant rate (e.g., 500 mm/min) until it fails.

    • Data Acquired:

      • Tensile Strength: The maximum stress applied during the stretching of the specimen.

      • Ultimate Elongation: The elongation at the moment of rupture.

  • Hardness (ASTM D2240): This method measures the indentation hardness of materials using a durometer.

    • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. Thinner samples can be stacked.

    • Procedure: A durometer (typically Shore A or Shore D scale for plasticized polymers) is pressed firmly against the specimen. The hardness value is read within one second of firm contact.

    • Data Acquired: A dimensionless hardness value, which indicates the material's resistance to indentation.

5.2. Permanence Testing

  • Volatility (ASTM D1203): This test measures the mass loss of plasticizers from a plastic material upon heating.

    • Specimen Preparation: Circular discs of the plasticized material are cut to a specific diameter.

    • Procedure: The initial weight of the specimen is recorded. It is then placed in a circulating air oven for a specified time and temperature (e.g., 24 hours at 130°C). After heating, the specimen is cooled in a desiccator and reweighed.

    • Data Acquired: The percentage of weight loss, which corresponds to the amount of volatilized plasticizer.

  • Extraction Resistance (ISO 6427): This standard specifies methods for determining the matter extractable from plastics by organic solvents.

    • Specimen Preparation: A test portion of the plasticized material is weighed and placed in an extraction thimble.

    • Procedure: The thimble is placed in a Soxhlet extraction apparatus. The material is extracted with a specified solvent (e.g., hexane (B92381) to simulate oily contact) for a defined period.

    • Data Acquired: The amount of extracted matter is determined by weighing the residue after evaporating the solvent from the extraction flask. The result is expressed as a percentage of the original sample mass.

5.3. Thermal Stability Testing

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

    • Procedure: A small, accurately weighed sample of the plasticizer or plasticized polymer is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • Data Acquired: A TGA curve showing mass loss versus temperature. From this, the onset decomposition temperature (the point at which significant weight loss begins) can be determined, providing a measure of thermal stability.

Conclusion and Recommendations

The choice between this compound (TMTM) and Trioctyl trimellitate (TOTM) is a classic trade-off between plasticizing efficiency and permanence.

  • Trioctyl Trimellitate (TOTM) is the superior choice for applications where long-term durability, high-temperature resistance, and minimal plasticizer migration are critical. Its high molecular weight ensures it remains within the polymer matrix, making it ideal for medical devices, automotive interiors, and wire and cable insulation where safety and reliability are paramount.[3][13][16]

  • This compound (TMTM) , due to its lower molecular weight, likely offers higher plasticizing efficiency. It is primarily used as a monomer or co-monomer in polymer synthesis and may be suitable for applications where high permanence is not the primary concern and improved processing is desired.[7][16] However, for sensitive applications such as medical devices or drug-contact materials, the lack of extensive, publicly available data on its migration and biocompatibility warrants a cautious approach and necessitates rigorous, application-specific testing.

For researchers and drug development professionals, the data strongly supports the use of TOTM in applications requiring high safety and stability. The significantly lower potential for leaching and its well-documented toxicological profile provide a higher degree of confidence for use in materials that may have direct or indirect patient contact.

References

A Comparative Analysis of Trimellitate Esters in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Trimellitate Ester Performance

The selection of an appropriate plasticizer is a critical determinant of performance and stability in polymer formulations. As the demand for high-performance, durable, and safe materials continues to grow across various industries, including medical devices, wire and cable insulation, and automotive interiors, a thorough understanding of plasticizer characteristics is paramount. This guide provides a comprehensive comparative analysis of trimellitate esters, a class of plasticizers renowned for their low volatility, high thermal stability, and excellent resistance to extraction.

This publication offers an objective comparison of common trimellitate esters—Trioctyl Trimellitate (TOTM), Tri(isononyl) Trimellitate (TINTM), and Tri(isodecyl) Trimellitate (TIDTM)—against widely used conventional plasticizers such as phthalates and terephthalates. The information presented is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for their specific applications.

Comparative Performance Data

The efficacy of a plasticizer is evaluated based on its ability to impart flexibility, its permanence within the polymer matrix, and its stability under various environmental stresses. The following tables summarize key performance indicators for several trimellitate esters in comparison to other common plasticizers in a typical Polyvinyl Chloride (PVC) formulation.

Table 1: Mechanical Properties of PVC Plasticized with Various Esters

PropertyTest MethodTOTMTINTMTIDTMDEHP (Phthalate)DINP (Phthalate)DOTP (Terephthalate)
Tensile Strength (MPa) ASTM D228420.519.819.2~23-25~22-24~24-26
Elongation at Break (%) ASTM D2284350370385~300-350~350-400~350-400
Shore D Hardness ASTM D2240555250~58-62~55-60~57-61

Note: Values are typical and can vary based on the specific formulation and processing conditions. Data compiled from multiple sources for comparative purposes.

Table 2: Physical and Thermal Properties of Various Plasticizers

PropertyTest MethodTOTMTINTMTIDTMDEHP (Phthalate)DINP (Phthalate)DOTP (Terephthalate)
Volatility (Weight Loss %, 24h @ 130°C) ASTM D12030.50.40.3HighModerateModerate
Molecular Weight ( g/mol ) -546.8~589~631390.6~418390.6
High-Temperature Performance -ExcellentExcellentExcellentModerateModerateGood
Low-Temperature Flexibility -GoodGoodGoodGoodExcellentGood
Migration Resistance -ExcellentExcellentExcellentPoorModerateGood

Note: Lower volatility (weight loss) indicates better permanence and performance at elevated temperatures. Data compiled from multiple sources for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized ASTM standards.

ASTM D2284: Standard Test Method for Acidity of Formaldehyde Solutions

While the title of this standard seems specific, the principles of tensile testing outlined within it are broadly applied to plasticized polymers to determine their tensile strength and elongation.

Objective: To determine the tensile properties of plasticized PVC films, providing insights into the plasticizer's efficiency in imparting flexibility and strength.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the plasticized PVC sheet according to the dimensions specified in the standard.

  • Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Tensile Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of crosshead movement until the specimen ruptures.

    • Record the force and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress applied to the specimen before it breaks.

    • Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of rupture.

ASTM D1203: Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods

Objective: To determine the weight loss of a plasticizer from a PVC sample when exposed to heat, indicating its volatility and permanence.

Methodology:

  • Specimen Preparation: Prepare circular PVC discs of a specified diameter and thickness containing a known concentration of the plasticizer.

  • Initial Measurement: Accurately weigh the conditioned specimens.

  • Procedure (Method A - Direct Contact):

    • Place the specimen in a container and surround it with activated carbon.

    • Place the container in a calibrated oven at a specified temperature (e.g., 130°C) for a set duration (e.g., 24 hours).

  • Final Measurement:

    • Remove the specimen from the oven and cool it to room temperature in a desiccator.

    • Carefully clean any adhering carbon from the specimen and re-weigh it.

  • Calculation: The volatile loss is calculated as the percentage difference between the initial and final weights.

ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness

Objective: To measure the indentation hardness of plasticized PVC, which provides an indication of the plasticizer's softening efficiency.

Methodology:

  • Specimen Preparation: Use a flat, smooth, and uniform specimen with a minimum thickness of 6 mm. Multiple layers may be stacked to achieve the required thickness.

  • Conditioning: Condition the specimens under standard laboratory conditions as per ASTM D2284.

  • Measurement:

    • Place the specimen on a hard, flat surface.

    • Press the durometer foot firmly and parallel to the surface of the specimen.

    • The reading is taken immediately (within one second) after the presser foot is in firm contact with the specimen.

    • Multiple readings are taken at different locations on the specimen and the average is reported.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Trimellitate_Esters cluster_reactants Reactants cluster_process Esterification Process cluster_products Products & Byproducts Trimellitic Anhydride Trimellitic Anhydride Reactor Reactor Trimellitic Anhydride->Reactor Alcohol (e.g., 2-Ethylhexanol) Alcohol (e.g., 2-Ethylhexanol) Alcohol (e.g., 2-Ethylhexanol)->Reactor Heat & Agitation Heat & Agitation Reactor->Heat & Agitation Reaction Conditions Catalyst (e.g., Acid Catalyst) Catalyst (e.g., Acid Catalyst) Catalyst (e.g., Acid Catalyst)->Reactor Trimellitate Ester (e.g., TOTM) Trimellitate Ester (e.g., TOTM) Heat & Agitation->Trimellitate Ester (e.g., TOTM) Forms Water Water Heat & Agitation->Water Byproduct (removed)

Caption: Synthesis pathway for trimellitate esters via direct esterification.

Caption: Mechanism of action of trimellitate esters as plasticizers in PVC.

Experimental_Workflow_Plasticizer_Evaluation cluster_testing Performance Testing Start Start PVC_Formulation Prepare PVC Formulation (with Plasticizer) Start->PVC_Formulation Molding Mold PVC Sheets PVC_Formulation->Molding Specimen_Preparation Prepare Test Specimens Molding->Specimen_Preparation Conditioning Condition Specimens (Temp & Humidity) Specimen_Preparation->Conditioning Tensile_Test Tensile Test (ASTM D2284) Conditioning->Tensile_Test Hardness_Test Hardness Test (ASTM D2240) Conditioning->Hardness_Test Volatility_Test Volatility Test (ASTM D1203) Conditioning->Volatility_Test Data_Analysis Analyze and Compare Data Tensile_Test->Data_Analysis Hardness_Test->Data_Analysis Volatility_Test->Data_Analysis Conclusion Draw Conclusions on Plasticizer Performance Data_Analysis->Conclusion End End Conclusion->End

Caption: Standardized workflow for the comparative evaluation of plasticizers.

A Comparative Guide to Validating the Purity of Synthesized Trimethyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like trimethyl trimellitate is a critical step for the reliability and reproducibility of experimental results. This compound, the trimethyl ester of trimellitic acid, is a key intermediate in the synthesis of various plasticizers, polymers, and other specialty chemicals.[1] This guide provides a comprehensive comparison of analytical methods for validating its purity, complete with experimental data and detailed protocols.

The primary impurity of concern during the synthesis of this compound is often the presence of unreacted starting materials, such as trimellitic anhydride (B1165640) or trimellitic acid, and byproducts from incomplete esterification.[2][3] The analytical techniques detailed below are adept at separating and quantifying these potential contaminants.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of potential impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques for the purity assessment of this compound.[2]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on volatility, with mass-based identification and quantification.Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.
Derivatization Often required for acidic impurities to increase volatility (e.g., methylation).[2]Required for acidic impurities to increase volatility and enable GC analysis.[4]Generally not required, allowing for direct analysis.[5]
Specificity Good, but may not differentiate between isomers or compounds with similar retention times.[6]Excellent, provides structural information for impurity identification.[4]Good, differentiates based on polarity; specificity can be enhanced with diode array detection.[5]
Limit of Detection (LOD) Estimated at 2 µg per sample for the derivatized acid.[6][7]0.31 µg/mL for derivatized trimellitic anhydride.[4][5]Not explicitly stated for this compound, but comparable to GC-MS for related compounds.[5]
Limit of Quantitation (LOQ) Reliably quantifiable at low µg levels.[5]0.93 µg/mL for derivatized trimellitic anhydride.[4][5]Not explicitly stated, but typically in the low µg/mL range.
Linearity Good over a defined concentration range (e.g., 19 to 96 µg per sample for related analytes).[5]Excellent, with correlation coefficients often >0.99.Excellent, with correlation coefficients typically >0.99.
Precision High, with relative standard deviations typically below 10%.[7][8]High, with relative standard deviations often below 15%.[4]High, with low relative standard deviations for replicate measurements.
Workflow for Purity Validation

A systematic workflow ensures a thorough and reliable assessment of purity. This typically involves an initial spectroscopic analysis for structural confirmation, followed by chromatographic techniques for separation and quantification of the main component and any impurities.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity Assessment cluster_results Final Purity Determination Synthesized_Product Synthesized This compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, FTIR) Synthesized_Product->Spectroscopic_Analysis Structural Confirmation HPLC_Analysis HPLC-UV Analysis (Quantitative) Spectroscopic_Analysis->HPLC_Analysis Purity Screening GC_Analysis GC-FID/MS Analysis (Quantitative & Identification) Spectroscopic_Analysis->GC_Analysis Impurity Profiling Data_Analysis Data Analysis & Comparison HPLC_Analysis->Data_Analysis GC_Analysis->Data_Analysis Purity_Report Final Purity Report (>95% Typical) Data_Analysis->Purity_Report Quantification

Caption: A typical workflow for validating the purity of synthesized this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the analysis of this compound and its potential impurities.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is adapted from established procedures for analyzing trimellitic anhydride and its derivatives.[6][8] It is suitable for quantifying this compound and can be adapted to measure acidic impurities after derivatization.

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID).

  • Sample Preparation (for acidic impurities) :

    • Accurately weigh the sample and dissolve it in methanol.

    • Evaporate the solvent to dryness.

    • Add 125 µL of boron trifluoride/methanol (BF₃/methanol) and heat at approximately 97°C for 20 minutes to convert any trimellitic acid to this compound.[5]

    • After cooling, add a mixture of pyridine, diethyl ether, and pentane (B18724) to precipitate the BF₃ adduct.[6]

    • Allow the precipitate to settle and inject the supernatant into the GC.

  • GC Conditions :

    • Column : Stainless steel, 60/80 mesh Tenax-GC (e.g., 9 ft x 2-mm).[8]

    • Carrier Gas : Helium at a flow rate of 35 mL/min.[8]

    • Temperatures :

      • Injector: 315°C[8]

      • Detector: 325°C[8]

      • Oven Program: Isothermal at 250°C for 2 minutes, then ramp at 16°C/min to 310°C and hold for 4 minutes.[8]

    • Injection Volume : 5 µL[8]

  • Quantification : Create a calibration curve using standard solutions of high-purity this compound. Purity is determined by comparing the peak area of the analyte in the sample to the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a powerful technique for separating this compound from non-volatile or thermally labile impurities without the need for derivatization.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Sample Preparation :

    • Accurately weigh the this compound sample.

    • Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

    • Mobile Phase : A gradient of acetonitrile and water containing 0.1% phosphoric acid is often effective.[2]

    • Flow Rate : 1.0 mL/min.[2]

    • Detection : UV at 254 nm.[2]

    • Injection Volume : 10 µL.[2]

  • Quantification : Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all observed peaks. For higher accuracy, use a certified reference standard to create a calibration curve.

Spectroscopic Confirmation (NMR and FTIR)

While chromatographic methods provide quantitative purity data, spectroscopic techniques are invaluable for confirming the chemical structure of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR should be performed to confirm the molecular structure. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number of carbon signals, should be consistent with the structure of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum should show characteristic absorption bands for the ester carbonyl groups (typically around 1720-1740 cm⁻¹) and the aromatic ring. The absence of a broad hydroxyl (-OH) peak from carboxylic acid impurities is a good indicator of high purity.[9]

References

A Comparative Performance Analysis: Trimethyl Trimellitate vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a plasticizer is a critical determinant in the final properties and performance of flexible polymer products, particularly in sensitive applications such as medical devices and pharmaceutical packaging. With increasing scrutiny on the safety of traditional phthalate (B1215562) plasticizers, there is a growing demand for high-performance alternatives. This guide provides an objective comparison of trimethyl trimellitate plasticizers, primarily represented by trioctyl trimellitate (TOTM), against common phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), focusing on key performance indicators supported by experimental data.

Trimethyl trimellitates, and specifically TOTM, are high-molecular-weight plasticizers known for their low volatility and high permanence.[1] In contrast, phthalates such as DEHP are widely used general-purpose plasticizers recognized for their cost-effectiveness and good all-around performance in flexible PVC.[2] This comparison will delve into their relative performance in terms of mechanical properties, thermal stability, migration resistance, and toxicological profiles.

Quantitative Performance Data

The following tables summarize key performance data for TOTM in comparison to various phthalate plasticizers, primarily DEHP.

Table 1: Mechanical Properties of Plasticized PVC

PropertyThis compound (TOTM)Phthalates (DEHP, DINP, etc.)Test Method
Shore A Hardness ~80 - 85 (at 67 phr)[3]~78 - 83 (DOTP at 67 phr)[3], ~77 - 82 (DINCH at 67 phr)[3]ASTM D2240
Tensile Strength Decreases with increasing concentration[3]. Generally good, though can be slightly lower than DEHP in some formulations[4].High tensile strength, often used as a benchmark[4].ASTM D412
Elongation at Break (%) Increases with increasing concentration[3]. Exhibits a gradual reduction after exposure to radiation[4].High, provides good flexibility. Shows a sharp reduction after irradiation[4].ASTM D412

phr: parts per hundred resin

Table 2: Thermal Stability and Volatility

PropertyThis compound (TOTM)Phthalates (DEHP, DINP)Test Method
Degradation Temperature (TGA) High[3]Moderate to High[3]Thermogravimetric Analysis (TGA)
Volatility (Weight Loss %) Very Low (< 18% at 7 days @ 100°C)[3]Low to Moderate (~22.5% for DOTP, ~26% for DINCH at 7 days @ 100°C)[3]ASTM D1203
High-Temperature Performance Excellent, maintains flexibility and electrical properties under thermal stress due to high boiling point (414 °C) and low vapor pressure[2].More prone to volatilization in high-temperature environments[2].N/A

Table 3: Migration and Extraction Resistance

PropertyThis compound (TOTM)Phthalates (DEHP)Test Method
Leaching from Medical Tubing (in blood/simulants) Significantly lower than DEHP (by a factor of approx. 350 in one study)[5][6].High migration potential[5][6].High-Performance Liquid Chromatography (HPLC)
Extraction in Soapy Water Least extractable among many plasticizers[7].Higher extraction rates compared to TOTM[7].Immersion/Extraction Studies
Extraction in Mineral Oil Functions well, second to polymeric plasticizers[7].Higher extraction rates compared to TOTM[7].Immersion/Extraction Studies

Table 4: Toxicological Profile Summary

AspectThis compound (TOTM)Phthalates (DEHP)
General Toxicity Considered to have a more favorable toxicological profile than DEHP[8].Identified as a reproductive and developmental toxicant[9].
Hepatotoxicity Can induce hepatotoxicity, affecting the cell cycle, metabolic processes, and oxidative activity[10].Known to cause hepatotoxicity, including inflammation, necrosis, and fibrosis[11].
Endocrine Disruption Limited data, but some studies suggest potential interference with endocrine function, specifically glucocorticoid and androgen signaling[12].Well-documented endocrine disruptor with anti-androgenic and estrogenic effects[9].

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison guide are provided below.

Mechanical Properties Testing

1. Shore A Hardness (ASTM D2240)

  • Objective: To determine the indentation hardness of the plasticized PVC.

  • Methodology: A specified indenter is forced into the material under a specified force. The indentation depth is converted to a Shore A hardness value on a scale of 0 to 100. The reading is typically taken within one second of firm contact.

2. Tensile Strength and Elongation at Break (ASTM D412)

  • Objective: To evaluate the tensile (tension) properties of the plasticized PVC.

  • Methodology: A dumbbell-shaped specimen is stretched at a constant rate until it breaks. The force at break is used to calculate the tensile strength, and the change in length is used to determine the elongation at break.

Thermal Stability and Volatility Testing

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability of the plasticized PVC.

  • Methodology: A small sample of the material is heated in a controlled atmosphere at a constant rate. The weight of the sample is continuously monitored as a function of temperature. The temperature at which significant weight loss occurs is an indicator of thermal degradation.

2. Volatility (ASTM D1203)

  • Objective: To determine the volatile loss from the plasticized PVC.

  • Methodology: A specimen of the plastic is placed in direct contact with activated carbon (Method A) or in a wire cage to prevent direct contact (Method B) at a specified temperature for a set duration. The weight loss of the specimen is then measured.

Migration and Extraction Testing

1. Leaching from Medical Tubing (based on HPLC)

  • Objective: To quantify the amount of plasticizer that leaches from medical tubing into a liquid.

  • Methodology: The medical tubing is filled with or immersed in a relevant fluid (e.g., blood, saline, or a simulant like an ethanol/water mixture) for a specified time under controlled conditions. The fluid is then collected, and the concentration of the leached plasticizer is determined using High-Performance Liquid Chromatography (HPLC).

Toxicological Testing

1. In Vitro Cytotoxicity Assay on Hepatocytes

  • Objective: To assess the direct toxic effect of the plasticizers and their metabolites on liver cells.

  • Methodology: Isolated rat or human hepatocytes are incubated with various concentrations of the plasticizer or its metabolites for a defined period (e.g., 3 hours). Cell viability is then assessed using methods such as the trypan blue exclusion test or by measuring the release of lactate (B86563) dehydrogenase (LDH).

2. Hydrogen Peroxide Production Assay

  • Objective: To measure the induction of oxidative stress in hepatocytes.

  • Methodology: Following exposure of hepatocytes to the test compounds, the production of hydrogen peroxide (H₂O₂) is measured. This can be done using various colorimetric or fluorometric assays that rely on the reaction of H₂O₂ with a specific probe.

Visualizations

Experimental Workflow for Plasticizer Performance Comparison

G cluster_formulation 1. Formulation cluster_processing 2. Processing cluster_testing 3. Performance Testing A PVC Resin D Compounding A->D B Plasticizer (TMTM, Phthalates) B->D C Additives (Stabilizers, etc.) C->D E Molding/Extrusion D->E F Mechanical (Hardness, Tensile) E->F G Thermal (TGA, Volatility) E->G H Migration (Leaching) E->H I Toxicological (Cytotoxicity) E->I J 4. Data Analysis & Comparison F->J G->J H->J I->J

Caption: A generalized workflow for the comparative performance evaluation of plasticizers in PVC.

Comparative Signaling Pathways in Hepatotoxicity

G cluster_dehp DEHP-Induced Hepatotoxicity cluster_totm TOTM-Induced Hepatotoxicity DEHP DEHP MEHP MEHP (Metabolite) DEHP->MEHP ROS ↑ Reactive Oxygen Species MEHP->ROS PPARa PPARα Activation MEHP->PPARa Inflammation ↑ Inflammation (NF-κB pathway) ROS->Inflammation Lipid Lipid Metabolism Dysregulation PPARa->Lipid Apoptosis Hepatocyte Apoptosis Inflammation->Apoptosis Lipid->Apoptosis TOTM TOTM Metabolites Metabolites TOTM->Metabolites CellCycle Cell Cycle Alteration Metabolites->CellCycle OxidativeStress Oxidative Stress Metabolites->OxidativeStress LipidMetabolism Lipid Metabolism Alteration Metabolites->LipidMetabolism AndrogenGlucocorticoid Androgen & Glucocorticoid Signaling Bias Metabolites->AndrogenGlucocorticoid Hepatotoxicity Hepatotoxicity CellCycle->Hepatotoxicity OxidativeStress->Hepatotoxicity LipidMetabolism->Hepatotoxicity AndrogenGlucocorticoid->Hepatotoxicity

Caption: A simplified comparison of signaling pathways implicated in DEHP and TOTM hepatotoxicity.

Conclusion

The selection between this compound and phthalate plasticizers is a multifaceted decision that requires careful consideration of performance, safety, and application-specific requirements. The experimental data strongly suggests that TOTM is a superior plasticizer for applications demanding long-term stability, high-temperature resistance, and minimal migration.[1] Its lower volatility and significantly reduced leaching potential make it a compelling alternative to DEHP, especially in medical devices and other applications where patient safety is paramount.[5][6]

While the initial cost of TOTM may be higher than that of conventional phthalates, a comprehensive cost-benefit analysis should account for the long-term performance, durability, and regulatory landscape.[4] The toxicological data, although less extensive for TOTM compared to DEHP, indicates a more favorable safety profile, with less pronounced effects on reproductive and endocrine systems.[12] For researchers and professionals in drug development, the superior permanence and lower toxicity of trimethyl trimellitates like TOTM offer significant advantages in ensuring the safety and integrity of their products.

References

Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of Trimethyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of trimethyl trimellitate through a comprehensive analysis of its spectroscopic signatures. This report provides a comparative overview with isomeric and related aromatic esters, supported by detailed experimental data and protocols for researchers, scientists, and professionals in drug development.

This guide delves into the spectroscopic characterization of this compound, a key chemical intermediate. Through a multi-technique approach encompassing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we present a clear pathway for its structural verification. To provide a broader context and highlight the specificity of these analytical methods, a comparative analysis with its isomers, dimethyl isophthalate (B1238265) and dimethyl terephthalate, alongside the symmetric trimethyl 1,3,5-benzenetricarboxylate, is included.

Spectroscopic Data Summary

The structural nuances of this compound and its comparators are elucidated through the following spectroscopic data, summarized for direct comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 8.43d1HAr-H
8.15dd1HAr-H
7.85d1HAr-H
3.95s3H-OCH₃
3.93s3H-OCH₃
3.92s3H-OCH₃
Dimethyl Isophthalate8.73t1HAr-H2
8.28dd2HAr-H4, H6
7.55t1HAr-H5
3.95s6H2 x -OCH₃
Dimethyl Terephthalate8.11s4HAr-H
3.94s6H2 x -OCH₃
Trimethyl 1,3,5-Benzenetricarboxylate8.85s3HAr-H
3.96s9H3 x -OCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound 166.5, 166.0, 165.2C=O
135.2, 134.0, 131.9, 131.2, 130.5, 129.0Aromatic C
52.8, 52.7, 52.6-OCH₃
Dimethyl Isophthalate166.1C=O
134.0, 130.7, 128.8Aromatic C
52.4-OCH₃
Dimethyl Terephthalate166.2C=O
134.0, 129.6Aromatic C
52.4-OCH₃
Trimethyl 1,3,5-Benzenetricarboxylate165.8C=O
134.5, 131.3Aromatic C
52.7-OCH₃

Table 3: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 252221, 193, 163, 135, 103, 75
Dimethyl Isophthalate194163, 135, 103, 77, 51
Dimethyl Terephthalate194163, 135, 103, 77, 51
Trimethyl 1,3,5-Benzenetricarboxylate252221, 193, 163, 135, 103, 75

Table 4: FT-IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchC-O StretchAromatic C=C StretchAromatic C-H Stretch
This compound ~1730~1250, ~1100~1600, ~1450~3050
Dimethyl Isophthalate~1725~1240, ~1100~1600, ~1450~3060
Dimethyl Terephthalate~1720~1270, ~1120~1610, ~1450~3070
Trimethyl 1,3,5-Benzenetricarboxylate~1735~1245, ~1110~1605, ~1440~3080

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance 400 MHz spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.09 s

    • Spectral Width: 8278 Hz (20.6 ppm)

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

    • Spectral Width: 24038 Hz (238 ppm)

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's standard software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2. Mass Spectrometry (MS)

  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS).

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in dichloromethane.

  • GC Conditions:

    • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 100 °C, held for 1 min, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The acquired mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal. For liquid samples, a single drop was applied.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: The resulting spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Structural Confirmation

The logical flow of the spectroscopic analysis for confirming the structure of this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Sample IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR_Data Functional Group Identification (C=O, C-O, Aromatic) IR->IR_Data NMR_Data Proton & Carbon Environment Analysis (Chemical Shift, Multiplicity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Confirmation Confirmed Structure of This compound IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic structural confirmation of this compound.

A Comparative Guide to the Cross-Validation of Analytical Methods for Trimellitate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of trimellitate isomers is crucial for quality control, safety assessment, and metabolic studies of plasticizers and polymers. Due to their structural similarity, analyzing these isomers—trimellitic acid, hemimellitic acid, and trimesic acid, along with their various esters—presents a significant analytical challenge. This guide provides a comparative overview of gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the analysis of trimellitate isomers, supported by experimental data to facilitate method selection and cross-validation.

Comparison of Analytical Techniques

The choice between GC and HPLC for trimellitate isomer analysis depends on the specific isomers of interest, the sample matrix, and the required sensitivity and resolution. GC methods are highly effective for the volatile or derivatized forms of trimellitate isomers, offering excellent separation of positional isomers.[1] HPLC, particularly when coupled with mass spectrometry, is well-suited for the analysis of less volatile esterified trimellitates and their metabolites in complex biological matrices.[2]

Table 1: Performance Comparison of Analytical Methods for Trimellitate Isomers

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-MS/MS)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Primary Use Quality control in plasticizer manufacturing, purity assessment of benzenetricarboxylic acid isomers.[1]Biomonitoring, analysis of trimellitate ester metabolites in biological fluids.[2]
Analytes Trimellitic acid, hemimellitic acid, trimesic acid (as trimethyl esters).[1]Tri-(2-ethylhexyl) trimellitate (TOTM) and its diester and monoester metabolites.[2]
Resolution of Isomers Baseline separation of derivatized positional isomers is achievable with a polar capillary column.[1]Chromatographic separation of diester and monoester isomers is achieved using a core-shell column.[2]
Limit of Detection (LOD) Method-dependent; typically in the low ppm to ppb range.0.7–5.5 µg/L for TOTM analytes in blood.[2]
Precision High reproducibility is achievable with optimized methods.[1]Relative standard deviations between 0.9% and 8.7%.[2]
Sample Preparation Requires derivatization of acidic forms to increase volatility (e.g., esterification).[1]Liquid-liquid extraction for biological samples.[2][3]
Analysis Time Optimized methods can achieve reasonable analysis times.[1]Less than 30 minutes for multiple TOTM metabolites.[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

Gas Chromatography (GC) Method for Benzenetricarboxylic Acid Isomers

This method is suitable for the separation and quantification of trimellitic acid, hemimellitic acid, and trimesic acid.[1]

  • Sample Preparation (Derivatization): The acidic forms of the isomers are converted to their corresponding trimethyl esters to increase volatility. This is a critical step for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a polar capillary GC column and a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • GC Column: A polar cyanopropyl-based stationary phase is key for achieving baseline separation.[1]

  • Temperature Program: An optimized temperature gradient is necessary to ensure good peak shape and resolution.

  • Detection: FID provides quantitative data, while MS allows for the identification and confirmation of the isomers.

High-Performance Liquid Chromatography (HPLC-MS/MS) Method for Trimellitate Esters in Blood

This method is designed for the simultaneous determination of tri-(2-ethylhexyl) trimellitate (TOTM) and its metabolites.[2]

  • Sample Preparation: Analytes are extracted from blood samples using liquid-liquid extraction.

  • Instrumentation: A reversed-phase HPLC system coupled with an electrospray ionization tandem mass spectrometer (ESI-MS/MS) operating in negative ionization mode.

  • HPLC Column: A core-shell material is used for the chromatographic separation.[2]

  • Mobile Phase: A gradient elution is typically employed to separate the parent compound and its various ester metabolites.

  • Quantification: Stable isotope dilution is used for accurate quantification.

Visualizing the Workflow and Isomer Relationships

To aid in understanding the process of method validation and the chemical structures of the analytes, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion Phase DefineAnalytes Define Target Trimellitate Isomers SelectMethods Select Analytical Methods (e.g., GC-MS, HPLC-MS) DefineAnalytes->SelectMethods DefineParams Define Validation Parameters SelectMethods->DefineParams Method1Validation Validate Method 1 (e.g., GC-MS) DefineParams->Method1Validation Method2Validation Validate Method 2 (e.g., HPLC-MS) DefineParams->Method2Validation AnalyzeSamples Analyze Identical Samples with Both Methods Method1Validation->AnalyzeSamples Method2Validation->AnalyzeSamples CompareData Compare Performance Data (Accuracy, Precision, LOD, etc.) AnalyzeSamples->CompareData AssessEquivalence Assess Method Equivalence/Bias CompareData->AssessEquivalence Report Generate Cross-Validation Report AssessEquivalence->Report

Caption: A generalized workflow for the cross-validation of analytical methods for trimellitate isomers.

TrimellitateIsomers cluster_isomers Positional Isomers BTC Benzenetricarboxylic Acid (C9H6O6) Trimellitic Trimellitic Acid (1,2,4-) BTC->Trimellitic Hemimellitic Hemimellitic Acid (1,2,3-) BTC->Hemimellitic Trimesic Trimesic Acid (1,3,5-) BTC->Trimesic Esterification Esterification (e.g., with 2-ethylhexanol) Trimellitic->Esterification TOTM Tri-(2-ethylhexyl) trimellitate (TOTM) Esterification->TOTM

Caption: Relationship between benzenetricarboxylic acid and its common positional isomers and an ester derivative.

References

Leaching of Trimellitate Plasticizers from Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl trimellitate (TMTM) is a plasticizer belonging to the trimellitates chemical class, which are esters of trimellitic acid. These compounds are utilized to enhance the flexibility and durability of polymer matrices, particularly in applications demanding high performance and safety, such as medical devices and food contact materials. Due to concerns over the leaching and potential health effects of traditional phthalate (B1215562) plasticizers, there is a growing interest in alternatives like trimellitates.

This guide provides a comparative analysis of the leaching characteristics of trimellitate plasticizers from polymer matrices, with a focus on providing supporting experimental data. It is important to note that publicly available, direct comparative studies on the leaching profile of this compound are limited. Therefore, this guide presents data on a closely related and widely studied trimellitate, trioctyl trimellitate (TOTM), as a representative of this class of plasticizers. The data is compared against other common plasticizers to offer a comprehensive understanding of the factors influencing migration.

Comparative Leaching Data of Trimellitate Plasticizers and Alternatives

The migration of a plasticizer from a polymer matrix is influenced by several factors, including the chemical structure and molecular weight of the plasticizer, the type of polymer, and the nature of the contacting fluid or simulant.[1] The following tables summarize quantitative data from studies comparing the leaching of TOTM with other plasticizers from polyvinyl chloride (PVC), a common polymer used in medical and food contact applications.

Table 1: Leaching of Plasticizers from Hemodialysis Tubing into Patient Blood [2]

PlasticizerMean Quantity Extracted During Dialysis (mg)Mean Quantity Retained by Patients (mg)
DEHP (from PVC-DEHP tubing)122.95 ± 33.9427.30 ± 9.22
DEHP (from PVC-TOTM-DEHP tubing)41.80 ± 4.473.42 ± 1.37
TOTM (from PVC-TOTM-DEHP tubing)75.11 ± 25.72 4.87 ± 2.60

DEHP: Di(2-ethylhexyl) phthalate

Table 2: Migration of Plasticizers from PVC Tubing into Ethanol (B145695)/Water (50/50 v/v) Simulant at 40°C [3]

PlasticizerMigration after 24h (µg/g of PVC)Migration after 72h (µg/g of PVC)Migration after 10 days (µg/g of PVC)
DEHP15,00025,00040,000
DEHT5,0008,00012,000
DINCH12,00020,00030,000
TOTM < 1,000 < 1,500 < 2,000

DEHT: Di(2-ethylhexyl) terephthalate; DINCH: Di(isononyl) cyclohexane-1,2-dicarboxylate

The data indicates that TOTM exhibits significantly lower leachability compared to DEHP and other alternative plasticizers under the tested conditions.[2][3] In the hemodialysis study, while a considerable amount of TOTM was extracted, the amount retained by patients was substantially lower than that of DEHP from conventional tubing.[2] The in-vitro migration study further supports the low migration profile of TOTM, with released amounts being more than 20 times less than that of DEHP after 10 days.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of leaching studies. Below are the experimental protocols for the key studies cited.

Protocol 1: Leaching from Hemodialysis Tubing[2]
  • Objective: To compare the leachability of DEHP and TOTM from hemodialysis tubing in patients with chronic renal failure.

  • Study Groups:

    • Group 1: Patients undergoing hemodialysis with PVC tubing plasticized with DEHP only.

    • Group 2: Patients undergoing hemodialysis with PVC tubing plasticized with a TOTM-DEHP blend.

  • Sample Collection: Patient blood was collected from the inlet and outlet of the dialyzer during a 4-hour dialysis session.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the concentrations of DEHP and TOTM in the blood samples.

  • Quantification: The amount of plasticizer extracted from the tubing and the amount retained by the patients were calculated based on the concentration differences between the inlet and outlet blood, blood flow rate, and the duration of the dialysis session.

Protocol 2: Migration into a Food Simulant[3]
  • Objective: To evaluate the migration of DEHP, DEHT, DINCH, and TOTM from PVC tubing into a food simulant.

  • Test Material: Samples of PVC tubing containing the respective plasticizers.

  • Food Simulant: A mixture of ethanol and water (50/50 v/v) was used to simulate fatty foods.

  • Migration Test Conditions: PVC tubing samples were immersed in the simulant at 40°C.

  • Time Points: Migration was measured after 24 hours, 72 hours, and 10 days.

  • Analytical Method: The concentration of the leached plasticizers in the simulant was quantified using a suitable chromatographic technique (details not specified in the abstract).

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Leaching_Hemodialysis_Workflow cluster_study_setup Study Setup cluster_procedure Procedure cluster_analysis Analysis Patient_Recruitment Recruit 20 Patients with Chronic Renal Failure Group_Allocation Allocate Patients into Two Groups Patient_Recruitment->Group_Allocation Group1 Group 1: PVC-DEHP Tubing Group_Allocation->Group1 Group2 Group 2: PVC-TOTM-DEHP Tubing Group_Allocation->Group2 Hemodialysis Perform 4-hour Hemodialysis Session Group1->Hemodialysis Group2->Hemodialysis Blood_Sampling Collect Blood Samples (Inlet and Outlet of Dialyzer) Hemodialysis->Blood_Sampling HPLC_Analysis Analyze Blood Samples by HPLC Blood_Sampling->HPLC_Analysis Quantification Quantify DEHP and TOTM Concentrations HPLC_Analysis->Quantification Calculation Calculate Extracted and Retained Plasticizer Amounts Quantification->Calculation

Workflow for Hemodialysis Leaching Study.

Migration_Simulant_Workflow cluster_preparation Preparation cluster_migration_test Migration Test cluster_analysis Analysis Sample_Prep Prepare PVC Tubing Samples (DEHP, DEHT, DINCH, TOTM) Immersion Immerse PVC Tubing in Simulant at 40°C Sample_Prep->Immersion Simulant_Prep Prepare Ethanol/Water (50/50 v/v) Simulant Simulant_Prep->Immersion Incubation Incubate for Specified Time Points Immersion->Incubation Timepoints 24h, 72h, 10 days Incubation->Timepoints Aliquots Collect Aliquots of Simulant Timepoints->Aliquots Chromatography Analyze Aliquots by Chromatography Aliquots->Chromatography Quantification Quantify Leached Plasticizer Concentrations Chromatography->Quantification

Workflow for Migration into Food Simulant Study.

Conclusion

References

A Comparative Guide to the Cytotoxicity of Trimellitate-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of trimellitate-based plasticizers, with a primary focus on trioctyl trimellitate (TOTM), a common alternative to traditional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP). This document summarizes available quantitative data, details common experimental protocols for cytotoxicity testing, and visualizes a key signaling pathway involved in plasticizer-induced cell death.

Executive Summary

Trimellitate-based plasticizers, such as trioctyl trimellitate (TOTM), are increasingly used as replacements for phthalates due to concerns about the toxicity of the latter. In vitro studies consistently demonstrate that TOTM exhibits significantly lower cytotoxicity compared to DEHP. For instance, research has shown that the acute toxicity of TOTM to human leukemia (HL-60) cells is approximately 10-fold weaker than that of DEHP.[1] Furthermore, studies on L929 murine fibroblasts have found that TOTM and its primary metabolite, mono-octyl trimellitate (MOTM), do not exhibit cytotoxicity at concentrations up to 0.1 mg/mL. While direct comparative in vitro cytotoxicity data for a broader range of trimellitate-based plasticizers like tri-n-octyl trimellitate and triisononyl trimellitate is limited in publicly available literature, the existing evidence points towards a favorable cytotoxicity profile for this class of plasticizers.

Quantitative Cytotoxicity Data

The following table summarizes the available comparative cytotoxicity data for trimellitate-based plasticizers versus the widely studied phthalate, DEHP. It is important to note that a direct comparison of various trimellitate plasticizers using standardized in vitro assays is not extensively documented in the literature.

PlasticizerCell LineAssayEndpointResultReference
Trioctyl Trimellitate (TOTM) HL-60 (Human Leukemia)MTT AssayAcute Toxicity~10-fold weaker than DEHP[1]
Trioctyl Trimellitate (TOTM) L929 (Murine Fibroblast)Not specifiedCytotoxicityNot cytotoxic at concentrations up to 0.1 mg/mL
Mono-octyl Trimellitate (MOTM) L929 (Murine Fibroblast)Not specifiedCytotoxicityNot cytotoxic at concentrations up to 0.1 mg/mL
Di(2-ethylhexyl) phthalate (DEHP) HL-60 (Human Leukemia)MTT AssayAcute Toxicity~10-fold more potent than TOTM[1]
Di(2-ethylhexyl) phthalate (DEHP) L929 (Murine Fibroblast)Not specifiedCytotoxicityCytotoxic at 0.1 mg/mL

Experimental Protocols

Standardized in vitro assays are crucial for determining the cytotoxic potential of plasticizers. Below are detailed methodologies for three commonly employed assays: the MTT assay, the Neutral Red uptake assay, and the Lactate (B86563) Dehydrogenase (LDH) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

a. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

b. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the trimellitate plasticizers and control compounds (e.g., DEHP, vehicle control) for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Neutral Red (NR) Uptake Assay

This assay evaluates cell viability by assessing the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

a. Principle: Viable cells incorporate and bind Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased ability to retain the dye.

b. Procedure:

  • Cell Seeding and Compound Exposure: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • NR Staining: After compound exposure, remove the culture medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of Neutral Red uptake relative to the control cells to determine cell viability.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

a. Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised, LDH is released into the supernatant. The amount of LDH in the supernatant is proportional to the number of lysed cells.

b. Procedure:

  • Cell Seeding and Compound Exposure: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes). Carefully collect a portion of the supernatant from each well without disturbing the cell layer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous release (negative control) and maximum release (positive control, cells lysed with a detergent).

Visualizing the Mechanism of Cytotoxicity

The following diagrams illustrate a common experimental workflow for assessing cytotoxicity and a key signaling pathway implicated in plasticizer-induced cell death.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cell_culture Cell Culture (e.g., L929, HepG2) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with Trimellitate Plasticizers seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation assay Cytotoxicity Assay (MTT, Neutral Red, or LDH) incubation->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis

Caption: A typical workflow for in vitro cytotoxicity testing of plasticizers.

A prevalent mechanism of cytotoxicity induced by some plasticizers involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death) through the mitochondrial pathway.

G cluster_pathway Oxidative Stress-Mediated Apoptosis Pathway plasticizer Plasticizer Exposure ros Increased ROS (Oxidative Stress) plasticizer->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway of plasticizer-induced apoptosis.

References

A Head-to-Head Comparison of Catalysts for Efficient Trimellitate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the chemical and pharmaceutical industries, the synthesis of trimellitates, key plasticizers and intermediates, demands efficiency and high product quality. The choice of catalyst is a critical factor influencing reaction kinetics, yield, and purity. This guide provides an objective, data-driven comparison of different catalysts employed in the synthesis of trioctyl trimellitate (TOTM), a widely used high-molecular-weight plasticizer.

The primary industrial route to trimellitates is the direct esterification of trimellitic anhydride (B1165640) with an alcohol, such as 2-ethylhexanol. This reaction requires a catalyst to proceed at a reasonable rate. This guide focuses on a comparative analysis of three common types of catalysts: organotitanates, solid metal oxides, and sulfonic acids.

Performance Comparison of Catalytic Systems

The efficacy of various catalysts in the direct esterification of trimellitic anhydride with 2-ethylhexanol to produce trioctyl trimellitate is summarized in the table below. The data, collated from various sources, highlights key performance indicators such as reaction temperature, reaction time, catalyst loading, and the final acid value, which is a measure of reaction completion.

Catalyst TypeCatalystReaction Temperature (°C)Reaction Time (h)Catalyst Loading (wt% of reactants)Final Acid Value (mg KOH/g)Reference
OrganotitanateTetraisopropyl titanate220Not Specified0.3 (by mass of anhydride)Not Specified[1]
Solid Metal OxideZirconium Dioxide (ZrO₂)18030.15< 0.04[1][2]
Solid Metal OxideTitanium Dioxide (TiO₂) / Zinc Oxide (ZnO)20080.20.03[2]
Sulfonic Acidp-Toluenesulfonic acid150-250Not SpecifiedNot SpecifiedLow[1]

Reaction Pathway and Experimental Workflow

The synthesis of trioctyl trimellitate via direct esterification involves the reaction of trimellitic anhydride with 2-ethylhexanol in the presence of a catalyst. The reaction proceeds by the continuous removal of water, a byproduct, which drives the equilibrium towards the formation of the triester product.

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Trimellitic Anhydride Trimellitic Anhydride Reactor Reactor Trimellitic Anhydride->Reactor 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Reactor Catalyst_Addition Catalyst Addition Reactor->Catalyst_Addition Heating_Stirring Heating & Stirring Water_Removal Continuous Water Removal (Dean-Stark) Heating_Stirring->Water_Removal Catalyst_Addition->Heating_Stirring Filtration Catalyst Removal (for solid catalysts) Water_Removal->Filtration Neutralization_Washing Neutralization & Washing (for acid catalysts) Water_Removal->Neutralization_Washing Vacuum_Distillation Vacuum Distillation (Removal of excess alcohol) Filtration->Vacuum_Distillation Neutralization_Washing->Vacuum_Distillation Product High-Purity Trioctyl Trimellitate Vacuum_Distillation->Product

A generalized experimental workflow for the synthesis of trioctyl trimellitate.

Experimental Protocols

Detailed methodologies for the synthesis of trioctyl trimellitate using different catalysts are provided below. These protocols are based on established laboratory and patent literature.

Protocol 1: Direct Esterification using a Solid Oxide Catalyst (ZrO₂)

1. Materials and Equipment:

  • Trimellitic anhydride

  • 2-Ethylhexanol

  • Zirconium dioxide (ZrO₂) catalyst

  • Reaction kettle equipped with a mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser

  • Vacuum distillation setup

  • Filtration apparatus

2. Procedure:

  • Reactor Charging: Charge the reaction kettle with trimellitic anhydride and 2-ethylhexanol in a molar ratio of 1:3.9.[2]

  • Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Catalyst Addition: Add the ZrO₂ catalyst, corresponding to 0.15% of the total mass of the reactants.[2]

  • Esterification Reaction: Heat the mixture to 180°C with continuous stirring.[2] The water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by periodically measuring the acid value of the reaction mixture. The reaction is considered complete when the conversion of trimellitic anhydride is greater than 99.5% and the acid value drops to below 0.04 mg KOH/g.[2]

  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the solid catalyst by filtration.[2]

  • Purification: Remove the excess 2-ethylhexanol under vacuum (0.05 MPa) to obtain the final trioctyl trimellitate product.[2]

Protocol 2: Direct Esterification using a Mixed Solid Oxide Catalyst (TiO₂/ZnO)

1. Materials and Equipment:

  • Trimellitic acid

  • Octanol (B41247) (2-Ethylhexanol)

  • Titanium dioxide (TiO₂) and Zinc Oxide (ZnO) catalyst mixture

  • Reaction kettle with stirring and reflux capabilities

  • Apparatus for azeotropic removal of water

  • Filtration and vacuum distillation setup

2. Procedure:

  • Reactor Charging: Charge the reaction kettle with trimellitic acid and octanol in a molar ratio of 1:4.0.[2]

  • Catalyst Addition: Add the TiO₂ and ZnO catalyst mixture, amounting to 0.2% of the total mass of the reactants.[2]

  • Esterification Reaction: Heat the reaction mixture to 200°C with stirring and reflux for 8 hours.[2] Continuously remove the water-octanol azeotrope.

  • Reaction Monitoring: The reaction is considered complete when the conversion of trimellitic acid is higher than 99.5% and the system acid number is 0.03 mg KOH/g.[2]

  • Catalyst Removal and Purification: Remove the solid catalyst by filtration, followed by the removal of excess octanol under vacuum (0.1 MPa) to yield trioctyl trimellitate.[2]

Protocol 3: Direct Esterification using an Acid Catalyst (p-Toluenesulfonic acid)

1. Materials and Equipment:

  • Trimellitic anhydride

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (p-TSA)

  • Glass reactor with heating mantle, mechanical stirrer, thermometer, and a Dean-Stark trap

  • Sodium carbonate solution

  • Deionized water

  • Separatory funnel

  • Vacuum distillation setup

2. Procedure:

  • Reactor Charging: Charge the reactor with trimellitic anhydride and an excess of 2-ethylhexanol.

  • Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[1]

  • Catalyst Addition: Add the p-TSA catalyst to the reaction mixture.

  • Heating and Reaction: Gradually heat the mixture to the reaction temperature (typically between 150-250°C) with stirring.[1]

  • Water Removal: Continuously remove the water byproduct using a Dean-Stark trap to drive the reaction to completion.[1]

  • Reaction Monitoring: Monitor the reaction by measuring the acid value of the mixture until it reaches a predetermined low level.

  • Neutralization: After cooling, neutralize the remaining acid catalyst by washing the crude product with a sodium carbonate solution.

  • Washing and Purification: Wash the organic layer with deionized water to remove salts and then purify the crude TOTM by vacuum distillation to remove unreacted 2-ethylhexanol.[1]

Concluding Remarks

The selection of an appropriate catalyst for trimellitate synthesis is a critical decision that balances reaction efficiency, product purity, and process economics. Solid oxide catalysts, such as ZrO₂, offer the advantages of easier separation and potentially less corrosive reaction conditions, leading to high product purity. Organotitanate catalysts are also widely used and effective. While traditional acid catalysts like p-toluenesulfonic acid are effective, they necessitate additional neutralization and washing steps, which can add complexity to the purification process.[1] For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements for product purity, scale of synthesis, and available equipment.

References

Safety Operating Guide

Proper Disposal of Trimethyl Trimellitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of trimethyl trimellitate, ensuring the safety of laboratory personnel and the protection of our environment.

For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, grounded in safety and regulatory compliance. Adherence to these procedures will help ensure that this chemical is managed responsibly from use to final disposition.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, general safe laboratory practices should always be observed.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety glasses. A face shield may be necessary if there is a risk of splashing.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a vapor respirator may be required.[1]

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the generation of vapor or mist.[1]

  • Wash hands and face thoroughly after handling.[1]

  • Store in a cool, dark place in a tightly closed container, away from oxidizing agents.[1]

Environmental and Health Hazard Assessment

Scientific assessments have concluded that substances in the Trimellitates Group have a low potential to cause ecological harm and are not considered harmful to human health at current levels of exposure.[2][3] The Government of Canada's screening assessment concluded that these substances are not entering the environment at levels that are harmful.[2] Similarly, a safety assessment of trialkyl trimellitates as used in cosmetics found them to be safe when formulated to be non-irritating.[4][5]

Quantitative Data: Physical and Chemical Properties

Understanding the properties of this compound is key to its safe handling and disposal.

PropertyValue
Physical State Liquid at 20°C
Appearance Clear, Colorless to Yellow
Boiling Point/Range 189°C / 1.6kPa
Flash Point 182°C
Relative Density 1.26
Solubility in Water Insoluble
Stability Stable under proper conditions
Incompatible Materials Oxidizing agents

Source: TCI Chemicals Safety Data Sheet[1]

Step-by-Step Disposal Procedures

The primary recommended disposal method for this compound is through a licensed hazardous waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Unused Product: Unwanted or expired this compound should be disposed of in its original container if possible.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, gloves, paper towels) must also be treated as chemical waste.[6] For small spills, absorb the chemical with an inert, non-combustible material such as sand or earth.[1]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

Step 2: Containerization and Labeling

  • Container: Place the waste material into a suitable, sealed, and non-leaking container that is compatible with the chemical.[7][8]

  • Labeling: Clearly label the container as "Hazardous Waste" (or as required by your institution's policy). The label should identify the contents as "this compound Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) department.[6][7]

Step 3: Safe Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated.[6]

Step 4: Arrange for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]

  • Follow all federal, state, and local regulations when disposing of the substance.[1]

  • Possible disposal methods by licensed facilities include recycling or incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1]

Experimental Protocols

The information presented in this guide is based on safety data sheets and governmental assessments. While these documents reference various studies, detailed experimental protocols for toxicity or environmental impact assessments were not provided within the scope of the reviewed materials.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Trimethyl_Trimellitate_Disposal_Workflow cluster_prep Step 1: Preparation & Assessment cluster_contain Step 2: Segregation & Containerization cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal start Start: Unused or Contaminated this compound assess Assess Waste Type (Unused Product vs. Contaminated Material) start->assess segregate Segregate from other chemical waste streams assess->segregate containerize Place in a suitable, sealed container segregate->containerize label_waste Label container clearly: 'Hazardous Waste - this compound' containerize->label_waste store Store in a designated, cool, and well-ventilated area label_waste->store contact_ehs Contact Institution's EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Compliant Disposal (e.g., Incineration, Recycling) pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Trimethyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount for ensuring a secure laboratory environment and regulatory compliance when handling chemicals such as Trimethyl trimellitate. This document provides immediate, essential safety and logistical information, outlining a comprehensive operational plan from handling to disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]

PPE CategorySpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards. A face shield may be required in situations with a higher risk of splashing.[1][3]To protect eyes from splashes and irritation.[2][4]
Hand Protection Chemical-resistant gloves, such as nitrile or chloroprene (B89495) rubber.[1] Gloves should be inspected before use and disposed of properly after handling.[1][5]To prevent skin contact.[2]
Skin and Body Protection A lab coat, overalls, or other suitable protective clothing to prevent skin contact.[1][3] Protective boots may be required depending on the scale of handling.[3]To prevent contamination of personal clothing.[2]
Respiratory Protection A vapor respirator is recommended.[3] Work should be conducted in a well-ventilated area to keep airborne concentrations low.[1][6]To protect against inhalation of vapors or mists.

Operational Plan: From Handling to Disposal

This procedural guide provides step-by-step instructions for the safe handling and disposal of this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1][3][6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]

  • Confirm that all required PPE is available and in good condition.

2. Handling Procedures:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with eyes, skin, and clothing.[1][3][6]

  • Do not ingest or inhale vapors or mists.[1]

  • Prevent the generation of vapor or mist during handling.[3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

3. Storage:

  • Store this compound in a tightly closed container.[1][3]

  • Keep the container in a cool, dry, dark, and well-ventilated area.[1][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][3]

4. Spill Response:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, soil, or waterways.[1]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][3]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

5. First Aid Measures:

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation or a rash occurs, get medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. If the person feels unwell, seek medical advice.[3]

  • Protection of First-Aiders: A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.[3]

6. Disposal Plan:

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[1] this compound is not typically classified as hazardous waste.[1]

  • Waste Collection: Adhered or collected material from spills or routine use should be promptly disposed of in accordance with appropriate laws and regulations.[3]

  • Contaminated Materials: Absorbent materials, contaminated PPE, and empty containers should be placed in sealed, labeled containers for disposal.[1] Empty containers may retain product residue and should be treated as chemical waste.[1]

  • Disposal Method: Consult your local or regional authorities for approved disposal methods.[3] One possible method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber system.[3] Do not dispose of untreated waste into the sewer system.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound Start Start: Prepare for Handling Prep Engineering Controls Check: - Well-ventilated area - Eyewash/Shower accessible Start->Prep PPE Don Personal Protective Equipment: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Vapor Respirator Prep->PPE Handling Chemical Handling: - Avoid contact and inhalation - Prevent vapor generation PPE->Handling Storage Proper Storage: - Tightly closed container - Cool, dry, dark, ventilated area - Away from oxidizing agents Handling->Storage Store unused chemical PostHandling Post-Handling Procedures: - Wash hands thoroughly Handling->PostHandling After use Spill Spill Occurs Handling->Spill FirstAid Exposure Occurs Handling->FirstAid End End of Process Storage->End Task complete Disposal Waste Disposal: - Collect contaminated materials - Dispose according to regulations PostHandling->Disposal Dispose of used materials Spill->Handling No SpillResponse Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Absorb with Inert Material 4. Collect in Labeled Container 5. Decontaminate Area Spill->SpillResponse Yes SpillResponse->Disposal Disposal->End FirstAid->Handling No FirstAidProc First Aid Procedures: - Inhalation: Fresh air - Skin: Remove clothing, rinse - Eyes: Rinse with water - Ingestion: Rinse mouth Seek medical attention if needed FirstAid->FirstAidProc Yes FirstAidProc->Handling Return to work if safe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.